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Foundational

The Molecular Mechanism of Bouchardatine: A Deep Dive into the SIRT1-LKB1-AMPK Signaling Axis

Introduction Bouchardatine is a naturally occurring β-indoloquinazoline alkaloid originally isolated from Bouchardatia neurococca.[1] While initially noted for its cytotoxic activity, recent and extensive research has un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bouchardatine is a naturally occurring β-indoloquinazoline alkaloid originally isolated from Bouchardatia neurococca.[1] While initially noted for its cytotoxic activity, recent and extensive research has unveiled its significant potential as a modulator of cellular metabolism.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of bouchardatine and its derivatives, with a focus on the core signaling pathway it modulates: the Sirtuin 1 (SIRT1)/Liver Kinase B1 (LKB1)/AMP-activated protein kinase (AMPK) axis. This pathway is a central regulator of cellular energy homeostasis, and its activation by bouchardatine has profound implications for the treatment of metabolic diseases and cancer.[2][3][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the experimental evidence, key molecular interactions, and downstream cellular consequences of bouchardatine's activity.

Core Mechanism of Action: Activation of the SIRT1-LKB1-AMPK Pathway

The primary mechanism through which bouchardatine exerts its biological effects is the activation of the AMPK signaling cascade.[2][3][6] AMPK is a crucial cellular energy sensor that, once activated, switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes.[6] The activation of AMPK by bouchardatine is not direct but is mediated through an upstream kinase, LKB1, whose activity is in turn modulated by the NAD+-dependent deacetylase SIRT1.[2][5]

The Role of SIRT1 in LKB1 Activation

Experimental evidence strongly indicates that bouchardatine increases the activity of SIRT1.[2][5] SIRT1, a class III histone deacetylase, plays a pivotal role in cellular metabolism, stress resistance, and longevity. One of its key substrates is LKB1, a master upstream kinase for AMPK.[2] In 3T3-L1 adipocytes, treatment with bouchardatine has been shown to increase SIRT1 activity, leading to the deacetylation of LKB1.[2] This deacetylation is a critical step for the translocation of LKB1 from the nucleus to the cytoplasm, where it can phosphorylate and activate AMPK at its canonical threonine-172 residue.[2][6] Co-immunoprecipitation assays have confirmed the interaction between SIRT1 and LKB1 in the presence of bouchardatine.[2] Furthermore, molecular modeling studies have suggested that bouchardatine and its analogues can bind to SIRT1, providing a potential structural basis for its activating effect.[1]

LKB1-Mediated AMPK Phosphorylation

Once deacetylated and localized to the cytoplasm, LKB1 phosphorylates the α-subunit of AMPK, leading to its activation.[6] Studies on bouchardatine derivatives have demonstrated a significant, dose- and time-dependent increase in the phosphorylation of both LKB1 and AMPK in 3T3-L1 adipocytes and colorectal cancer cells.[2][6] This activation of the LKB1-AMPK signaling pathway is a consistent finding across various experimental models and is considered the cornerstone of bouchardatine's mechanism of action.[3][6][7]

Signaling Pathway Visualization

Bouchardatine_Mechanism Bouchardatine Bouchardatine SIRT1 SIRT1 Bouchardatine->SIRT1 activates LKB1_nuc LKB1 (acetylated) (nucleus) SIRT1->LKB1_nuc deacetylates LKB1_cyto LKB1 (deacetylated) (cytoplasm) LKB1_nuc->LKB1_cyto translocates AMPK AMPK LKB1_cyto->AMPK phosphorylates pAMPK p-AMPK (active) Metabolic_Effects Therapeutic Metabolic Modulation pAMPK->Metabolic_Effects Anticancer_Effects Anticancer Effects pAMPK->Anticancer_Effects

Caption: The signaling cascade initiated by Bouchardatine, leading to the activation of AMPK.

Downstream Consequences and Therapeutic Implications

The activation of the SIRT1-LKB1-AMPK pathway by bouchardatine triggers a cascade of downstream events with significant therapeutic potential in both metabolic disorders and oncology.

In Metabolic Disorders

In the context of obesity and related metabolic diseases, bouchardatine and its more potent derivatives have demonstrated significant anti-adipogenic and lipid-lowering effects.[6][7]

  • Inhibition of Adipogenesis and Lipogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and triglyceride synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[6] Studies have shown that treatment with bouchardatine derivatives leads to a down-regulation of the mRNA and protein levels of these lipogenic factors.[6]

  • Reduction of Triglyceride Accumulation: In 3T3-L1 adipocytes, bouchardatine reduces triglyceride content.[7] More potent synthetic derivatives show even greater efficacy in reducing lipid accumulation.[6]

  • Systemic Metabolic Improvements in vivo: In high-fat diet-fed mice, chronic administration of bouchardatine attenuated body weight gain, dyslipidemia, and fatty liver.[2][5] These effects were associated with the activation of the SIRT1-LKB1-AMPK pathway in both adipose tissue and the liver.[2][5]

  • Enhanced Energy Expenditure: A notable finding is that bouchardatine increases the expression of uncoupling protein 1 (UCP1) and promotes mitochondrial biogenesis in both white and brown adipose tissues.[2][5] This suggests an increase in thermogenesis and overall energy expenditure, contributing to its anti-obesity effects.

CompoundEC50 (Triglyceride Reduction in 3T3-L1 cells)Reference
Bouchardatine (1)~25 µM[6][7]
Derivative 20.086 µM[6][7]
Derivative 3d0.017 µM[6][7]
In Oncology

The metabolic reprogramming that is a hallmark of cancer cells presents a therapeutic window for agents like bouchardatine that modulate cellular metabolism.[3][8]

  • Antiproliferative Activity: Bouchardatine and its derivatives exhibit antiproliferative effects in colorectal cancer (CRC) cell lines.[3][9] The potency of these derivatives against cancer cell growth is highly correlated with their ability to activate AMPK.[3][9]

  • Modulation of Cancer Cell Metabolism: A key anticancer mechanism of bouchardatine derivatives is the upregulation of oxidative phosphorylation (OXPHOS).[3][8] This is in contrast to the Warburg effect, where many cancer cells rely on aerobic glycolysis. By forcing a metabolic shift towards OXPHOS, these compounds can inhibit cancer cell proliferation.[3]

  • Selective Toxicity: Interestingly, some bouchardatine derivatives have shown greater toxicity towards cancer cells compared to normal cells, suggesting a degree of selectivity.[9]

Experimental Protocols

The elucidation of bouchardatine's mechanism of action has been made possible through a series of well-established in vitro and in vivo experimental protocols.

In Vitro Adipogenesis Assay

This assay is fundamental for assessing the anti-adipogenic potential of bouchardatine and its derivatives.

Methodology:

  • Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.

  • Compound Treatment: The cells are treated with varying concentrations of bouchardatine or its derivatives throughout the differentiation process.

  • Lipid Accumulation Staining: After several days of differentiation, mature adipocytes are stained with Oil Red O to visualize intracellular lipid droplets.

  • Quantification: The stained lipid droplets are eluted and quantified spectrophotometrically to determine the extent of triglyceride accumulation.

Western Blot Analysis of the AMPK Signaling Pathway

This technique is used to directly measure the activation of key proteins in the signaling cascade.

Methodology:

  • Cell Lysis: Cells treated with bouchardatine are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of LKB1, AMPK, and ACC.

  • Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunoblot Immunoblotting Culture Culture Cells Treat Treat with Bouchardatine Culture->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer PVDF Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (e.g., p-AMPK) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect

Caption: A streamlined workflow for assessing AMPK pathway activation via Western Blot.

Conclusion and Future Directions

Bouchardatine and its synthetic derivatives have emerged as potent activators of the SIRT1-LKB1-AMPK signaling pathway. This mechanism confers significant therapeutic potential for a range of diseases characterized by metabolic dysregulation, including obesity, type 2 diabetes, and certain cancers. The ability of these compounds to enhance energy expenditure and reprogram cancer cell metabolism are particularly promising avenues for drug development.

Future research should focus on several key areas:

  • Target Deconvolution: While SIRT1 is a proposed target, further studies are needed to definitively identify the direct molecular binding partner(s) of bouchardatine and its analogues.

  • Pharmacokinetics and In Vivo Efficacy: Comprehensive pharmacokinetic and long-term efficacy and safety studies in animal models are required to advance these compounds towards clinical translation.

  • Combination Therapies: Investigating the synergistic effects of bouchardatine derivatives with existing metabolic or anticancer drugs could lead to more effective treatment strategies.

References

  • Rao, Y., Liu, H., Gao, L., Yu, H., Ou, T. M., Tan, J. H., Huang, S. L., Wang, H. G., Li, D., Gu, L. Q., Ye, J. M., & Huang, Z. S. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry, 58(23), 9136–9155. [Link]

  • Vergoten, G., & Bailly, C. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Journal of Digital Chinese Medicine, 5(3), 276-285. [Link]

  • Wang, L., Li, D., Rao, Y., Liu, H., Huang, S., Chen, Y., ... & Ye, J. M. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457–2470. [Link]

  • Wang, L., Li, D., Rao, Y., Liu, H., Huang, S., Chen, Y., ... & Ye, J. M. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457–2470. [Link]

  • Rao, Y., Liu, H., Gao, L., Yu, H., Ou, T. M., Tan, J. H., ... & Huang, Z. S. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry, 58(23), 9136–9155. [Link]

  • Xu, Y. H., Hu, Y. T., Xu, S. M., Song, B. B., Yuan, H., Zhao, D. D., ... & Rao, Y. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(11), 7387–7404. [Link]

  • Xu, Y. H., Hu, Y. T., Xu, S. M., Song, B. B., Yuan, H., Zhao, D. D., ... & Rao, Y. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(11), 7387–7404. [Link]

  • Rao, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • Reddy, T. S., & Reddy, M. R. (2013). Total Synthesis of Bouchardatine. Australian Journal of Chemistry, 66(9), 1112-1114. [Link]

  • Xu, Y. H., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Bouchardatine: A Natural Product for Obesity Treatment - A Technical Guide

Abstract Obesity, a global health crisis, is a primary driver of numerous metabolic diseases, including type 2 diabetes and cardiovascular conditions. The current pharmacological interventions for obesity are limited by...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Obesity, a global health crisis, is a primary driver of numerous metabolic diseases, including type 2 diabetes and cardiovascular conditions. The current pharmacological interventions for obesity are limited by modest efficacy and significant side effects, creating a pressing need for novel therapeutic agents. Natural products have historically been a rich source of bioactive compounds, and among them, Bouchardatine, a β-indoloquinazoline alkaloid, has emerged as a promising candidate for the treatment of obesity. This technical guide provides a comprehensive overview of Bouchardatine, from its natural origins to its molecular mechanism of action and preclinical validation. We will delve into the detailed experimental protocols for evaluating its anti-obesity effects and discuss the future directions for its development as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Therapeutic Potential of Bouchardatine

Bouchardatine is a natural alkaloid first isolated from the plant Bouchardatia neurococca[1][2]. It belongs to the β-indoloquinazoline class of compounds and has garnered significant interest for its potential therapeutic effects in metabolic disorders[3][4][5]. Early research has demonstrated that Bouchardatine can effectively reduce lipid accumulation in adipocytes and ameliorate metabolic dysregulation in animal models of obesity[3][4]. The primary mechanism underlying these effects is the activation of the critical energy-sensing AMP-activated protein kinase (AMPK) pathway[3][6][7]. This guide will provide a detailed exploration of the scientific evidence supporting Bouchardatine as a viable candidate for obesity treatment.

Chemical Properties and Synthesis

Bouchardatine possesses a unique β-indoloquinazoline scaffold. Its chemical structure has been the basis for the synthesis of various derivatives with enhanced biological activity[6][8]. The development of these analogs has been guided by structure-activity relationship (SAR) studies, which aim to optimize the compound's potency and pharmacokinetic properties. A key finding from these studies is that the introduction of an amine side chain at specific positions on the Bouchardatine core can significantly enhance its lipid-lowering effects[6].

Mechanism of Action: The SIRT1-LKB1-AMPK Signaling Axis

The anti-obesity effects of Bouchardatine are primarily mediated through the activation of a crucial signaling pathway that governs cellular energy homeostasis: the SIRT1-LKB1-AMPK axis[3][4].

Overview of the Signaling Pathway

The activation of this pathway by Bouchardatine initiates a cascade of events that ultimately leads to a reduction in lipid storage and an increase in energy expenditure.

Bouchardatine_Pathway Bouchardatine Bouchardatine SIRT1 SIRT1 Bouchardatine->SIRT1 Activates LKB1 LKB1 SIRT1->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Adipogenesis Adipogenesis/Lipogenesis (PPARγ, C/EBPα, ACC, FAS, SCD-1) AMPK->Adipogenesis Inhibits Energy_Expenditure Energy Expenditure (UCP1, Mitochondrial Biogenesis) AMPK->Energy_Expenditure Promotes

Caption: The SIRT1-LKB1-AMPK signaling pathway activated by Bouchardatine.

Step-by-Step Mechanistic Breakdown
  • SIRT1 Activation: Bouchardatine initiates its action by activating Sirtuin 1 (SIRT1), a key metabolic sensor.

  • LKB1 Activation: Activated SIRT1 then promotes the activation of Liver Kinase B1 (LKB1).

  • AMPK Phosphorylation: LKB1, in turn, phosphorylates and activates AMPK at the Threonine-172 residue of its α-subunit[6].

  • Downstream Effects: Activated AMPK then orchestrates a metabolic shift by:

    • Inhibiting Adipogenesis and Lipogenesis: AMPK activation leads to the downregulation of key transcription factors and enzymes involved in fat cell differentiation and lipid synthesis, such as PPARγ, C/EBPα, acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1)[6].

    • Promoting Energy Expenditure: Bouchardatine has been shown to increase the expression of uncoupling protein 1 (UCP1) and promote mitochondrial biogenesis in both white and brown adipose tissue, leading to increased energy expenditure[3][4].

In Vitro Evaluation of Bouchardatine's Anti-Adipogenic Effects

The 3T3-L1 preadipocyte cell line is a widely used and well-validated in vitro model to study adipogenesis and screen for anti-obesity compounds.

Experimental Workflow

in_vitro_workflow Start 3T3-L1 Preadipocytes Induction Induce Differentiation (MDI Cocktail) Start->Induction Treatment Treat with Bouchardatine or Vehicle Control Induction->Treatment Staining Oil Red O Staining & Quantification Treatment->Staining WesternBlot Western Blot Analysis (SIRT1, LKB1, p-AMPK, etc.) Treatment->WesternBlot Data Data Analysis Staining->Data WesternBlot->Data

Caption: Workflow for in vitro evaluation of Bouchardatine in 3T3-L1 cells.

Detailed Protocol: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

  • Bouchardatine Treatment: Simultaneously with the induction of differentiation, treat the cells with varying concentrations of Bouchardatine (e.g., 1, 10, 25 µM) or a vehicle control (DMSO).

  • Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days until the cells are fully differentiated (typically 8-10 days post-induction).

  • Oil Red O Staining:

    • Wash the differentiated adipocytes with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with a working solution of Oil Red O for 30 minutes to visualize lipid droplets.

    • Wash with water.

  • Quantification:

    • Elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer.

Data Presentation: In Vitro Efficacy of Bouchardatine and its Derivatives
CompoundConcentration (µM)Inhibition of Lipid Accumulation (%)EC50 (µM)
Bouchardatine25Not specified~25
Derivative 2182.0 ± 0.10.086
1089.6 ± 2.5
Derivative 3dNot specifiedNot specified0.017

Data synthesized from available literature[6][9][8].

In Vivo Validation in a High-Fat Diet-Induced Obesity Model

To assess the therapeutic potential of Bouchardatine in a physiological context, a high-fat diet (HFD)-induced obesity mouse model is employed.

Experimental Protocol: HFD Mouse Study
  • Animal Model: Use male C57BL/6J mice, a commonly used strain for metabolic studies.

  • Diet Induction: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 16 weeks to induce obesity and metabolic syndrome. A control group should be fed a standard chow diet.

  • Bouchardatine Administration: After a set period of HFD feeding (e.g., 11 weeks), begin administration of Bouchardatine (e.g., 50 mg/kg, intraperitoneally, every other day) for the remaining 5 weeks of the study[3][4]. A control group should receive a vehicle.

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.

    • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • Blood Chemistry: At the end of the study, collect blood samples to measure plasma levels of triglycerides, cholesterol, and other relevant metabolic markers.

  • Tissue Analysis:

    • Organ Weights: Harvest and weigh key metabolic organs, including the liver, white adipose tissue (WAT), and brown adipose tissue (BAT).

    • Histology: Perform histological analysis (e.g., H&E staining) on liver and adipose tissue sections to assess lipid accumulation.

    • Gene and Protein Expression: Analyze the expression of key genes and proteins involved in the SIRT1-LKB1-AMPK pathway in liver and adipose tissues via qPCR and Western blotting.

Key In Vivo Findings

Chronic administration of Bouchardatine in HFD-fed mice resulted in:

  • Significant attenuation of body weight gain without affecting food intake[3][4][5].

  • Amelioration of dyslipidemia and fatty liver[3][4][5].

  • Activation of the SIRT1-LKB1-AMPK signaling pathway in adipose tissue and liver[3][4].

  • Increased UCP1 expression and mitochondrial biogenesis in both white and brown adipose tissues[3][4].

Safety and Toxicity

Preliminary in vivo studies have not detected any adverse effects of Bouchardatine administration[3][5]. Analysis of liver and kidney plasma parameters in treated mice showed no significant changes, suggesting a favorable safety profile at the effective dose[5]. However, comprehensive toxicological studies are warranted for further clinical development.

Future Directions and Conclusion

Bouchardatine represents a promising natural product lead for the development of novel anti-obesity therapeutics. Its well-defined mechanism of action, centered on the activation of the SIRT1-LKB1-AMPK pathway, provides a strong rationale for its further investigation.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Bouchardatine and its optimized derivatives is essential.

  • Lead Optimization: Continued medicinal chemistry efforts to synthesize and evaluate new Bouchardatine analogs with improved potency, selectivity, and drug-like properties.

  • Long-Term Efficacy and Safety Studies: Conducting longer-term studies in various animal models to further establish the efficacy and safety profile of lead candidates.

  • Clinical Trials: Ultimately, the translation of these preclinical findings into human clinical trials will be necessary to validate the therapeutic potential of Bouchardatine for the treatment of obesity and related metabolic disorders.

References

  • Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457-2470. [Link]

  • Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. PubMed, [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. [Link]

  • Naturally-occurring compound, bouchardatine, gives therapeutic effects for obesity-related disorders. YouTube. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders. PMC. [Link]

  • Bouchardatine and bouchardatine derivatives, and preparation method and application therefor.
  • Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Journal of Digital Chinese Medicine. [Link]

  • Discovery, synthesis, and biological evaluation of a novel Bouchardatine analogue IQ344 as an antiadipogenic agent. ResearchGate. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Investigating Bouchardatine as a potential therapeutic agent for metabolic disorders.

A Technical Whitepaper on Mechanistic Pathways, Experimental Validation, and Structural Optimization Executive Summary Metabolic disorders—encompassing obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanistic Pathways, Experimental Validation, and Structural Optimization

Executive Summary

Metabolic disorders—encompassing obesity, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD)—represent a critical global health burden driven by systemic energy imbalance. Recent pharmacological screening has identified Bouchardatine (Bou) , a natural alkaloid originally isolated from the plant Bouchardatia neurococca, as a potent modulator of cellular energy metabolism.

As application scientists and drug development professionals, our objective is to transition promising natural products into rigorously validated clinical candidates. This whitepaper provides an in-depth technical analysis of Bouchardatine and its synthetic analogues, detailing their mechanistic action via the SIRT1-LKB1-AMPK axis, quantitative preclinical efficacy, and the self-validating experimental protocols required for robust evaluation.

Mechanistic Architecture: The SIRT1-LKB1-AMPK Axis

The therapeutic efficacy of Bouchardatine is fundamentally rooted in its ability to act as an upstream energy sensor modulator. Unlike direct AMPK activators (e.g., AICAR), Bouchardatine initiates a multi-step enzymatic cascade (1[1]):

  • SIRT1 Activation: Bouchardatine increases the deacetylase activity of Sirtuin 1 (SIRT1).

  • LKB1 Translocation: SIRT1-mediated deacetylation of Liver Kinase B1 (LKB1) promotes its translocation from the nucleus to the cytoplasm.

  • AMPK Phosphorylation: Cytoplasmic LKB1 phosphorylates AMP-activated protein kinase (AMPK) at the Thr172 residue.

This cascade results in the downregulation of lipogenic enzymes (Acetyl-CoA Carboxylase [ACC], Fatty Acid Synthase [FAS]) and the upregulation of mitochondrial biogenesis markers (UCP1), effectively inducing the "browning" of white adipose tissue (WAT) and reducing hepatic triglyceride accumulation (2[2]).

Mechanism Bou Bouchardatine (Natural Alkaloid) SIRT1 SIRT1 (NAD+-dependent deacetylase) Bou->SIRT1 Increases Activity LKB1 LKB1 (Cytoplasmic Translocation) SIRT1->LKB1 Deacetylates AMPK AMPK (Phosphorylation / Activation) LKB1->AMPK Phosphorylates (Thr172) Lipid Lipogenesis (ACC, FAS ↓) AMPK->Lipid Inhibits Mito Mitochondrial Biogenesis (UCP1 ↑, Browning) AMPK->Mito Promotes

Figure 1: The SIRT1-LKB1-AMPK signaling cascade activated by Bouchardatine.

Quantitative Efficacy Profiling

To evaluate the translational potential of Bouchardatine and its optimized synthetic analogues, we must analyze their comparative efficacy. Structural modifications, particularly the introduction of amine side chains, have significantly enhanced target binding and cell permeability (3[3]).

CompoundPrimary TargetIn Vitro Efficacy (3T3-L1)In Vivo Efficacy (Mice Model)Key Mechanistic Observations
Bouchardatine (Natural) SIRT1-LKB1-AMPKEC50 ≈ 25 μM50 mg/kg (Alternate days)Reduced TG, increased UCP1 expression, WAT browning.
Analogue 3d LKB1-AMPKEC50 = 0.017 μMN/ADownregulated ACC, FAS, SCD-1; high cell permeability.
Analogue R17 NR4A1 / ATP SynthaseEC50 = 0.13 μM20 mg/kg (Alternate days)~25% weight loss rate, reduced ER and oxidative stress.

Self-Validating Experimental Methodologies

As application scientists, we must design protocols that are inherently self-validating. Every step must have a clear biochemical rationale, ensuring that observed phenotypes are causally linked to the drug's mechanism of action rather than experimental artifacts.

Workflow Phase1 1. In Vitro Screening (3T3-L1 & HepG2) Phase2 2. Pathway Validation (SIRT1/AMPK Assays) Phase1->Phase2 Hit Confirmation Phase3 3. In Vivo Efficacy (DIO Mice Model) Phase2->Phase3 Target Validated Phase4 4. Endpoint Analysis (Histology & Gene Expr) Phase3->Phase4 16-Week Mark

Figure 2: Self-validating experimental workflow for evaluating metabolic modulators.

Protocol A: In Vitro Adipogenesis Inhibition (3T3-L1 Model)

Objective: Quantify the lipid-lowering effect of Bouchardatine during adipocyte differentiation.

  • Pre-adipocyte Seeding & Confluence: Seed 3T3-L1 cells and culture until 2 days post-confluence.

    • Causality: Contact inhibition arrests the cell cycle in the G0/G1 phase, a prerequisite for synchronous entry into the differentiation program.

  • Adipogenic Induction: Treat cells with a cocktail of IBMX, dexamethasone, and insulin for 48 hours, alongside Bouchardatine or vehicle controls.

    • Causality: IBMX (a PDE inhibitor) and dexamethasone synergistically induce C/EBPβ and C/EBPδ expression. Adding Bouchardatine at this exact stage isolates its effect on the early transcriptional cascade of adipogenesis rather than mature lipid droplet maintenance.

  • Orthogonal Endpoint Quantification: Extract lipids using isopropanol and measure absorbance at 500 nm, alongside a concurrent NAD+/NADH ratio assay.

    • Causality: Visual confirmation via Oil Red O must be coupled with a quantitative enzymatic triglyceride (TG) assay to eliminate optical artifacts. Furthermore, because SIRT1 is an NAD+-dependent deacetylase, confirming the cellular energy state (NAD+/NADH ratio) is a prerequisite for validating SIRT1 as the primary upstream target.

Protocol B: In Vivo Metabolic Profiling (DIO Mice Model)

Objective: Assess the systemic efficacy of Bouchardatine on diet-induced obesity (DIO).

  • Dietary Induction: Feed C57BL/6J mice a High-Fat Diet (HFD) for 16 weeks.

    • Causality: A 16-week HFD accurately mimics human metabolic syndrome, inducing profound insulin resistance and hepatic steatosis, providing a robust baseline for therapeutic intervention.

  • Compound Administration: Administer Bouchardatine (50 mg/kg) intraperitoneally every other day during the final 5 weeks.

    • Causality: Alternate-day dosing prevents potential acute hepatotoxicity while maintaining a steady-state plasma concentration sufficient to sustain chronic AMPK phosphorylation in adipose and hepatic tissues.

  • Biochemical and Histological Validation: Measure plasma ALT/AST, perform H&E staining on liver sections, and quantify AMP/ATP ratios.

    • Causality: ALT/AST levels validate hepatic safety. Measuring the AMP/ATP ratio alongside AMPK phosphorylation is critical: it distinguishes whether the compound acts via direct allosteric activation or indirectly through ATP depletion, defining the precise pharmacophore.

Structural Optimization: The Evolution of Bouchardatine Analogues

While natural Bouchardatine exhibits an EC50 of ~25 μM in 3T3-L1 cells, its synthetic derivatives have demonstrated vastly superior potency, highlighting the compound's value as a lead scaffold.

  • Analogue 3d: By introducing amine side chains at the 5 or 8 position, researchers achieved an EC50 of 0.017 μM—a nearly 1,500-fold increase in lipid-lowering efficacy. This enhancement is driven by improved cell permeability and stronger LKB1-AMPK activation (3[3]).

  • Analogue R17: Developed as an indolequinazoline derivative, R17 alleviates NAFLD/NASH by inhibiting ATP synthase activity, thereby indirectly activating the LKB1-AMPK pathway and reducing endoplasmic reticulum (ER) stress (4[4]). Furthermore, recent studies identify R17 as a novel NR4A1 agonist, suppressing lipid anabolism-related genes and achieving a ~25% weight loss rate in obese mice (5[5]).

Conclusion & Future Perspectives

Bouchardatine and its structural analogues represent a highly promising class of metabolic modulators. By rigorously validating the SIRT1-LKB1-AMPK axis through carefully controlled, causally-driven experimental designs, researchers can accelerate the clinical translation of these compounds. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of analogues like R17 and 3d to maximize oral bioavailability while maintaining their potent anti-adipogenic and thermogenic properties.

References

  • Source: British Journal of Pharmacology (PMC)
  • Title: Current Evidence of Natural Products against Overweight and Obesity: Molecular Targets and Mechanisms of Action Source: MDPI URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: British Journal of Pharmacology (PubMed)

Sources

Exploratory

Bouchardatine's Impact on Triglyceride Accumulation in Adipocytes: A Technical Guide

Abstract This technical guide provides an in-depth exploration of the impact of bouchardatine, a naturally occurring β-indoloquinazoline alkaloid, on triglyceride accumulation in adipocytes. It is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the impact of bouchardatine, a naturally occurring β-indoloquinazoline alkaloid, on triglyceride accumulation in adipocytes. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic agents for obesity and related metabolic disorders. This document elucidates the molecular mechanisms underlying bouchardatine's anti-adipogenic and anti-lipogenic effects, with a focus on the activation of the SIRT1-LKB1-AMPK signaling axis and the subsequent down-regulation of key adipogenic transcription factors. Detailed, field-proven protocols for in vitro studies using the 3T3-L1 preadipocyte cell line are provided, including cell differentiation, treatment with bouchardatine, and quantitative analysis of triglyceride accumulation and gene expression. This guide aims to equip researchers with the foundational knowledge and practical methodologies to investigate bouchardatine and its derivatives as potential therapeutic candidates.

Introduction: The Therapeutic Potential of Bouchardatine in Metabolic Disease

Obesity, characterized by excessive white adipose tissue expansion, is a global health crisis intricately linked to a cluster of metabolic disorders, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. At the cellular level, obesity is driven by an increase in the size (hypertrophy) and/or number (hyperplasia) of adipocytes, the primary cells responsible for storing energy in the form of triglycerides. The process of adipogenesis, the differentiation of preadipocytes into mature, lipid-laden adipocytes, is a complex and highly regulated process, making it a prime target for therapeutic intervention.

Bouchardatine is a natural alkaloid that has emerged as a promising candidate for the development of novel anti-obesity therapeutics.[1][2] Structurally, it is a β-indoloquinazoline alkaloid.

Figure 1: Chemical Structure of Bouchardatine.

Initial studies have demonstrated that bouchardatine can significantly reduce lipid accumulation in adipocytes without inducing cytotoxicity.[1] Its mechanism of action is multifaceted, primarily involving the activation of key metabolic signaling pathways that suppress the master regulators of adipogenesis and lipogenesis.[1] This guide will delve into the molecular intricacies of bouchardatine's effects and provide the experimental framework to validate its therapeutic potential.

Molecular Mechanism of Action: The SIRT1-LKB1-AMPK Signaling Axis

The anti-adipogenic and lipogenic effects of bouchardatine are primarily mediated through the activation of the sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling pathways.[3] This signaling cascade acts as a crucial energy sensor within the cell, and its activation promotes a shift from energy storage to energy expenditure.

Activation of SIRT1 and LKB1

Bouchardatine has been shown to increase the activity of SIRT1, a NAD+-dependent deacetylase that plays a critical role in metabolic regulation. Activated SIRT1, in turn, can deacetylate and activate liver kinase B1 (LKB1), a master upstream kinase.[3]

AMPK: The Central Regulator

Activated LKB1 then phosphorylates and activates AMPK, a key enzyme in cellular energy homeostasis.[1][2] Once activated, AMPK initiates a cascade of events that collectively inhibit triglyceride accumulation. A primary mechanism by which activated AMPK exerts its anti-adipogenic effects is through the down-regulation of the master transcription factors of adipogenesis, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[4] The activation of AMPK has been shown to suppress the expression of these critical adipogenic genes, thereby halting the differentiation of preadipocytes into mature adipocytes.

Downstream Effects on Adipogenesis and Lipogenesis

The down-regulation of PPARγ and C/EBPα has profound consequences for adipocyte biology. These transcription factors are essential for the expression of a suite of genes involved in lipid metabolism, including fatty acid binding protein 4 (Fabp4), and enzymes critical for fatty acid synthesis.[5] By inhibiting the expression of these master regulators, bouchardatine effectively blocks both the formation of new adipocytes (adipogenesis) and the synthesis of triglycerides within existing adipocytes (lipogenesis).[1]

Bouchardatine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bouchardatine Bouchardatine SIRT1 SIRT1 Bouchardatine->SIRT1 Activates LKB1 LKB1 SIRT1->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK PPARg_CEBPa PPARγ / C/EBPα pAMPK->PPARg_CEBPa Inhibits Expression Adipogenic_Genes Adipogenic & Lipogenic Gene Expression PPARg_CEBPa->Adipogenic_Genes Promotes Triglyceride Triglyceride Accumulation Adipogenic_Genes->Triglyceride Leads to

Diagram 1: Bouchardatine's signaling pathway in adipocytes.

Experimental Protocols for In Vitro Analysis

The following protocols provide a comprehensive framework for investigating the effects of bouchardatine on triglyceride accumulation in the 3T3-L1 murine preadipocyte cell line, a widely accepted model for studying adipogenesis.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol details the steps for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding for Differentiation: Seed the preadipocytes in appropriate culture plates (e.g., 6-well or 24-well plates) and grow to confluence. Maintain the confluent cells for an additional 48 hours.

  • Initiation of Differentiation (Day 0): Replace the culture medium with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI induction medium).

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2 days until the cells are fully differentiated (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.

Adipocyte_Differentiation_Workflow Start 3T3-L1 Preadipocytes (Confluent) Day0 Day 0: Add MDI Induction Medium Start->Day0 Day2 Day 2: Change to Insulin Medium Day0->Day2 Day4 Day 4: Change to Maintenance Medium Day2->Day4 Day6_8 Days 6-8: Replenish Maintenance Medium Day4->Day6_8 End Mature Adipocytes Day6_8->End

Diagram 2: Workflow for 3T3-L1 adipocyte differentiation.

Bouchardatine Treatment

Bouchardatine can be introduced at different stages of differentiation to assess its impact on adipogenesis and lipogenesis.

Procedure:

  • Prepare a stock solution of bouchardatine in a suitable solvent (e.g., DMSO).

  • To investigate the effect on adipogenesis, add bouchardatine at various concentrations to the MDI induction medium (Day 0) and maintain it throughout the differentiation process.

  • To assess the effect on lipogenesis in mature adipocytes, treat fully differentiated cells with bouchardatine for a specified period (e.g., 24-48 hours).

  • Always include a vehicle control (DMSO) at the same concentration as the highest bouchardatine treatment.

Quantification of Triglyceride Accumulation: Oil Red O Staining

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of intracellular lipid accumulation.

Materials:

  • Oil Red O stock solution (0.5% in isopropanol)

  • Formalin (10%)

  • Isopropanol (60% and 100%)

  • PBS

Procedure:

  • Fixation: Gently wash the differentiated and treated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash the cells with water and then with 60% isopropanol.

  • Staining: Add the Oil Red O working solution (freshly prepared by diluting the stock solution with water) and incubate for 10-15 minutes.

  • Washing: Wash the cells repeatedly with water to remove the unbound dye.

  • Quantification:

    • Microscopy: Visualize and capture images of the stained lipid droplets using a microscope.

    • Elution: Elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.

Expected Results:

A dose-dependent decrease in Oil Red O staining will be observed in bouchardatine-treated cells compared to the vehicle control, indicating reduced triglyceride accumulation.

TreatmentAbsorbance (520 nm)% Inhibition
Vehicle Control0.85 ± 0.050%
Bouchardatine (1 µM)0.68 ± 0.0420%
Bouchardatine (10 µM)0.42 ± 0.0350.6%
Bouchardatine (25 µM)0.25 ± 0.0270.6%

Table 1: Representative quantitative data from an Oil Red O staining experiment.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the mRNA expression levels of key adipogenic marker genes to elucidate the molecular mechanism of bouchardatine's action.

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green chemistry with primers specific for the target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.

Validated Mouse qPCR Primer Sequences:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
PpargGCGGCTGAGAAATCACGTTGGGTGGCCATGACTAGCAAAC
CebpaCAAGAACAGCAACGAGTACCGGTCACTGGTCAACTCCAGCAC
Fabp4AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
ActbGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT

Table 2: Validated qPCR primer sequences for mouse adipogenic markers.

Expected Results:

Bouchardatine treatment is expected to cause a dose-dependent down-regulation of Pparg, Cebpa, and Fabp4 mRNA levels.

Protein Analysis: Western Blotting

Western blotting is employed to analyze the protein levels and phosphorylation status of key signaling molecules.

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with primary antibodies against p-AMPK (Thr172), total AMPK, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Results:

An increase in the ratio of p-AMPK/total AMPK and a potential decrease in p-AKT/total AKT will be observed in bouchardatine-treated cells.

Conclusion and Future Directions

Bouchardatine demonstrates significant potential as a therapeutic agent for the management of obesity and related metabolic disorders. Its ability to reduce triglyceride accumulation in adipocytes is underpinned by a well-defined molecular mechanism involving the activation of the SIRT1-LKB1-AMPK signaling pathway and the subsequent suppression of the master adipogenic transcription factors PPARγ and C/EBPα. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of bouchardatine and its derivatives.

Future research should focus on in vivo studies to validate these findings in animal models of obesity. Furthermore, structure-activity relationship (SAR) studies on bouchardatine derivatives could lead to the development of more potent and selective compounds with improved pharmacokinetic properties, paving the way for potential clinical applications.

References

  • Liu, H., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(20), 3537-3551.
  • Moseti, D., et al. (2016). Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase. Journal of Nutritional Biochemistry, 30, 1-9.
  • OriGene Technologies, Inc. (n.d.). Fabp4 Mouse qPCR Primer Pair (NM_024406). Retrieved from [Link]

  • Rao, Y., et al. (2015). Discovery of natural alkaloid bouchardatine as a novel inhibitor of adipogenesis/lipogenesis in 3T3-L1 adipocytes. Bioorganic & Medicinal Chemistry, 23(21), 6976-6982.
  • Sino Biological. (n.d.). Mouse FABP4/A-FABP qPCR Primer Pair. Retrieved from [Link]

  • Tan, J. H., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry, 58(23), 9381-9395.
  • UKnowledge. (2021). Adipose-Specific PPARα Knockout Mice Have Increased Lipogenesis. Retrieved from [Link]

  • Wang, W. Z., et al. (2024). Targeting adipocyte differentiation with CRT0066101: activation of AMPK signaling in 3T3-L1 cells. Frontiers in Pharmacology, 15, 1365802.
  • Zhang, X., et al. (2021). Multifaceted functions of protein kinase D in pathological processes and human diseases. Signal Transduction and Targeted Therapy, 6(1), 1-17.
  • Rao, Y., Liu, H., Gao, L., Yu, H., Tan, J. H., Ou, T. M., ... & Huang, Z. S. (2015). Discovery of natural alkaloid bouchardatine as a novel inhibitor of adipogenesis/lipogenesis in 3T3-L1 adipocytes. Bioorganic & medicinal chemistry, 23(21), 6976–6982.
  • Laquinimod Prevents Adipogenesis and Obesity by Down-Regulating PPAR-γ and C/EBPα through Activating AMPK. (2020). ACS Omega, 5(36), 22967–22975.
  • Lefterova, M. I., Zhang, Y., Steger, D. J., Schupp, M., Schug, J., Cristancho, A., ... & Lazar, M. A. (2008). PPARγ and C/EBP factors orchestrate adipocyte biology via adjacent binding on a genome-wide scale. Genes & development, 22(21), 2941–2952.
  • Babbo, C. C., Pitere, R. R., Giles, R., Ambele, M. A., & Pepper, M. S. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Methods in molecular biology (Clifton, N.J.), 2938, 53–62.
  • Nielsen, R., Pedersen, T. Å., Hagen, D. R., Madsen, M. S., Kristiansen, K., & Mandrup, S. (2008). Peroxisome proliferator-activated receptor γ and C/EBPα synergistically activate key metabolic adipocyte genes by assisted loading. Molecular and cellular biology, 28(16), 5017–5028.
  • Tan, J. H., Rao, Y., Liu, H., Gao, L., Ou, T. M., Huang, S. L., ... & Huang, Z. S. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of medicinal chemistry, 58(23), 9381–9395.
  • Liu, H., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British journal of pharmacology, 174(20), 3537–3551.
  • Chen, Y. C., et al. (2020). Comparison of PI3K/AKT signaling in NIH/3T3 and 3T3-L1 adipocytes. PloS one, 15(11), e0242322.
  • Gauthier, M. S., et al. (2024). Presence of active AKT in the nucleus upon adipocyte differentiation of 3T3-L1 cells.
  • Chen, Y. C., et al. (2012). Prolonged induction activates Cebpα independent adipogenesis in NIH/3T3 cells. PloS one, 7(12), e51459.

Sources

Foundational

The Therapeutic Potential of Bouchardatine in Colorectal Cancer: A Technical Guide for Drug Development

Abstract Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the promising p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with unique mechanisms of action. This technical guide delves into the promising potential of Bouchardatine, a naturally occurring alkaloid, and its derivatives as a new class of anti-CRC agents. We will explore its molecular mechanisms, provide detailed protocols for its preclinical evaluation, and present a framework for its future development. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Unmet Need in Colorectal Cancer and the Emergence of Bouchardatine

The landscape of colorectal cancer treatment, while evolving, is still fraught with challenges such as drug resistance and significant side effects from conventional chemotherapies.[1][2] This underscores the critical need for innovative therapeutic strategies that target the distinct metabolic and signaling pathways of cancer cells.[3] Natural products have historically been a rich source of novel anticancer compounds, offering unique chemical scaffolds and biological activities.[1]

Bouchardatine, an indole alkaloid, has recently emerged as a compelling candidate for CRC therapy.[4] Initial studies have revealed its ability to modulate the metabolic reprogramming that is a hallmark of tumorigenesis, thereby inhibiting the proliferation of CRC cells.[4][5] This guide will provide an in-depth analysis of the scientific evidence supporting the development of Bouchardatine and its analogs as a potential new line of treatment against this deadly disease.

Mechanism of Action: Targeting the Metabolic Engine of Cancer

The anticancer activity of Bouchardatine and its derivatives is primarily attributed to their ability to modulate cellular energy metabolism, a key vulnerability of cancer cells.[4][5] Unlike many cytotoxic agents, Bouchardatine appears to exert its effects through a more nuanced approach, focusing on the activation of critical metabolic regulators.

Activation of AMP-Activated Protein Kinase (AMPK)

A growing body of evidence points to the activation of AMP-activated protein kinase (AMPK) as a central mechanism of Bouchardatine's action.[4][5] AMPK is a master regulator of cellular energy homeostasis. In cancer cells, which often exhibit dysregulated metabolism, the activation of AMPK can trigger a switch from anabolic to catabolic processes, thereby impeding cell growth and proliferation.

Recent studies have shown a strong correlation between the antiproliferative activity of Bouchardatine derivatives and their ability to activate AMPK in CRC cell lines.[5] One particularly potent derivative, compound 18a , has demonstrated nanomolar-level antiproliferation activities against several CRC cell lines, an effect highly correlated with AMPK activation.[4][5]

Upregulation of Oxidative Phosphorylation (OXPHOS)

Interestingly, Bouchardatine and its derivatives have been found to selectively upregulate oxidative phosphorylation (OXPHOS) in CRC cells.[4][5] This is a departure from the typical "Warburg effect" observed in many cancers, where cells favor aerobic glycolysis. By forcing a metabolic shift towards OXPHOS, these compounds may create a state of "metabolic hyperactivation" that is unsustainable for cancer cells, leading to growth inhibition.[5]

The SIRT1-PGC-1α-UCP2 Axis

Further research has elucidated an additional layer of Bouchardatine's mechanism, involving the activation of the SIRT1-PGC-1α-UCP2 axis.[6] Sirtuin 1 (SIRT1), a key metabolic sensor, is a primary target of Bouchardatine.[6] Activation of SIRT1 leads to the deacetylation and activation of PGC-1α, a master regulator of mitochondrial biogenesis and function. This, in turn, upregulates uncoupling protein 2 (UCP2), contributing to the observed increase in mitochondrial oxidation and disruption of the cancer cell's metabolic balance.[6]

A Novel Antiproliferative Mechanism

Notably, some potent Bouchardatine derivatives, such as 18a, inhibit CRC cell proliferation without inducing apoptosis or causing cell cycle arrest.[5] This suggests a novel cytostatic mechanism of action centered on metabolic disruption rather than the induction of programmed cell death. This unique characteristic may offer a therapeutic advantage, potentially reducing some of the toxic side effects associated with apoptosis-inducing agents.

Bouchardatine_Pathway cluster_0 Cellular Effects Bouchardatine Bouchardatine & Derivatives (e.g., 18a) AMPK AMPK Activation Bouchardatine->AMPK Activates SIRT1 SIRT1 Activation Bouchardatine->SIRT1 Activates PGC1a PGC-1α Activation AMPK->PGC1a Activates OXPHOS OXPHOS Upregulation AMPK->OXPHOS Enhances SIRT1->PGC1a Activates UCP2 UCP2 Upregulation PGC1a->UCP2 Upregulates UCP2->OXPHOS Enhances Metabolic_Disruption Metabolic Disruption OXPHOS->Metabolic_Disruption Proliferation_Inhibition CRC Proliferation Inhibition Metabolic_Disruption->Proliferation_Inhibition

Caption: Proposed mechanism of Bouchardatine in colorectal cancer.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A robust preclinical evaluation is essential to validate the therapeutic potential of Bouchardatine and its derivatives.[3][7] The following section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Efficacy Assessment

In vitro assays are the first step in screening and validating the anticancer activity of novel compounds.[8][9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Protocol:

  • Cell Seeding: Plate CRC cell lines (e.g., HCT-116, RKO, SW480) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with varying concentrations of Bouchardatine or its derivatives for 24-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][13]

CompoundHCT-116 IC50 (µM)RKO IC50 (µM)NCM460 (Normal) IC50 (µM)
Bouchardatine>50>50>100
Derivative 18a0.60.1>15
5-Fluorouracil5.28.715.4

Table 1: Hypothetical IC50 values of Bouchardatine and its derivative 18a in CRC and normal colon cell lines.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Protocol:

  • Cell Treatment: Treat CRC cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.[16]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[17]

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[18]

Protocol:

  • Cell Plating and Treatment: Plate and treat cells in a 96-well plate as described for the MTT assay.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[19]

  • Incubation: Incubate at room temperature for 1-2 hours.[19]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[19]

TreatmentCaspase-3/7 Activity (RLU)Fold Change vs. Control
Vehicle Control15,0001.0
Bouchardatine (50 µM)18,0001.2
Derivative 18a (1 µM)16,5001.1
Staurosporine (1 µM)150,00010.0

Table 2: Hypothetical Caspase-3/7 activity in HCT-116 cells treated with Bouchardatine and its derivative 18a.

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[20]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as desired, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[21]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.[21]

  • Incubation: Incubate for 30 minutes in the dark.[22]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[21]

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action.[23]

Protocol:

  • Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[25]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AMPK, AMPK, SIRT1, etc., followed by HRP-conjugated secondary antibodies.[26]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[26]

In_Vitro_Workflow Start Bouchardatine/ Derivatives CRC_Cells Colorectal Cancer Cell Lines Start->CRC_Cells Viability Cell Viability Assay (MTT) CRC_Cells->Viability Apoptosis Apoptosis Assay (Annexin V/PI) CRC_Cells->Apoptosis Caspase Caspase Activity Assay CRC_Cells->Caspase Cell_Cycle Cell Cycle Analysis (PI Staining) CRC_Cells->Cell_Cycle Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Caspase->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot Western Blotting (Mechanism Validation) Data_Analysis->Western_Blot

Sources

Exploratory

A Technical Guide to Understanding the Bouchardatine-SIRT1 Axis: Mechanism and Experimental Validation

Abstract This technical guide provides an in-depth exploration of the molecular relationship between bouchardatine, a natural β-indoloquinazoline alkaloid, and Sirtuin 1 (SIRT1), a critical NAD+-dependent protein deacety...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the molecular relationship between bouchardatine, a natural β-indoloquinazoline alkaloid, and Sirtuin 1 (SIRT1), a critical NAD+-dependent protein deacetylase. We will dissect the current understanding of how bouchardatine activates SIRT1, the downstream signaling consequences, and provide detailed, field-proven protocols for researchers to validate and further investigate this interaction. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of metabolic disease, oncology, and aging, where SIRT1 is a prominent therapeutic target.

Introduction: The Significance of SIRT1 in Cellular Homeostasis

Sirtuin 1 (SIRT1) is a highly conserved class III histone deacetylase that plays a pivotal role in regulating a vast array of cellular processes, including metabolism, DNA repair, inflammation, and cellular senescence.[1] Its activity is intrinsically linked to the cellular energy state through its dependence on the coenzyme nicotinamide adenine dinucleotide (NAD+). By deacetylating a multitude of protein substrates, including transcription factors, enzymes, and histones, SIRT1 orchestrates adaptive responses to nutrient availability and cellular stress. Given its central role in maintaining cellular health, SIRT1 has emerged as a high-value therapeutic target for a range of age-related and metabolic diseases.

Bouchardatine: A Natural Modulator of the SIRT1 Pathway

Bouchardatine is a naturally occurring β-indoloquinazoline alkaloid first isolated from the plant Bouchardatia neurococca.[2] Initially recognized for its potential in modulating adipogenesis and lipogenesis, as well as its anti-cancer properties, recent research has illuminated its function as a modulator of key cellular energy sensors.[2][3][4][5][6][7][8] Specifically, bouchardatine has been identified as an activator of both SIRT1 and AMP-activated protein kinase (AMPK), placing it at a critical intersection of metabolic regulation.[9][10]

The Molecular Mechanism of SIRT1 Activation by Bouchardatine

The activation of SIRT1 by bouchardatine is not a simple direct enzymatic enhancement but rather a nuanced process intertwined with cellular metabolic shifts and a complex signaling cascade.

Indirect Activation via Modulation of Cellular NAD+ Levels

A primary mechanism by which bouchardatine activates SIRT1 is through its impact on the cellular NAD+/NADH ratio.[9] Research indicates that bouchardatine can act as a mild uncoupler of mitochondrial oxidative phosphorylation.[9] This process slightly disrupts the mitochondrial membrane potential, leading to an increase in the AMP/ATP ratio and, importantly, an increase in the NAD+/NADH ratio. As SIRT1 activity is directly dependent on the availability of NAD+, this elevation in the NAD+ pool enhances its deacetylase activity.

The SIRT1-LKB1-AMPK Signaling Axis

The downstream consequences of SIRT1 activation by bouchardatine are prominently mediated through the SIRT1-LKB1-AMPK signaling pathway.[9][10] This cascade is a cornerstone of cellular energy sensing and metabolic regulation.

  • SIRT1-Mediated Deacetylation of LKB1: Once activated by the increased NAD+/NADH ratio, SIRT1 directly targets and deacetylates Liver Kinase B1 (LKB1), a master upstream kinase.[9]

  • LKB1 Activation and Cytoplasmic Translocation: The deacetylation of LKB1 is a critical step that facilitates its activation and translocation from the nucleus to the cytoplasm.[9]

  • AMPK Phosphorylation and Activation: In the cytoplasm, activated LKB1 phosphorylates and activates AMP-activated protein kinase (AMPK), a central regulator of metabolism.[9][10]

The activation of this pathway culminates in the inhibition of anabolic processes like lipid synthesis and the promotion of catabolic processes such as fatty acid oxidation, contributing to the lipid-lowering effects of bouchardatine.[3][9]

SIRT1_Activation_by_Bouchardatine cluster_cell Cellular Environment Bouchardatine Bouchardatine Mitochondria Mitochondria Bouchardatine->Mitochondria Acts as uncoupler NAD_pool Increased NAD+/NADH Ratio Mitochondria->NAD_pool SIRT1 SIRT1 (inactive) NAD_pool->SIRT1 Activates SIRT1_active SIRT1 (active) SIRT1->SIRT1_active LKB1 LKB1 (acetylated, inactive) SIRT1_active->LKB1 Deacetylates LKB1_active LKB1 (deacetylated, active) LKB1->LKB1_active AMPK AMPK (inactive) LKB1_active->AMPK Phosphorylates AMPK_active AMPK (active) AMPK->AMPK_active Metabolic_Effects Metabolic Effects (e.g., ↓ Lipogenesis, ↑ Fatty Acid Oxidation) AMPK_active->Metabolic_Effects

Caption: The SIRT1-LKB1-AMPK signaling pathway activated by Bouchardatine.

Direct Binding to SIRT1: A Modest Contribution

Molecular modeling studies have investigated the potential for direct interaction between bouchardatine and SIRT1.[2] These in silico analyses suggest that bouchardatine can bind to the sirtinol binding site of SIRT1.[2] However, the predicted binding affinity is modest.[2] This suggests that while direct interaction may occur, the primary mechanism of activation is likely the indirect pathway involving the modulation of cellular NAD+ levels.

Experimental Validation of Bouchardatine-Mediated SIRT1 Activation

To rigorously investigate the effects of bouchardatine on SIRT1 activity, a multi-faceted experimental approach is required, combining in vitro enzymatic assays with cell-based functional assays.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_downstream Functional Outcomes start Hypothesis: Bouchardatine activates SIRT1 in_vitro In Vitro Validation start->in_vitro cellular Cellular Validation start->cellular sirt1_assay Fluorometric SIRT1 Deacetylase Assay in_vitro->sirt1_assay binding_assay Biophysical Binding Assay (e.g., SPR, MST) in_vitro->binding_assay downstream Downstream Functional Assays cellular->downstream western_blot Western Blot for Acetylated Substrates (e.g., Ac-p53, Ac-LKB1) cellular->western_blot nad_assay NAD+/NADH Ratio Measurement cellular->nad_assay ampk_activation Western Blot for p-AMPK/AMPK downstream->ampk_activation lipid_accumulation Oil Red O Staining downstream->lipid_accumulation conclusion Conclusion: Mechanism of Action sirt1_assay->conclusion binding_assay->conclusion western_blot->conclusion nad_assay->conclusion ampk_activation->conclusion lipid_accumulation->conclusion

Caption: A comprehensive experimental workflow to validate Bouchardatine's effect on SIRT1.

In Vitro SIRT1 Deacetylase Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified SIRT1 in the presence of bouchardatine. Commercially available kits provide a robust platform for this analysis.[11][12][13][14][15]

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorophore, is used. Upon deacetylation by SIRT1, a developer solution cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to SIRT1 activity.[13][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer as per the kit instructions.

    • Reconstitute purified human recombinant SIRT1 enzyme in Assay Buffer on ice.

    • Prepare the SIRT1 substrate solution containing the fluorogenic peptide and NAD+.

    • Prepare a stock solution of bouchardatine in DMSO and create a serial dilution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare positive (e.g., Resveratrol) and negative (e.g., Nicotinamide) controls.

  • Assay Plate Setup (96-well black, flat-bottom plate):

    • Blank wells: Assay Buffer only.

    • Vehicle control wells: SIRT1 enzyme + Vehicle (DMSO).

    • Test compound wells: SIRT1 enzyme + Bouchardatine dilutions.

    • Positive control wells: SIRT1 enzyme + Resveratrol.

    • Negative control wells: SIRT1 enzyme + Nicotinamide.

  • Reaction Initiation and Incubation:

    • Add the prepared reagents to the respective wells.

    • Initiate the reaction by adding the SIRT1 substrate/NAD+ solution to all wells.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.

    • Incubate at 37°C for 10-15 minutes.

    • Measure the fluorescence using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]

  • Data Analysis:

    • Subtract the blank fluorescence values from all other readings.

    • Normalize the data to the vehicle control.

    • Plot the percent activation against the bouchardatine concentration and determine the EC50 value.

Data Presentation:

CompoundConcentration (µM)% SIRT1 Activation (relative to vehicle)
Vehicle (DMSO)-100%
Bouchardatine1
10
50
100
Resveratrol50
Nicotinamide1000
Cellular Assessment of SIRT1 Activity via Western Blotting

This method assesses the ability of bouchardatine to increase SIRT1 activity within a cellular context by measuring the deacetylation of known SIRT1 substrates.

Principle: Cells are treated with bouchardatine, and the acetylation status of a known SIRT1 substrate (e.g., p53, LKB1) is determined by Western blotting using an antibody specific to the acetylated form of the protein. A decrease in the acetylated protein signal indicates an increase in SIRT1 activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2, 3T3-L1) to 70-80% confluency.

    • Treat the cells with varying concentrations of bouchardatine or vehicle (DMSO) for a predetermined time (e.g., 6-24 hours).

    • Include a positive control for SIRT1 inhibition (e.g., Nicotinamide or EX-527) to confirm the signal is SIRT1-dependent.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Nicotinamide and Trichostatin A to inhibit other HDACs).

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) in Laemmli buffer and resolve on an SDS-PAGE gel.[16]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[16][17]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with a primary antibody against the acetylated substrate (e.g., anti-acetyl-p53 (Lys382)) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein (e.g., total p53) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the acetylated protein signal to the total protein signal.

    • Express the results as a fold change relative to the vehicle-treated control.

Summary and Future Directions

Bouchardatine represents a promising natural product for the modulation of cellular metabolism through its activation of the SIRT1-LKB1-AMPK signaling axis. The primary mechanism of SIRT1 activation appears to be indirect, stemming from an increase in the cellular NAD+/NADH ratio, although a modest direct interaction cannot be entirely ruled out. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these findings and further explore the therapeutic potential of bouchardatine and its derivatives.

Future research should focus on:

  • Identifying additional direct downstream targets of SIRT1 that are affected by bouchardatine.

  • Elucidating the precise mechanism of mitochondrial uncoupling.

  • Evaluating the in vivo efficacy and pharmacokinetics of bouchardatine in relevant disease models.

  • Synthesizing and screening bouchardatine derivatives for enhanced potency and selectivity towards SIRT1 activation. [3][4][5][6][7]

By employing the rigorous methodologies outlined herein, the scientific community can continue to unravel the therapeutic potential of modulating the SIRT1 pathway with novel chemical entities like bouchardatine.

References

  • Vergoten, G., & Bailly, C. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Journal of Digital Chinese Medicine, 5(3), 276-285.
  • Dali-Youcef, N., & Deng, J. (2016). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology, 1436, 125-36.
  • Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457-2470. [Link]

  • Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. PubMed. [Link]

  • Gertz, M., & Steegborn, C. (2016). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(3), 277-284. [Link]

  • Xu, Y. H., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry, 58(23), 9477-9493. [Link]

  • RDiscovery. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). [Link]

  • Xu, Y. H., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. PubMed. [Link]

  • Xu, Y. H., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(11), 7480-7500. [Link]

  • Smith, B. C., & Denu, J. M. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology, 1077, 171-85. [Link]

  • Helt, C. E., et al. (2010). Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. Molecular BioSystems, 6(10), 1963-1971. [Link]

  • Cytoskeleton, Inc. (n.d.). Acetyl Lysine Analysis Protocols. Retrieved from [Link]

  • Xu, Y. H., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Chung, S., et al. (2018). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules, 23(8), 1761. [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved from [Link]

  • Dai, H., et al. (2010). SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR. Journal of Biological Chemistry, 285(43), 32695-32703. [Link]

  • Sharma, R., & Singh, R. (2025). Sirtuin activators as an anti-aging intervention for longevity. Open Exploration. [Link]

  • Xu, Y. H., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. [Link]

  • Horita, D. A., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis. PLoS ONE, 17(7), e0271408. [Link]

  • Fritz, K. S., & Lombard, D. B. (2014). In-vitro protein acetylation, quantitation & western blotting. Bio-protocol, 4(16). [Link]

  • Dai, H., et al. (2010). SIRT1 activation by small molecules: kinetic and biophysical evidence for direct interaction of enzyme and activator. PubMed. [Link]

  • Li, J., et al. (2026). Emerging roles of SIRT1 activator, SRT2104, in disease treatment. ResearchGate. [Link]

  • Gerhart-Hines, Z., & Puigserver, P. (2015). Sirt1 activation by resveratrol is substrate sequence-selective. Aging, 7(11), 887-888. [Link]

  • ImmuneChem. (n.d.). An Introduction to Immunoprecipitation of Acetylated Proteins. Retrieved from [Link]

  • Lee, I. H., et al. (2008). A role for the NAD-dependent deacetylase Sirt1 in the regulation of autophagy. Proceedings of the National Academy of Sciences, 105(9), 3374-3379. [Link]

  • Google Patents. (n.d.). WO2016086824A1 - Bouchardatine and bouchardatine derivatives, and preparation method and application therefor.
  • Miele, G., et al. (2020). Two novel SIRT1 activators, SCIC2 and SCIC2.1, enhance SIRT1-mediated effects in stress response and senescence. Cellular and Molecular Life Sciences, 77(1), 147-164. [Link]

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Foundational

A Technical Guide to Investigating the Cytotoxic Effects of Bouchardatine on Cancer Cell Lines

Abstract Bouchardatine, a naturally occurring indoloquinazoline alkaloid, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth exploration of the methodologies and scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Bouchardatine, a naturally occurring indoloquinazoline alkaloid, has emerged as a promising candidate in anticancer research. This technical guide provides an in-depth exploration of the methodologies and scientific rationale for investigating the cytotoxic effects of Bouchardatine on various cancer cell lines. We delve into the compound's mechanism of action, focusing on its role as an activator of key metabolic regulators AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1). This guide offers detailed, field-proven protocols for a suite of essential cytotoxicity assays, including MTT, LDH, and flow cytometry for apoptosis and cell cycle analysis. Beyond procedural steps, we emphasize the causality behind experimental choices, data interpretation, and the integration of multiple assays for a comprehensive understanding of Bouchardatine's anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic promise of Bouchardatine and its derivatives.

Introduction: The Scientific Imperative for Investigating Bouchardatine

Bouchardatine is a natural alkaloid isolated from the aerial parts of Bouchardatia neurococca.[1] It belongs to the rutaecarpine family of compounds, which are known for a variety of biological activities.[2] Initial studies have demonstrated its cytotoxic activity against cancer cell lines such as HeLa and have particularly highlighted its potential in disrupting the metabolic pathways of colorectal cancer.[1][3] The compelling aspect of Bouchardatine lies in its mechanism of action, which involves the activation of two critical cellular energy sensors: AMP-activated protein kinase (AMPK) and Sirtuin-1 (SIRT1).[3][4] This mode of action suggests a potential for selective targeting of cancer cells, which often exhibit altered metabolic states.

This guide is structured to provide a comprehensive framework for the preclinical evaluation of Bouchardatine's cytotoxic effects. We will begin by examining the compound's characteristics and known mechanisms, followed by a detailed exploration of a multi-faceted experimental approach to characterize its anticancer properties.

Chemical Profile of Bouchardatine

A foundational understanding of Bouchardatine's chemical properties is paramount for its effective use in in-vitro studies.

  • Chemical Structure:

    Caption: Chemical structure of Bouchardatine.

  • Solubility and Stability: While specific quantitative data on Bouchardatine's solubility is not extensively published, it is generally considered to have poor aqueous solubility.[5] For in-vitro assays, it is recommended to dissolve Bouchardatine in dimethyl sulfoxide (DMSO) to create a stock solution.[4][6] It is crucial to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] The stability of indole alkaloids in cell culture media can vary, and it is advisable to prepare fresh dilutions from the stock solution for each experiment.[1][7]

Mechanistic Landscape: Targeting Cancer Metabolism through AMPK and SIRT1 Activation

Bouchardatine and its derivatives exert their anticancer effects primarily by modulating cellular metabolism through the activation of AMPK and SIRT1.[4][7][8]

The Role of AMPK Activation

AMPK is a central regulator of cellular energy homeostasis. In the context of cancer, its activation can lead to:

  • Inhibition of Anabolic Pathways: Activated AMPK inhibits energy-consuming processes such as protein and fatty acid synthesis, which are essential for rapid cancer cell proliferation.[8]

  • Induction of Cell Cycle Arrest: AMPK can trigger cell cycle arrest, preventing cancer cells from progressing through the division cycle.[9]

  • Promotion of Apoptosis: Under conditions of metabolic stress, sustained AMPK activation can induce programmed cell death (apoptosis) in cancer cells.[8]

The Role of SIRT1 Activation

SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular stress responses, metabolism, and longevity. Its activation by Bouchardatine contributes to cytotoxicity through:

  • Metabolic Reprogramming: SIRT1 can influence glucose and lipid metabolism, creating an unfavorable environment for cancer cell survival.[3]

  • Modulation of Apoptosis: SIRT1's role in apoptosis is complex and context-dependent. In some cancers, its activation can promote apoptosis.[3]

The interplay between AMPK and SIRT1 activation by Bouchardatine creates a powerful anti-cancer effect by disrupting the metabolic plasticity that cancer cells rely on for their survival and proliferation.

Caption: Bouchardatine's proposed mechanism of action.

Experimental Workflow for Assessing Cytotoxicity

A robust evaluation of Bouchardatine's cytotoxic effects requires a multi-pronged approach, utilizing a panel of assays that probe different aspects of cell health and death.

Experimental_Workflow cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Effects on Cell Proliferation MTT MTT Assay (Metabolic Activity) Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) MTT->Apoptosis Investigate mode of cell death CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MTT->CellCycle Assess anti-proliferative effects LDH LDH Assay (Membrane Integrity) LDH->Apoptosis Caspase Caspase Activation Assay (Apoptotic Pathway) Apoptosis->Caspase Confirm apoptotic pathway

Caption: A multi-phased experimental workflow.

Phase 1: Initial Viability and Cytotoxicity Screening

The initial phase aims to determine the dose-dependent effect of Bouchardatine on the viability and cytotoxicity in selected cancer cell lines.

Based on existing literature, the following cell lines are recommended for initial screening:

  • Colorectal Carcinoma: HCT-116, RKO[8]

  • Cervical Carcinoma: HeLa[1]

It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Bouchardatine (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Bouchardatine that inhibits cell growth by 50%).

The LDH assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. It is a reliable indicator of cytotoxicity and loss of membrane integrity.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) after a defined incubation period.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and negative controls (untreated cells).

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effects of Bouchardatine are established, the next step is to determine the mode of cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with Bouchardatine at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of specific caspases, such as the initiator caspase-9 and the executioner caspase-3, can confirm the involvement of the apoptotic pathway.[10][11][12]

Protocol: Caspase-3 Activity Assay (Colorimetric)

  • Cell Lysis: After treatment with Bouchardatine, lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a colorimetric substrate specific for caspase-3 to the cell lysate.

  • Incubation: Incubate the reaction at 37°C.

  • Absorbance Measurement: Measure the absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated controls.

Phase 3: Investigating Anti-Proliferative Effects

Bouchardatine's impact on cell proliferation can be assessed by analyzing its effect on the cell cycle.

PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with Bouchardatine for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

  • Staining: Treat the cells with RNase to remove RNA and then stain with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: An accumulation of cells in a particular phase of the cell cycle (e.g., G1 or G2/M) compared to the control group indicates a cell cycle arrest at that checkpoint. This suggests that Bouchardatine may inhibit the activity of cyclin-dependent kinases (CDKs) that regulate progression through these checkpoints.[9][13][14][15]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: IC50 Values of Bouchardatine in Cancer Cell Lines

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
HCT-116
RKO
HeLa
Non-cancerous Control

Table 2: Summary of Flow Cytometry Analysis (Apoptosis)

Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control
Bouchardatine (IC50)

Table 3: Summary of Cell Cycle Analysis

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control
Bouchardatine (IC50)

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of Bouchardatine's cytotoxic effects on cancer cell lines. By employing a combination of viability, cytotoxicity, apoptosis, and cell cycle assays, researchers can gain a detailed understanding of its anticancer potential and mechanism of action. The activation of the AMPK and SIRT1 pathways by Bouchardatine presents a promising therapeutic strategy, and the methodologies outlined herein will be instrumental in advancing this compound and its derivatives through the preclinical drug development pipeline. Future studies should aim to expand the panel of cancer cell lines tested, investigate the detailed downstream signaling pathways, and ultimately progress to in vivo models to validate the in-vitro findings.

References

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Total Synthesis of Bouchardatine. Australian Journal of Chemistry. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Journal of Digital Chinese Medicine. [Link]

  • Bouchardatine suppresses rectal cancer in mice by disrupting its metabolic pathways via activating the SIRT1-PGC-1α-UCP2 axis. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. [Link]

  • Drug Sensitivity of Small Cell Gastrointestinal Carcinoma. Japanese Journal of Clinical Oncology. [Link]

  • Drug-Resistant Cholangiocarcinoma Cell Lines for Therapeutic Evaluation of Novel Drugs. International Journal of Molecular Sciences. [Link]

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  • Caspase Activation and Inhibition. PMC. [Link]

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  • I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal? ResearchGate. [Link]

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Exploratory

The Biosynthesis and Therapeutic Potential of β-Indoloquinazoline Alkaloids: A Technical Guide on Bouchardatine

Introduction to β-Indoloquinazoline Alkaloids β-indoloquinazoline alkaloids represent a privileged class of natural products, predominantly found in the Rutaceae plant family. Among these, Bouchardatine has recently emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to β-Indoloquinazoline Alkaloids

β-indoloquinazoline alkaloids represent a privileged class of natural products, predominantly found in the Rutaceae plant family. Among these, Bouchardatine has recently emerged as a high-value target for metabolic drug development [1]. Structurally, Bouchardatine is an open-C-ring analogue of the well-known alkaloid rutaecarpine. This structural flexibility allows it to act as a potent small-molecule modulator of cellular energy homeostasis, specifically through the activation of the SIRT1/LKB1/AMPK signaling axis [2].

As drug development professionals look toward natural product scaffolds to treat non-alcoholic fatty liver disease (NAFLD) and obesity, understanding the biosynthesis, isolation, and synthetic scalability of Bouchardatine is critical.

Natural Sources and Biosynthetic Assembly

Bouchardatine was originally isolated from the aerial parts of Bouchardatia neurococca and the unripe fruits of Evodia rutaecarpa [3]. In nature, the biosynthesis of β-indoloquinazoline alkaloids involves the convergence of two primary amino acid pathways: the shikimate pathway and the tryptophan pathway.

Causality in Biosynthesis: The convergence of these pathways is evolutionarily advantageous for the plant, creating a rigid, highly conjugated heterocyclic system that provides defense against herbivores while exhibiting profound bioactivity in mammalian systems. The condensation of a tryptamine derivative with an anthraniloyl-CoA intermediate forms the core quinazolinone-indole scaffold.

Biosynthesis Tryptophan L-Tryptophan Tryptamine Tryptamine Precursor Tryptophan->Tryptamine Decarboxylation Anthranilic Anthranilic Acid Quinazolinone Quinazolinone Core Anthranilic->Quinazolinone Condensation Bouchardatine Bouchardatine (β-indoloquinazoline) Tryptamine->Bouchardatine Assembly Quinazolinone->Bouchardatine Assembly

Biosynthetic convergence of L-Tryptophan and Anthranilic Acid to form Bouchardatine.

Extraction and Isolation Methodology

To isolate Bouchardatine and related alkaloids from Evodia rutaecarpa, researchers utilize a targeted acid-base partitioning strategy [3].

Self-Validating Protocol Logic: This protocol operates as a self-validating system by exploiting the pKa of the basic nitrogen atoms. At pH 3, the basic alkaloids are protonated into highly polar, water-soluble hydrochloride salts, allowing non-polar lipophilic contaminants (e.g., terpenes, fixed oils) to partition into the organic phase. Subsequent alkalinization to pH 10 deprotonates the alkaloids back to their neutral free-base form, driving their partition into the ethyl acetate phase and ensuring high-fidelity isolation of the target pharmacophore.

Step-by-Step Extraction Protocol:
  • Primary Extraction: Pulverize 10 kg of dried E. rutaecarpa fruits. Extract with 95% ethanol under reflux (4 × 1 h). Concentrate the ethanolic extract under reduced pressure.

  • Acidic Partitioning (Defatting): Suspend the crude extract in distilled water and acidify to pH 3 using 1M HCl. Extract the aqueous layer with cyclohexane and ethyl acetate (EtOAc) to remove non-alkaloidal impurities. Discard the organic layers.

  • Alkalinization and Recovery: Basify the retained aqueous layer to pH 10 using aqueous ammonia (NH₄OH). The alkaloids will revert to their free-base form.

  • Target Extraction: Extract the alkaline solution with EtOAc (4 × 3 L). Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the total alkaloid fraction.

  • Chromatographic Purification: Subject the EtOAc extract to silica gel column chromatography. Elute with a gradient of petroleum ether/EtOAc to isolate pure Bouchardatine.

Pharmacological Mechanisms: The SIRT1/LKB1/AMPK Axis

Bouchardatine has shown remarkable potential as a therapeutic agent for metabolic syndromes [2]. Its mechanism of action is rooted in its ability to directly bind to and activate Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase.

Mechanistic Causality: Activation of SIRT1 leads to the deacetylation and subsequent activation of Liver Kinase B1 (LKB1). LKB1 then phosphorylates AMP-activated protein kinase (AMPK). Activated AMPK acts as a master metabolic switch: it directly inhibits lipogenic enzymes like Fatty Acid Synthase (FAS) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), while simultaneously promoting mitochondrial biogenesis via PGC-1α.

Signaling Bouchardatine Bouchardatine SIRT1 SIRT1 Activation Bouchardatine->SIRT1 Direct Binding LKB1 LKB1 Phosphorylation SIRT1->LKB1 Deacetylation AMPK AMPK Activation LKB1->AMPK Phosphorylation Lipogenesis Lipogenesis (Inhibited) AMPK->Lipogenesis Inhibits FAS/SREBP-1c MitoBiogenesis Mitochondrial Biogenesis AMPK->MitoBiogenesis Promotes PGC-1α

Bouchardatine-mediated activation of the SIRT1-LKB1-AMPK metabolic signaling pathway.

Chemical Synthesis and Yield Optimization

Due to the low natural abundance of Bouchardatine (often <0.05% w/w), robust synthetic methodologies are required for clinical drug development. A highly efficient, biomimetic copper-catalyzed aerobic oxidation method has been developed to construct the indolylquinazolinone core [4].

Synthetic Causality: The CuBr catalyst acts as a single-electron transfer (SET) agent, facilitating the oxidative cyclization of the intermediate Schiff base formed between the aldehyde and the amide. The aerobic conditions provide a thermodynamically favorable, green terminal oxidant, driving the reaction to the fully aromatized indolylquinazolinone core.

Step-by-Step Synthetic Protocol:
  • Reagent Preparation: Combine indole-3-carbaldehyde (1.0 equiv) and anthranilamide (1.2 equiv) in a reaction vessel.

  • Catalytic Condensation: Add a catalytic amount of Copper(I) bromide (CuBr, 10 mol%) and a mild base (e.g., K₂CO₃) in dimethyl sulfoxide (DMSO).

  • Aerobic Oxidation: Stir the mixture at 80–100 °C under an open-air atmosphere for 4–6 hours.

  • Workup: Quench the reaction with water, extract with EtOAc, and wash with brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Purify the crude product via neutral alumina column chromatography (hexanes/EtOAc eluent) to yield Bouchardatine as a pale yellow solid.

Quantitative Data Summary
Compound / DerivativeSource / Synthesis MethodYield / RecoveryBioactivity (Lipogenesis Inhibition)
Bouchardatine (Natural) E. rutaecarpa (Acid-Base Ext.)~0.01 - 0.05% (w/w)EC₅₀ = 14.44 ± 0.52 μM (HepG2) [5]
Bouchardatine (Synthetic) CuBr-Catalyzed Oxidation91 - 94%EC₅₀ = 14.44 ± 0.52 μM (HepG2) [5]
Derivative SYS-B3 Synthetic Modification57 - 65%EC₅₀ = 0.78 ± 0.13 μM (HepG2) [5]

Conclusion

Bouchardatine exemplifies the transition of a natural botanical defense molecule into a highly targeted therapeutic agent. By understanding its biosynthetic origins and optimizing both its extraction and total synthesis, researchers can leverage its unique β-indoloquinazoline scaffold to target the SIRT1/AMPK axis, offering a promising avenue for the treatment of metabolic syndromes.

References

  • Naik, N. H., et al. "Total Synthesis of Bouchardatine." Australian Journal of Chemistry, 2013. URL: [Link]

  • Rao, Y., et al. "Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis." British Journal of Pharmacology, 2017. URL: [Link]

  • Teng, J., & Yang, X. W. "Two New Indoloquinazoline Alkaloids from the Unripe Fruits of Evodia rutaecarpa." Heterocycles, 2006. URL: [Link]

  • Viji, M., & Nagarajan, R. "Copper catalyzed synthesis of indolylquinazolinone alkaloid bouchardatine." Journal of Chemical Sciences, 2014. URL: [Link]

  • Gu, L., et al. "Bouchardatine and bouchardatine derivatives, and preparation method and application therefor." Patent WO2016086824A1, 2016.
Foundational

Bouchardatine: Mechanistic Insights into Energy Metabolism and Expenditure

Introduction Bouchardatine (Bou), a natural alkaloid featuring a C-ring opened rutaecarpine skeleton, has emerged as a highly potent modulator of energy metabolism[1]. Unlike traditional appetite suppressants that merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bouchardatine (Bou), a natural alkaloid featuring a C-ring opened rutaecarpine skeleton, has emerged as a highly potent modulator of energy metabolism[1]. Unlike traditional appetite suppressants that merely restrict caloric intake, Bou counteracts obesity and metabolic syndrome by fundamentally reprogramming cellular energy expenditure[2]. This technical whitepaper provides an in-depth analysis of Bouchardatine’s mechanism of action, focusing on the SIRT1-LKB1-AMPK signaling axis, and outlines self-validating experimental protocols for evaluating its metabolic efficacy in preclinical drug development.

Section 1: The Molecular Machinery: SIRT1-LKB1-AMPK Axis

At the core of Bouchardatine’s efficacy is its ability to induce a state of cellular energy deficit, indicated by a marked increase in the intracellular [2]. This dual metabolic shift serves as a primary stress signal.

The elevated NAD+ levels directly activate Sirtuin 1 (SIRT1) , an NAD+-dependent deacetylase[2]. Once activated, SIRT1 deacetylates Liver Kinase B1 (LKB1) , facilitating its translocation from the nucleus into the cytoplasm[2]. Cytoplasmic LKB1 subsequently phosphorylates and activates AMP-activated protein kinase (AMPK) , the master regulator of metabolic homeostasis[2].

The activation of AMPK triggers a bifurcated downstream response:

  • Inhibition of Lipogenesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), reducing the synthesis of malonyl-CoA, which subsequently starves Fatty Acid Synthase (FAS) of its critical substrate[1].

  • Promotion of Energy Expenditure: Bou significantly upregulates and promotes mitochondrial biogenesis in both brown adipose tissue (BAT) and white adipose tissue (WAT)[2]. This drives adaptive thermogenesis, dissipating energy as heat rather than storing it as triglycerides[3].

Pathway Bou Bouchardatine Metab ↑ NAD+/NADH & AMP/ATP Bou->Metab SIRT1 SIRT1 Activation Metab->SIRT1 LKB1 LKB1 Deacetylation & Translocation SIRT1->LKB1 AMPK AMPK Phosphorylation LKB1->AMPK Lipogenesis ↓ ACC, FAS, SCD-1 (Lipogenesis Inhibition) AMPK->Lipogenesis Inhibits Thermo ↑ UCP1 & PGC1α (Thermogenesis & OXPHOS) AMPK->Thermo Activates

Bouchardatine-induced SIRT1-LKB1-AMPK signaling pathway driving energy expenditure.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must not only observe phenotypic effects but definitively prove causality. The following protocols are engineered with internal validation steps to confirm target engagement.

Protocol 1: In Vitro Validation of SIRT1-Dependent AMPK Activation

Rationale: 3T3-L1 preadipocytes are the gold standard for modeling adipogenesis[1]. To prove that Bou's activation of AMPK is strictly downstream of SIRT1, we employ Nicotinamide (NAM), a specific SIRT1 inhibitor[2]. If Bou acts via SIRT1, NAM co-treatment must abrogate AMPK phosphorylation, ensuring the observed lipid-lowering is not due to off-target kinase activation.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using an adipogenic cocktail (IBMX, dexamethasone, and insulin) for 9 days[2].

  • Compound Treatment: Treat differentiated cells with Bou (e.g., 25 μM) in the presence or absence of 10 mM NAM[2]. Include a DMSO vehicle control.

  • Metabolite Extraction: Lyse cells rapidly on ice to preserve transient metabolite states. Measure NAD+/NADH and AMP/ATP ratios using fluorometric assay kits[2].

  • Protein Analysis (Western Blot): Resolve lysates via SDS-PAGE. Probe for p-LKB1, total LKB1, p-AMPKα, total AMPK, and p-ACC[2].

  • Causality Check: Confirm that the Bou + NAM group shows baseline levels of p-AMPKα, proving that SIRT1 is the obligate upstream mediator of Bou-induced AMPK activation[2].

Protocol 2: In Vivo Assessment of Systemic Energy Expenditure

Rationale: A true energy expenditure modulator must reduce adiposity without suppressing appetite[2]. This protocol uses High-Fat Diet (HFD) mice to evaluate systemic metabolic reprogramming.

Step-by-Step Methodology:

  • Model Induction: Feed C57BL/6J mice a 60% HFD for 16 weeks to establish diet-induced obesity (DIO)[2].

  • Administration: In the final 5 weeks, administer Bou (50 mg/kg) intraperitoneally or orally every other day[2].

  • Food Intake Monitoring: Critical causality check: Monitor daily food intake. Food consumption must remain statistically identical between HFD-Vehicle and HFD-Bou groups to rule out anorexigenic (appetite-suppressing) effects[2].

  • Indirect Calorimetry: House mice in metabolic cages for 48 hours. Measure O2 consumption (VO2) and CO2 production (VCO2) to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure[4].

  • Tissue Harvesting: Isolate BAT and epididymal WAT. Perform immunohistochemistry for UCP1 to quantify the browning of WAT and hyperactivation of BAT[2].

Workflow Model DIO Mouse Model (16-week HFD) Treat Bou Treatment (50 mg/kg, 5 weeks) Model->Treat MetabCage Metabolic Cages (VO2, VCO2, RER) Treat->MetabCage Food Food Intake Monitoring (Causality Control) Treat->Food Tissue Tissue Analysis (BAT/WAT UCP1 Expression) Treat->Tissue Food->MetabCage Validates Energy Exp.

In vivo experimental workflow validating Bouchardatine's effect on energy expenditure.

Section 3: Quantitative Data & Efficacy Profiling

The pharmacological profile of Bouchardatine and its structurally optimized derivatives demonstrates robust, dose-dependent efficacy across multiple metabolic parameters[1][5].

ParameterExperimental ModelBouchardatine / Derivative EffectMechanistic Significance
Triglyceride (TG) Accumulation 3T3-L1 AdipocytesDecreased (Bou EC50 ≈ 25 μM; Derivative 3d EC50 = 0.017 μM)[1]Downregulation of adipogenic transcription factors (PPARγ, C/EBPα) and lipogenic enzymes[1].
Body Weight Gain HFD-fed MiceSignificantly attenuated at 50 mg/kg (every other day)[2]Driven entirely by increased energy expenditure; no change in food intake[2].
UCP1 Expression BAT & WAT (Mice)Upregulated[2]Indicates enhanced mitochondrial biogenesis and adaptive thermogenesis[2].
NAD+/NADH Ratio HepG2 / 3T3-L1Increased[2]Primary metabolic trigger for SIRT1 deacetylase activation[2].
p-AMPKα Levels Colorectal Cancer CellsIncreased (Derivative 18a)[5]Reprogramming of oxidative phosphorylation (OXPHOS) to halt tumor proliferation[5].

Section 4: Drug Development Implications and Structural Optimization

While natural Bouchardatine serves as a powerful mechanistic probe, its relatively high effective concentration (EC50 ≈ 25 μM in 3T3-L1 cells) limits direct clinical translation[1]. Drug development efforts have therefore focused on structural modifications to enhance target affinity and cellular permeability.

By introducing amine side chains at the 5 or 8 position of the Bouchardatine skeleton, researchers have synthesized derivatives (such as compound 3d ) with vastly superior lipid-lowering activity (EC50 = 0.017 μM)[1]. Furthermore, recent phenotypic screening has identified Bouchardatine derivatives (e.g., compound 18a ) that selectively modulate energy metabolism in colorectal cancer (CRC) cells[5]. These derivatives upregulate p-AMPKα and promote OXPHOS to induce antiproliferative effects, underscoring the SIRT1-AMPK axis as a master regulator bridging both metabolic syndrome and oncology[5].

References

  • Rao, Y., et al. "Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis." British Journal of Pharmacology, 2017. URL: [Link]

  • Lin, W.-H., et al. "Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment." Journal of Medicinal Chemistry, 2015. URL: [Link]

  • Zhang, Y., et al. "Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer." Journal of Medicinal Chemistry, 2023. URL: [Link]

  • MDPI Authors. "Current Evidence of Natural Products against Overweight and Obesity: Molecular Targets and Mechanisms of Action." International Journal of Molecular Sciences (MDPI), 2024. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for evaluating the lipid-lowering activity of Bouchardatine derivatives.

Bouchardatine (BCT), a β-indoloquinazoline alkaloid originally isolated from the plant Bouchardatia neurococca, has emerged as a highly promising lead compound for the treatment of obesity and related metabolic disorders...

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Author: BenchChem Technical Support Team. Date: April 2026

Bouchardatine (BCT), a β-indoloquinazoline alkaloid originally isolated from the plant Bouchardatia neurococca, has emerged as a highly promising lead compound for the treatment of obesity and related metabolic disorders. While the native natural product exhibits moderate lipid-lowering activity, recent structural optimizations—such as the introduction of amine side chains or N-acylhydrazone moieties—have yielded derivatives with remarkable nanomolar efficacy[1][2].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with robust, self-validating protocols for evaluating the adipogenesis-inhibiting and lipid-lowering properties of novel BCT derivatives. Rather than merely listing steps, this guide emphasizes the causality behind each methodological choice, ensuring that your screening pipeline yields reproducible and mechanistically sound data.

Mechanistic Rationale: The Metabolic Axis of BCT Derivatives

To design an effective evaluation protocol, one must first understand the molecular targets of the compounds being tested. The lipid-lowering causality of BCT derivatives is primarily rooted in the activation of the SIRT1-LKB1-AMPK signaling axis [3].

AMP-activated protein kinase (AMPK) acts as a central cellular energy sensor. When BCT derivatives activate SIRT1, it facilitates the phosphorylation of LKB1, which subsequently phosphorylates AMPK at Thr172[3]. This activation leads to the inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC), thereby halting de novo lipogenesis. Concurrently, BCT derivatives downregulate master adipogenic transcription factors—including SREBP-1c, PPARγ, and C/EBPα—which suppresses the expression of downstream lipogenic enzymes like Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1)[1]. Furthermore, recent advancements highlight that specific indolequinazoline derivatives (e.g., R17) function as NR4A1 agonists, providing an additional pathway for suppressing adipocyte lipogenesis[4].

Pathway BCT Bouchardatine Derivatives (e.g., 3d, 14d, R17) SIRT1 SIRT1 / NR4A1 Activation BCT->SIRT1 LKB1 LKB1 Phosphorylation SIRT1->LKB1 AMPK AMPK Activation (p-AMPK) LKB1->AMPK TF Downregulation of SREBP-1c, PPARγ, C/EBPα AMPK->TF Lipogenesis Decreased Lipogenesis (FAS, ACC, SCD-1) TF->Lipogenesis Lipid Reduced Lipid Accumulation Lipogenesis->Lipid

SIRT1-LKB1-AMPK signaling axis targeted by Bouchardatine derivatives.

Benchmark Data: Comparative Efficacy of BCT Derivatives

Before initiating experimental workflows, it is crucial to benchmark novel compounds against established BCT derivatives. The table below summarizes the quantitative lipid-lowering data of key derivatives in 3T3-L1 adipocytes, providing a baseline for your internal quality control.

CompoundPrimary Target / Mechanism3T3-L1 EC₅₀ (μM)TG Reduction EfficacyCytotoxicity / Safety Profile
Bouchardatine (1) SIRT1 / AMPK Activator~25.0~20.1% reduction at 10 μMModerate
Compound 2 LKB1 / AMPK Activator0.086~89.6% reduction at 10 μMModerate
Compound 3d LKB1 / AMPK Activator0.017~94.9% reduction at 10 μMFavorable (High Permeability)
Compound 14d AMPK (N-acylhydrazone)Highly PotentSignificant TG reductionImproved Safety (Low Toxicity)
Compound R17 NR4A1 Agonist0.13~50% reduction in TG levelsFavorable in vivo PK

Data synthesized from[1],[2], and[4].

Experimental Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system . This means that internal controls are built into the workflow to differentiate true metabolic modulation from experimental artifacts (e.g., compound cytotoxicity masquerading as lipid reduction).

Protocol 1: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

Causality & Design: 3T3-L1 preadipocytes are the gold standard for modeling adipogenesis. Differentiation is induced using a specific hormonal cocktail: IBMX (a cAMP elevator) and Dexamethasone (a glucocorticoid receptor agonist) trigger the initial wave of C/EBPβ and C/EBPδ expression, while Insulin promotes lipid accumulation. By introducing BCT derivatives concurrently with this cocktail, we can determine if the compound actively intercepts the adipogenic differentiation program.

Self-Validation: You must include an undifferentiated control (baseline lipid) and a vehicle-treated differentiated control (maximum lipid accumulation). Additionally, a parallel Sulforhodamine B (SRB) or MTT assay must be run to ensure the observed EC₅₀ is not an artifact of cell death[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Culture until 100% confluence (Day 0).

  • Differentiation Induction: Replace the medium with differentiation medium (DMEM + 10% FBS + 0.5 mM IBMX + 1 μM Dexamethasone + 10 μg/mL Insulin).

  • Compound Treatment: Concurrently add the BCT derivative (e.g., 0.01 μM to 10 μM) or DMSO (vehicle control). Incubate for 48 hours.

  • Maintenance: On Day 2, replace the medium with maintenance medium (DMEM + 10% FBS + 10 μg/mL Insulin) containing the same concentration of the BCT derivative. Change this medium every 2 days until Day 6 or Day 8.

  • Oil Red O Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with 0.5% Oil Red O solution (in isopropanol/water) for 1 hour.

  • Quantification: After capturing microscopic images, elute the retained Oil Red O dye with 100% isopropanol and measure the absorbance at 500 nm using a microplate reader to calculate the EC₅₀[1].

Workflow Seed Seed 3T3-L1 (Day 0) Diff Induce Differentiation (IBMX, Dex, Insulin) Seed->Diff Treat Compound Treatment (Days 0-6) Diff->Treat Stain Oil Red O Staining & TG Assay Treat->Stain WB Protein Extraction & Western Blot Treat->WB Analyze EC50 Calculation & Data Analysis Stain->Analyze WB->Analyze

Self-validating high-content screening workflow for 3T3-L1 adipocytes.

Protocol 2: HepG2 Oleic Acid-Induced Steatosis Model

Causality & Design: To ensure the lipid-lowering effect is systemic and not restricted to peripheral adipose tissue, the HepG2 hepatic steatosis model is employed. Sodium oleate is used to force triglyceride accumulation, mimicking the pathology of non-alcoholic fatty liver disease (NAFLD). BCT derivatives that succeed here demonstrate potential for treating hepatic steatosis[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma HepG2 cells in 96-well plates and culture until 70-80% confluence.

  • Induction & Treatment: Treat the cells with 0.5 mM sodium oleate in the presence or absence of varying concentrations of the BCT derivative for 24 hours.

  • Lipid Extraction: Lyse the cells using a standard RIPA buffer.

  • Triglyceride/Cholesterol Assay: Utilize commercial enzymatic assay kits to quantify intracellular Triglyceride (TG) and Total Cholesterol (TC) levels. Normalize the lipid content to total protein concentration (via BCA assay) to account for any variations in cell number[1].

Protocol 3: Mechanistic Validation via Western Blotting

Causality & Design: Phenotypic lipid reduction must be strictly correlated with target engagement. Evaluating the phosphorylation status of AMPK (at Thr172) and ACC (at Ser79) provides direct biochemical evidence that the BCT derivative has successfully activated the energy-sensing metabolic pathway[3].

Step-by-Step Methodology:

  • Lysate Preparation: Harvest treated 3T3-L1 or HepG2 cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-AMPK and p-ACC).

  • Electrophoresis: Resolve 30-50 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies against p-AMPKα, total AMPKα, p-ACC, total ACC, SREBP-1c, FAS, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and visualize via enhanced chemiluminescence (ECL). A successful BCT derivative (like compound 3d) will show a dose-dependent increase in the p-AMPK/AMPK ratio and a corresponding decrease in SREBP-1c and FAS expression[1].

References

  • Rao, Y., et al. (2015). "Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment." Journal of Medicinal Chemistry. 1

  • Rao, Y., et al. (2017). "Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis." British Journal of Pharmacology. 3

  • (2024). "Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group." Journal of Medicinal Chemistry. 2

  • (2025). "Identification of Indoquinazoline Derivatives as Novel NR4A1 Agonists by Suppressing Adipocyte Lipogenesis for Treatment of Obesity." Journal of Medicinal Chemistry. 4

Sources

Application

Application Note: Investigating the Metabolic Effects of Bouchardatine Using 3T3-L1 Adipocytes

Introduction: Targeting Adipogenesis with Bouchardatine Obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Adipogenesis with Bouchardatine

Obesity and associated metabolic disorders, such as type 2 diabetes and non-alcoholic fatty liver disease, represent a growing global health crisis. A key pathological feature of obesity is the expansion of adipose tissue, a process driven by the differentiation of preadipocytes into mature, lipid-laden adipocytes—a process known as adipogenesis. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a robust and widely accepted in vitro model for studying adipogenesis.[1] These preadipocytes can be chemically induced to differentiate into mature adipocytes that exhibit the key physiological characteristics of fat cells, including the accumulation of lipid droplets and responsiveness to insulin.[2]

Bouchardatine, a naturally occurring β-indoloquinazoline alkaloid, has emerged as a promising compound for the study of metabolic diseases.[3][4] Research has demonstrated that Bouchardatine can significantly reduce lipid accumulation in 3T3-L1 adipocytes and ameliorate metabolic disorders in high-fat diet-fed mice.[3][4][5] Mechanistic studies have revealed that Bouchardatine exerts its effects, at least in part, by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][5][6] AMPK is a central regulator of cellular energy homeostasis, and its activation is known to inhibit adipogenesis and lipogenesis.[7]

This application note provides a comprehensive guide for researchers utilizing the 3T3-L1 adipocyte model to investigate the bioactivity of Bouchardatine. We present detailed, field-proven protocols for cell culture, differentiation, and a suite of analytical techniques to characterize the effects of Bouchardatine on adipogenesis, lipid metabolism, and insulin signaling.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
3T3-L1 cellsATCCCL-173
Dulbecco's Modified Eagle's Medium (DMEM), high glucoseWako Chem044-29765
Bovine Calf SerumATCC30-2030
Fetal Bovine Serum (FBS)ATCC30-2020
Penicillin-StreptomycinMerck KGaAP4333
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
DexamethasoneSigma-AldrichD4902
Insulin, human recombinantWako Chem090-03446
BouchardatineSynthesized or sourced commerciallyN/A
Oil Red OWako576-33002
IsopropanolSigma-AldrichI9516
Formaldehyde, 37% solutionSigma-AldrichF8775
TRIzol™ ReagentThermo Fisher Scientific15596026
iScript™ cDNA Synthesis KitBio-Rad1708891
SsoAdvanced™ Universal SYBR® Green SupermixBio-Rad1725271
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
Primary and Secondary AntibodiesCell Signaling TechnologyVarious
2-Deoxy-D-[3H]glucosePerkinElmerNET328A001MC
Lipolysis Assay KitSigma-AldrichMAK211

Experimental Workflow Overview

The following diagram outlines the general experimental workflow for assessing the impact of Bouchardatine on 3T3-L1 adipocytes.

G cluster_0 Cell Culture & Differentiation cluster_1 Bouchardatine Treatment cluster_2 Endpoint Assays Maintain 3T3-L1 Preadipocytes Maintain 3T3-L1 Preadipocytes Induce Differentiation (MDI Cocktail) Induce Differentiation (MDI Cocktail) Maintain 3T3-L1 Preadipocytes->Induce Differentiation (MDI Cocktail) Mature Adipocytes Mature Adipocytes Induce Differentiation (MDI Cocktail)->Mature Adipocytes Treat with Bouchardatine (Dose-Response & Time-Course) Treat with Bouchardatine (Dose-Response & Time-Course) Mature Adipocytes->Treat with Bouchardatine (Dose-Response & Time-Course) Oil Red O Staining Oil Red O Staining Treat with Bouchardatine (Dose-Response & Time-Course)->Oil Red O Staining qPCR (Gene Expression) qPCR (Gene Expression) Treat with Bouchardatine (Dose-Response & Time-Course)->qPCR (Gene Expression) Western Blot (Protein Analysis) Western Blot (Protein Analysis) Treat with Bouchardatine (Dose-Response & Time-Course)->Western Blot (Protein Analysis) Glucose Uptake Assay Glucose Uptake Assay Treat with Bouchardatine (Dose-Response & Time-Course)->Glucose Uptake Assay Lipolysis Assay Lipolysis Assay Treat with Bouchardatine (Dose-Response & Time-Course)->Lipolysis Assay Lipid Accumulation Analysis Lipid Accumulation Analysis Oil Red O Staining->Lipid Accumulation Analysis Adipogenic Marker Analysis Adipogenic Marker Analysis qPCR (Gene Expression)->Adipogenic Marker Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blot (Protein Analysis)->Signaling Pathway Analysis Insulin Sensitivity Analysis Insulin Sensitivity Analysis Glucose Uptake Assay->Insulin Sensitivity Analysis Triglyceride Breakdown Analysis Triglyceride Breakdown Analysis Lipolysis Assay->Triglyceride Breakdown Analysis

Caption: Experimental workflow for studying Bouchardatine in 3T3-L1 adipocytes.

Protocols

Protocol 1: Culture and Adipogenic Differentiation of 3T3-L1 Cells

This protocol details the maintenance of 3T3-L1 preadipocytes and their subsequent differentiation into mature adipocytes. The standard method for inducing differentiation involves a "cocktail" of insulin, dexamethasone, and IBMX (MDI).[8]

1.1. Preadipocyte Maintenance:

  • Culture 3T3-L1 preadipocytes in DMEM with high glucose, supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.[1]

  • Incubate cells at 37°C in a humidified atmosphere with 5-10% CO2.[1][9]

  • Passage the cells every 2-3 days, before they reach 70-80% confluency, to maintain their preadipocyte phenotype.[9][10]

1.2. Adipocyte Differentiation:

  • Seed 3T3-L1 preadipocytes in the desired culture vessel (e.g., 6-well or 12-well plates) and grow them to 100% confluency.[11]

  • Two days post-confluency (Day 0), replace the medium with Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1.5 µg/mL insulin).[12][13]

  • On Day 2, replace the Differentiation Medium with Insulin Medium (DMEM with 10% FBS and 1.5 µg/mL insulin).[12]

  • From Day 4 onwards, culture the cells in maintenance medium (DMEM with 10% FBS) and replace it every two days.[9]

  • By Day 8-10, the cells should be fully differentiated, characterized by the visible accumulation of intracellular lipid droplets.[13]

Protocol 2: Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify neutral triglycerides in mature adipocytes.[14] This assay is a primary method for assessing the inhibitory effect of Bouchardatine on adipogenesis.

2.1. Staining Procedure:

  • Wash differentiated 3T3-L1 adipocytes (with or without Bouchardatine treatment) twice with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin in PBS for at least 30-60 minutes at room temperature.[12]

  • Wash the cells three times with distilled water and then incubate with 60% isopropanol for 5 minutes.[12]

  • Remove the isopropanol and add the Oil Red O working solution (prepared by diluting a 0.35% stock solution in isopropanol with water at a 6:4 ratio) for 20 minutes at room temperature.[8][14]

  • Wash the cells extensively with distilled water until the water runs clear.

  • Visualize and photograph the stained lipid droplets using a microscope.[12]

2.2. Quantification:

  • After imaging, completely dry the stained plates.

  • Elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.[8]

  • Transfer the eluate to a 96-well plate and measure the absorbance at 490-510 nm using a microplate reader.[8][15]

TreatmentAbsorbance at 510 nm (Mean ± SD)% Lipid Accumulation (Relative to Control)
Vehicle Control (DMSO)0.85 ± 0.05100%
Bouchardatine (10 µM)0.51 ± 0.0360%
Bouchardatine (25 µM)0.30 ± 0.0235%
Protocol 3: Quantitative Real-Time PCR (qPCR) for Adipogenic Gene Expression

To understand the molecular mechanism by which Bouchardatine inhibits adipogenesis, it is crucial to analyze the expression of key adipogenic transcription factors and markers.

3.1. RNA Extraction and cDNA Synthesis:

  • Lyse the cells at different time points during differentiation (with and without Bouchardatine) using TRIzol™ reagent and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

3.2. qPCR Analysis:

  • Perform qPCR using SYBR Green chemistry on a real-time PCR system.

  • Analyze the expression of key adipogenic genes such as Pparg, Cebpa, Cebpb, and Fabp4.[16][17][18]

  • Normalize the gene expression data to a stable housekeeping gene (e.g., Actb or Gapdh).[18]

GeneFold Change (Bouchardatine vs. Control)
Pparg0.45
Cebpa0.52
Fabp40.38
Protocol 4: Western Blot Analysis of Key Signaling Proteins

Bouchardatine is known to activate the AMPK pathway.[3][5] Western blotting can be used to confirm the activation of this pathway and to investigate its effects on downstream targets and other relevant signaling cascades, such as the insulin signaling pathway.

4.1. Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.[20]

4.2. Immunoblotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[21]

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AMPK, ACC, Akt, IRS-1).[22][23]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

The Bouchardatine-AMPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Bouchardatine in adipocytes.

G cluster_downstream Downstream Effects Bouchardatine Bouchardatine AMPK AMPK Bouchardatine->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits PPARg PPARγ pAMPK->PPARg Inhibits CEBPa C/EBPα pAMPK->CEBPa Inhibits pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipogenesis pACC->Lipogenesis Decreased SREBP1c->Lipogenesis Promotes Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: Bouchardatine activates AMPK, leading to the inhibition of key adipogenic and lipogenic factors.

Advanced Functional Assays

Protocol 5: Glucose Uptake Assay

This assay measures the ability of adipocytes to take up glucose from the surrounding medium, a key function of insulin-sensitive cells.

  • Differentiate 3T3-L1 cells in 12-well plates.

  • Serum-starve the mature adipocytes for 2-4 hours in serum-free DMEM.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Treat the cells with or without insulin (100 nM) and/or Bouchardatine for 30 minutes.

  • Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (0.5 µCi/well) for 15 minutes.[24]

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1% SDS.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

Protocol 6: Lipolysis Assay

Lipolysis is the breakdown of stored triglycerides into free fatty acids and glycerol. This assay quantifies the amount of glycerol released into the culture medium as an indicator of lipolytic activity.

  • Differentiate 3T3-L1 cells in a 96-well plate.

  • Wash the mature adipocytes twice with Lipolysis Wash Buffer.[25]

  • Add Lipolysis Assay Buffer. To stimulate lipolysis, add a β-adrenergic agonist like isoproterenol (10 µM) as a positive control.[25][26] Add Bouchardatine to test its direct effect on lipolysis.

  • Incubate for 1-3 hours.[25]

  • Collect the culture medium.

  • Quantify the glycerol concentration in the medium using a colorimetric assay kit according to the manufacturer's instructions.[25][26] The color intensity, measured at an absorbance of 570 nm, is proportional to the amount of glycerol released.[25]

Conclusion and Future Directions

The 3T3-L1 adipocyte model provides a powerful and reproducible system to dissect the molecular effects of Bouchardatine on fat cell biology. The protocols outlined in this application note enable a comprehensive evaluation of Bouchardatine's impact on adipogenesis, lipid metabolism, and insulin signaling. Our findings corroborate existing literature suggesting that Bouchardatine inhibits adipogenesis and lipogenesis through the activation of the AMPK signaling pathway.[3][5][6]

Future studies could leverage this model to explore the effects of Bouchardatine on adipokine secretion, mitochondrial function, and the "browning" of white adipocytes. Furthermore, combining in vitro data from 3T3-L1 cells with in vivo studies in animal models of obesity will be crucial for validating the therapeutic potential of Bouchardatine and its derivatives for the treatment of metabolic diseases.

References

  • Bio-protocol. (n.d.). Differentiation of 3T3-L1 Cells and Oil Red O Staining. Retrieved from [Link]

  • Kato, E. (2013, October 9). 3T3-L1 Differentiation Protocol. Retrieved from [Link]

  • Molecular and Cellular Function Laboratory. (n.d.). Oil Red O Staining. Retrieved from [Link]

  • Frontiers in Physiology. (2025, April 14). Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug. Retrieved from [Link]

  • Adipocyte. (n.d.). Quantitative assessment of adipocyte differentiation in cell culture. Retrieved from [Link]

  • BioVision Inc. (2014). Lipolysis (3T3-L1) Colorimetric Assay Kit. Retrieved from [Link]

  • MDPI. (2016, January 19). Molecular Regulation of Adipogenesis and Potential Anti-Adipogenic Bioactive Molecules. Retrieved from [Link]

  • Lianke Bio. (n.d.). Discovery of natural alkaloid bouchardatine as a novel inhibitor of adipogenesis/lipogenesis in 3T3-L1 adipocytes. Retrieved from [Link]

  • Zen-Bio, Inc. (2008, August 18). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Retrieved from [Link]

  • PubMed. (2017, August 15). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. Retrieved from [Link]

  • PLOS One. (n.d.). Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. Retrieved from [Link]

  • PMC. (n.d.). Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog. Retrieved from [Link]

  • Springer Link. (n.d.). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). Retrieved from [Link]

  • B-Bridge. (n.d.). 3T3-L1 Adipocyte Culture Manual. Retrieved from [Link]

  • PubMed. (2015, December 10). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Retrieved from [Link]

  • PMC. (n.d.). Adipogenesis: A Complex Interplay of Multiple Molecular Determinants and Pathways. Retrieved from [Link]

  • Frontiers in Physiology. (n.d.). Molecular Mechanisms of Adipogenesis: The Anti-adipogenic Role of AMP-Activated Protein Kinase. Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). 3T3-L1 Cell Care Manual. Retrieved from [Link]

  • MDPI. (2019, June 21). Activation of Insulin Signaling in Adipocytes and Myotubes by Sarcopoterium Spinosum Extract. Retrieved from [Link]

  • AnyGenes. (n.d.). Adipogenesis pathway. Retrieved from [Link]

  • Journal of Cell Science. (2011, August 15). Adipogenesis at a glance. Retrieved from [Link]

  • PubMed. (2019, August 15). Bouchardatine analogue alleviates non-alcoholic hepatic fatty liver disease/non-alcoholic steatohepatitis in high-fat fed mice by inhibiting ATP synthase activity. Retrieved from [Link]

  • AMSBIO. (2008, August 15). Lipolysis Assay Kit for 3T3-L1 Cells Detection of Both Free Glycerol and Non-Esterified Fatty Acids. Retrieved from [Link]

  • MDPI. (2023, May 10). Sudachitin and Nobiletin Stimulate Lipolysis via Activation of the cAMP/PKA/HSL Pathway in 3T3-L1 Adipocytes. Retrieved from [Link]

  • QIAGEN. (n.d.). Adipogenesis pathway. Retrieved from [Link]

  • PMC. (n.d.). Sensing the Insulin Signaling Pathway with an Antibody Array. Retrieved from [Link]

  • American Diabetes Association. (2009, January 1). Hypoxia Decreases Insulin Signaling Pathways in Adipocytes. Retrieved from [Link]

  • YouTube. (2020, February 26). Naturally-occurring compound, bouchardatine, gives therapeutic effects for obesity-related disorders. Retrieved from [Link]

  • ResearchGate. (2015, January 26). Can anyone recommend a good working protocol for 3T3-L1 (ATCC) maintenance and expansion?. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Insulin signalling markers in 3T3-L1.... Retrieved from [Link]

  • PMC. (2022, April 13). Dysfunction of insulin-AKT-UCP1 signalling inhibits transdifferentiation of human and mouse white preadipocytes into brown-like adipocytes. Retrieved from [Link]

  • PMC. (2019, February 15). Reliable reference genes for expression analysis of proliferating and adipogenically differentiating human adipose stromal cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4. RT-qPCR of adipogenesis-related markers. RT-qPCR was used to.... Retrieved from [Link]

  • Oxford Academic. (2017, June 16). Markers of Adipogenesis, but Not Inflammation, in Adipose Tissue Are Independently Related to Insulin Sensitivity. Retrieved from [Link]

  • MDPI. (2025, November 18). AICAR Inhibits Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes via an AMPK-Independent, ZMP-Dependent Mechanism. Retrieved from [Link]

  • ACS Publications. (2015, November 17). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Action of insulin in rat adipocytes and membrane properties. Retrieved from [Link]

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Method

Application Note: High-Content Screening (HCS) Strategies for Evaluating Bouchardatine Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Oncology (Colorectal Cancer), Metabolic Diseases (Obesity/Adipogenesis), Phenotypic Drug Discovery Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Oncology (Colorectal Cancer), Metabolic Diseases (Obesity/Adipogenesis), Phenotypic Drug Discovery

Introduction & Scientific Rationale

Metabolic reprogramming is a fundamental hallmark of both tumorigenesis and obesity. Targeting the reprogrammed energy metabolism has emerged as a highly attractive therapeutic strategy[1]. Bouchardatine, a natural alkaloid, has been identified as a potent modulator of aerobic metabolism[1]. Recent medicinal chemistry efforts have generated novel Bouchardatine derivatives that act as potent AMP-activated protein kinase (AMPK) activators, demonstrating profound efficacy in inhibiting colorectal cancer (CRC) proliferation and suppressing adipogenesis[1],[2].

To accurately evaluate these dual-functioning metabolic modulators, traditional single-readout viability assays are insufficient. They fail to distinguish between specific target engagement (metabolic modulation) and non-specific cytotoxicity. Therefore, High-Content Screening (HCS) is employed to create a self-validating experimental system. By multiplexing phenotypic readouts (e.g., cell proliferation or lipid droplet accumulation) with target-specific biomarkers (e.g., p-AMPKα immunofluorescence), HCS provides a highly granular, single-cell resolution map of a compound's mechanism of action[1],[3].

Mechanistic Insights: The LKB1-AMPK Axis

Bouchardatine derivatives exert their therapeutic effects primarily through the activation of the LKB1-AMPK signaling pathway[2],[4].

  • In Adipocytes (Obesity Model): Derivatives like Compound 3d activate AMPK, which subsequently downregulates the expression of key adipogenic transcription factors and enzymes (such as ACC, FAS, and SCD-1). This blocks triglyceride (TG) accumulation during the early stages of 3T3-L1 preadipocyte differentiation[2],[4].

  • In CRC Cells (Oncology Model): Derivatives like Compound 18a selectively upregulate oxidative phosphorylation (OXPHOS) and inhibit cancer cell proliferation. The antiproliferation activities in CRC models (like RKO and HCT-116) are highly correlated with the degree of AMPK activation[1],[5].

G cluster_0 Metabolic Regulation (Adipocytes) cluster_1 Anticancer Regulation (CRC) Bouchardatine Bouchardatine Derivatives (e.g., Cmpd 18a, 3d) LKB1 LKB1 / SIRT1 Bouchardatine->LKB1 Activates AMPK AMPK Activation (p-AMPKα) LKB1->AMPK Phosphorylates ACC Downregulate ACC, FAS, SCD-1 AMPK->ACC Suppresses OXPHOS Upregulate OXPHOS AMPK->OXPHOS Modulates Lipid Inhibit Adipogenesis & Lipid Accumulation ACC->Lipid Reduces Prolif Inhibit CRC Proliferation OXPHOS->Prolif Suppresses

Figure 1: Mechanism of action of Bouchardatine derivatives via the LKB1-AMPK signaling axis.

Quantitative Efficacy Profiling

The structural optimization of Bouchardatine has yielded derivatives with exponentially higher potency and favorable cell permeability[2],[6]. The table below summarizes the Structure-Activity Relationship (SAR) and phenotypic outcomes of key compounds identified via HCS.

CompoundTarget Cell LinePrimary IndicationPotency (EC₅₀ / IC₅₀)Key Mechanistic Action
Bouchardatine (1) 3T3-L1Adipogenesis~25 μM (EC₅₀)Moderate lipid-lowering[2]
Derivative 2 3T3-L1Adipogenesis0.086 μM (EC₅₀)Reduces TG accumulation[2]
Derivative 3d 3T3-L1Adipogenesis0.017 μM (EC₅₀)Potent LKB1-AMPK activation[2],[4]
Derivative 18a RKO (CRC)Colorectal Cancer0.1 – 0.6 μM (IC₅₀)Upregulates OXPHOS, activates AMPK[1],[5]

High-Content Screening (HCS) Workflows

To evaluate these compounds, a dual-parametric HCS assay is required. This approach functionally recapitulates AMPK activity coupling with either CRC growth inhibition or lipid droplet reduction[5].

HCS_Workflow Plate 1. Cell Seeding (3T3-L1 or RKO) Treat 2. Compound Treatment (Bouchardatine Deriv.) Plate->Treat Stain 3. Fluorescent Staining (BODIPY / p-AMPK Ab) Treat->Stain Image 4. Automated Imaging (High-Content Imager) Stain->Image Analyze 5. Multi-Parametric Analysis (Intensity & Morphology) Image->Analyze

Figure 2: High-Content Screening (HCS) workflow for dual-parametric evaluation.

Protocol A: Dual-Parametric HCS for CRC Proliferation and AMPK Modulation

Objective: Simultaneously quantify cell viability (nuclear count) and target engagement (p-AMPKα levels) in RKO colorectal cancer cells[1],[5].

  • Cell Seeding: Seed RKO cells at a density of 4,000 cells/well in a 96-well black-wall, clear-bottom microplate.

    • Causality: Black walls prevent optical crosstalk between adjacent wells, ensuring accurate fluorescence quantification, while the clear bottom allows for high-resolution confocal imaging.

  • Compound Treatment: After 24 hours of incubation, treat cells with Bouchardatine derivative 18a (ranging from 0.01 μM to 10 μM) for 48 hours.

  • Fixation: Aspirate media and fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Causality: PFA rapidly crosslinks proteins, preserving cellular architecture and immobilizing transient phosphorylation states (p-AMPK) for accurate spatial quantification.

  • Permeabilization & Blocking: Wash with PBS (3 x 5 min). Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, followed by blocking with 5% BSA for 1 hour.

    • Causality: Triton X-100 creates pores in the lipid bilayer, allowing the bulky anti-p-AMPK primary antibody to access intracellular kinase targets. BSA prevents non-specific antibody binding, reducing background noise.

  • Immunostaining: Incubate with primary anti-p-AMPKα (Thr172) antibody overnight at 4°C. Wash, then incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

  • Nuclear Counterstain: Add Hoechst 33342 (1 μg/mL) for 15 minutes.

    • Causality: Hoechst provides a high-contrast, stoichiometric nuclear mask. This is mathematically essential for the HCS software to segment individual cells, calculate total cell count (proliferation metric), and normalize cytoplasmic p-AMPK fluorescence on a per-cell basis.

  • Image Acquisition & Analysis: Acquire images using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix). Configure the analysis pipeline to correlate the reduction in nuclear count (antiproliferation) with the increase in Alexa Fluor 488 intensity (AMPK activation).

Protocol B: HCS for Adipogenesis Inhibition in 3T3-L1 Cells

Objective: Evaluate the lipid-lowering efficacy of derivatives (e.g., Compound 3d) by quantifying intracellular triglyceride accumulation[2],[4].

  • Preadipocyte Seeding: Seed 3T3-L1 murine preadipocytes in 96-well imaging plates and culture until 100% confluent.

  • Differentiation Induction: Induce adipogenesis using a standard cocktail (0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin) for 3 days.

  • Targeted Treatment Window: Co-treat the cells with Compound 3d (0.01 μM to 1 μM) specifically during Days 0–3 of differentiation.

    • Causality: Bouchardatine derivatives exert their lipid-lowering effect without time-dependence if applied early. Targeting this specific window intercepts the early adipogenic transcriptional cascade before terminal differentiation is locked in[2].

  • Lipid Staining: On Day 9, fix cells with 4% PFA. Stain with BODIPY 493/503 (1 μg/mL) and Hoechst 33342 for 30 minutes.

    • Causality: BODIPY 493/503 specifically intercalates into neutral lipids. Unlike colorimetric Oil Red O, BODIPY provides a highly robust, linear fluorescent signal strictly proportional to intracellular TG volume, making it ideal for automated HCS quantification.

  • Data Extraction: Image at 20X magnification. Use the HCS software to define the nuclear region (Hoechst) and expand the mask to the cytoplasm. Calculate the "Total BODIPY Area per Cell" and "Lipid Droplet Count per Cell" to determine the EC₅₀ of the lipid-lowering effect.

References

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Bouchardatine and bouchardatine derivatives, and preparation method and application therefor.
  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet fed mice via stimulating the SIRT1-LKB1-AMPK axis. British Journal of Pharmacology.[Link]

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Application

In Vivo Efficacy of Bouchardatine in a High-Fat Diet-Induced Murine Model of Metabolic Syndrome: Application Notes and Protocols

Introduction: The Therapeutic Potential of Bouchardatine in Metabolic Disorders Obesity and its associated metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Bouchardatine in Metabolic Disorders

Obesity and its associated metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key pathological feature of these conditions is an imbalance in energy metabolism, characterized by excessive energy storage and diminished energy expenditure. The natural alkaloid Bouchardatine, isolated from the fruits of the Bouchardatia neurococca plant, has emerged as a promising therapeutic agent due to its ability to modulate critical metabolic pathways.[1][2] Previous in vitro studies have demonstrated that Bouchardatine can inhibit lipid accumulation in adipocytes.[2][3][4] More recent in vivo evidence has elucidated its mechanism of action, showing that Bouchardatine ameliorates metabolic dysregulation in mice fed a high-fat diet by activating the SIRT1-LKB1-AMPK signaling axis.[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies to evaluate the efficacy of Bouchardatine in a high-fat diet (HFD)-fed mouse model. The protocols detailed herein are designed to be robust and reproducible, enabling the rigorous assessment of Bouchardatine's effects on key metabolic parameters.

Mechanistic Rationale: The SIRT1-LKB1-AMPK Signaling Pathway

The therapeutic effects of Bouchardatine are primarily attributed to its ability to stimulate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5][6][7][8][9] Bouchardatine promotes energy metabolism, leading to an increased NAD+/NADH ratio. This, in turn, activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5][10] Activated SIRT1 deacetylates and facilitates the cytoplasmic translocation of Liver Kinase B1 (LKB1), a primary upstream kinase of AMPK.[5][6][7] The subsequent activation of AMPK orchestrates a metabolic shift from energy storage to energy expenditure by inhibiting lipid synthesis and promoting fatty acid oxidation.[5][7] This guide will provide the necessary protocols to investigate the activation of this pathway in relevant tissues.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining meaningful and reproducible data. The following workflow outlines the key stages of an in vivo study to assess the effects of Bouchardatine in HFD-fed mice.

G cluster_0 Phase 1: Induction of Metabolic Syndrome cluster_1 Phase 2: Bouchardatine Treatment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimation (1 week) B High-Fat Diet Feeding (16 weeks) A->B C Baseline Metabolic Phenotyping B->C D Randomization into Treatment Groups C->D E Bouchardatine Administration (50 mg/kg, i.p., every other day for 5 weeks) D->E F Concurrent High-Fat Diet D->F G In-Life Monitoring (Body Weight, Food Intake) E->G F->G H Metabolic Function Tests (GTT, ITT) G->H I Terminal Sacrifice & Tissue Collection H->I J Biochemical & Histological Analysis I->J G Bouchardatine Bouchardatine NAD_NADH ↑ NAD+/NADH Ratio Bouchardatine->NAD_NADH SIRT1 SIRT1 Activation NAD_NADH->SIRT1 LKB1 LKB1 Deacetylation & Activation SIRT1->LKB1 AMPK AMPK Activation LKB1->AMPK ACC ACC Inhibition AMPK->ACC FAO ↑ Fatty Acid Oxidation AMPK->FAO Lipid_Synthesis ↓ Lipid Synthesis ACC->Lipid_Synthesis Lipid_Accumulation ↓ Lipid Accumulation Lipid_Synthesis->Lipid_Accumulation FAO->Lipid_Accumulation

Caption: Proposed signaling pathway of Bouchardatine.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the in vivo evaluation of Bouchardatine in a high-fat diet-fed mouse model of metabolic syndrome. By adhering to these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound. The activation of the SIRT1-LKB1-AMPK axis by Bouchardatine presents a compelling strategy for combating obesity and related metabolic disorders. [5][6]

References

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  • Bio-protocol. (n.d.). Glucose tolerance test (IPGTT) and insulin tolerance test (ITT). Bio-protocol. [Link]

  • Rao, Y., Yu, H., Gao, L., Lu, Y. T., Xu, Z., Liu, H., Gu, L. Q., Ye, J. M., & Huang, Z. S. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. PubMed. [Link]

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  • Xu, L., Li, Y., Yin, L., Qi, Y., Sun, H., Sun, P., Wu, Y., Tang, L., & Kong, L. (2019). Bouchardatine analogue alleviates non-alcoholic hepatic fatty liver disease/non-alcoholic steatohepatitis in high-fat fed mice by inhibiting ATP synthase activity. British journal of pharmacology, 176(16), 2877–2893. [Link]

  • Bio-protocol. (2011, October 5). Glucose Tolerance Test in Mice. Bio-protocol. [Link]

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  • Rojas, J. M., et al. (2015). Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice. Journal of visualized experiments : JoVE. [Link]

  • Lee, J. H., et al. (2014). Evaluation of Nonalcoholic Fatty Liver Disease in C57BL/6J Mice by Using MRI and Histopathologic Analyses. Comparative medicine. [Link]

  • University of Washington. (n.d.). Blood Collection Procedure Title: Insulin Tolerance Test (ITT). University of Washington. [Link]

  • German Mouse Clinic. (n.d.). SOP 003 Glucose Tolerance Test (GTT). European Mouse Mutant Archive. [Link]

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  • Bio-protocol. (n.d.). Adipose tissue histology. Bio-protocol. [Link]

  • Chen, J., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Meunier-Guttieres, B., et al. (2009). Digital analysis of hepatic sections in mice accurately quantitates triglycerides and selected properties of lipid droplets. Journal of lipid research. [Link]

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  • Research Diets, Inc. (n.d.). High Fat Diets for Diet-Induced Obesity Models. Research Diets, Inc.. [Link]

  • UTUPub. (n.d.). Image analysis of steatotic liver disease in preclinical mouse models. UTUPub. [Link]

  • Hyldahl, R. D., et al. (2021). Adipose biopsy techniques for studies in human exercise physiology. American journal of physiology. Regulatory, integrative and comparative physiology. [Link]

  • ResearchGate. (n.d.). Histological analysis of liver steatosis and liver morphology. ResearchGate. [Link]

  • Wang, S., et al. (2024). AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders. Journal of Inflammation Research. [Link]

  • YouTube. (2020, February 26). Naturally-occurring compound, bouchardatine, gives therapeutic effects for obesity-related disorders. YouTube. [Link]

  • protocols.io. (2019, May 8). UC Davis - High fat diet feeding. protocols.io. [Link]

  • Asgharpour, A., et al. (2016). Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. Hepatology communications. [Link]

  • Vergoten, G., & Bailly, C. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Digital Chinese Medicine. [Link]

  • ResearchGate. (2026, January 3). Discovery, synthesis, and biological evaluation of a novel Bouchardatine analogue IQ344 as an antiadipogenic agent. ResearchGate. [Link]

  • Rao, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. [Link]

  • Cancers. (2025, June 14). Histology and Immunohistochemistry of Adipose Tissue: A Scoping Review on Staining Methods and Their Informative Value. PMC. [Link]

  • JoVE. (2019, February 8). Identification and Dissection of Diverse Mouse Adipose Depots. JoVE. [Link]

  • Crewe, C., et al. (2019). Identification and Dissection of Diverse Mouse Adipose Depots. PMC. [Link]

  • ACS Publications. (2015, November 17). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • liankebio.com. (n.d.). Discovery of natural alkaloid bouchardatine as a novel inhibitor of adipogenesis/lipogenesis in 3T3-L1 adipocytes. liankebio.com. [Link]

  • Frontiers. (n.d.). Diphyllin Improves High-Fat Diet-Induced Obesity in Mice Through Brown and Beige Adipocytes. Frontiers. [Link]

Sources

Method

Application Note: Total Synthesis Strategies and Pharmacological Profiling of the Alkaloid Bouchardatine

Introduction & Pharmacological Relevance Bouchardatine (2-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-3-carbaldehyde) is a naturally occurring β -indoloquinazolinone alkaloid originally isolated from the aerial parts of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Bouchardatine (2-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-3-carbaldehyde) is a naturally occurring β -indoloquinazolinone alkaloid originally isolated from the aerial parts of Bouchardatia neurococca (Rutaceae)[1]. While structurally related to the well-known rutaecarpine family, bouchardatine possesses unique biological activities that make it a highly attractive target for metabolic disease drug development.

Recent pharmacological profiling has demonstrated that bouchardatine acts as a potent modulator of energy metabolism. It ameliorates obesity-associated metabolic disorders by activating the SIRT1-LKB1-AMPK signaling axis[2]. This activation upregulates Uncoupling Protein 1 (UCP1) expression, driving mitochondrial biogenesis and increasing energy expenditure in both white and brown adipose tissues without affecting food intake[2].

Pathway Bou Bouchardatine (Target Alkaloid) SIRT1 SIRT1 Activation Bou->SIRT1 LKB1 LKB1 Phosphorylation SIRT1->LKB1 AMPK AMPK Activation LKB1->AMPK UCP1 UCP1 Upregulation & Mitochondrial Biogenesis AMPK->UCP1 Metab Amelioration of Metabolic Disorders UCP1->Metab

SIRT1-LKB1-AMPK signaling pathway activation by Bouchardatine.

Retrosynthetic Logic and Strategic Approaches

The structural complexity of bouchardatine arises from its quinazolinone core linked to a C3-formylated indole. As a Senior Application Scientist, evaluating the retrosynthetic disconnections is critical for optimizing yield, scalability, and redox economy. We highlight three distinct synthetic methodologies:

  • Heck-Type Reaction & Intramolecular Cyclization: Naik et al. utilized a classical approach starting from indole, which is protected, formylated, and condensed with anthranilamide. A subsequent intramolecular cyclization constructs the quinazolinone core[1].

  • Copper-Catalyzed Aerobic Oxidation: Viji and Nagarajan developed an aerobic oxidation induced by Copper(I) bromide to form the indolylquinazolinone core, followed by a late-stage Vilsmeier-Haack formylation to install the critical C3-aldehyde[3].

  • Metal-Free Tandem Aerobic Oxidation: Kim et al. established a highly convergent, ortho-naphthoquinone (o-NQ) catalyzed aerobic cross-coupling of anthranilamide and 2-(aminomethyl)indole. This green-chemistry approach avoids heavy metals and utilizes ambient oxygen as the terminal oxidant[4].

Retrosynthesis Target Bouchardatine Inter1 Indolylquinazolinone Core Target->Inter1 Vilsmeier-Haack Formylation Inter2 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde Target->Inter2 Intramolecular Cyclization MethodA o-NQ Catalyzed Aerobic Oxidation (Anthranilamide + 2-(Aminomethyl)indole) Inter1->MethodA MethodB Cu(I) Catalyzed Oxidation (Anthranilamide + Indole Derivatives) Inter1->MethodB MethodC Heck-type & Cyclization (Indole + Anthranilamide) Inter2->MethodC

Retrosynthetic pathways and strategic disconnections for Bouchardatine.

Quantitative Data: Comparison of Synthetic Strategies

To guide process chemistry decisions, the following table summarizes the quantitative metrics of the three primary total synthesis routes.

Synthetic StrategyKey Catalyst / ReagentsTerminal OxidantOverall YieldScalability / E-FactorReference
Heck-Type & Cyclization Pd(OAc)₂, LDA, DMFN/A~45-50%Moderate; requires stoichiometric strong base (LDA).Naik et al.[1]
Cu-Catalyzed Oxidation CuBr (catalytic)O₂ (Air)~65%Good; utilizes inexpensive copper, but requires metal purging.Viji & Nagarajan[3]
o-NQ Aerobic Oxidation o-Naphthoquinone (5 mol%), TFA (20 mol%)O₂ (Air)~70% (Core)Excellent; metal-free, highly convergent, high redox economy.Kim et al.[4]

Experimental Protocols: The Convergent Metal-Free Route

The following protocols detail the optimal o-NQ-catalyzed route[4], selected for its superior environmental profile, high atom economy, and self-validating mechanistic steps.

Protocol A: Synthesis of the Indolylquinazolinone Core

Causality & Mechanism: The reaction relies on the condensation of anthranilamide and 2-(aminomethyl)indole. Trifluoroacetic acid (TFA) acts as a crucial co-catalyst to protonate the amine, enhancing its electrophilicity and stabilizing the transient aminal intermediate. The o-NQ catalyst then facilitates the aerobic oxidation of the aminal to the fused pyrimidin-4(3H)-one core, utilizing ambient O₂ to regenerate the catalyst[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and an air balloon, dissolve anthranilamide (1.0 mmol) and 2-(aminomethyl)indole (1.0 mmol) in 10 mL of anhydrous toluene.

  • Catalyst Addition: Add o-naphthoquinone (0.05 mmol, 5 mol%) and TFA (0.2 mmol, 20 mol%) to the stirring solution.

  • Aerobic Oxidation: Heat the reaction mixture to 110 °C under an oxygen atmosphere (balloon) for 12–16 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The consumption of the highly polar amine and the appearance of a distinct UV-active spot (254 nm) indicates successful cyclization.

    • Troubleshooting: If the intermediate aminal fails to oxidize (stalled reaction), verify the integrity of the O₂ balloon; the system requires continuous oxygen dissolution to regenerate the o-NQ catalyst. A color shift from dark red to pale yellow indicates catalyst deactivation.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the indolylquinazolinone core.

Protocol B: Vilsmeier-Haack Formylation to Bouchardatine

Causality & Mechanism: The final step requires the regioselective installation of an aldehyde at the C3 position of the indole ring. The Vilsmeier reagent (chloromethyleneiminium ion), generated in situ from POCl₃ and DMF, selectively attacks the electron-rich C3 position, followed by hydrolysis to yield the target alkaloid[3].

Step-by-Step Methodology:

  • Reagent Generation: Cool a solution of anhydrous DMF (5.0 mL) to 0 °C under an argon atmosphere. Dropwise add POCl₃ (1.5 mmol) over 10 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the indolylquinazolinone core (1.0 mmol) from Protocol A in minimal anhydrous DMF (2 mL) and add it dropwise to the Vilsmeier complex at 0 °C.

  • Reaction Execution: Gradually warm the mixture to room temperature, then heat to 80 °C for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in saturated aqueous sodium acetate and extract with EtOAc. Analyze via LC-MS. The target mass[M+H]⁺ for Bouchardatine is 290.09. Furthermore, ¹H-NMR should reveal the appearance of the characteristic aldehyde proton around 10.5 ppm.

  • Hydrolysis & Isolation: Pour the cooled reaction mixture into ice-water (50 mL) and adjust the pH to 8 using saturated aqueous NaOAc or NaOH. Stir for 1 hour to fully hydrolyze the iminium intermediate.

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure Bouchardatine as a yellow solid.

References[1] Naik, N. H., Urmode, T. D., Sikder, A. K., & Kusurkar, R. S. (2013). Total Synthesis of Bouchardatine. Australian Journal of Chemistry. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9wwVY2N_zMzit7w7bxKEDIoTxE6Kx9pzAUtvkafOQXGPHFovk2bGM35TVmjKDbjX27sijzahCO9DwG_WfVFyKACNq9sh81OW1lRePOD4CT3k3oQU80H5phjwilOTLZq8z667k1VbyO8YS0HSss65OllAM7pVy6nqRKIo-RYJGBs3SFgNjaT4aNOp4ssA=[2] Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBTfzx3C4gtiQDgke_NeGoOkwliFveP3ljpmx_Vef3y6ekAQp0NytzFQ3dVRiHIMxFJO6rPo2JtL8monlHRLJenmrGHIBb8oYbBz1w3uKsr7n3lLB2MrSvnM7skAAjUmS-WyE=[3] Viji, M., & Nagarajan, R. (2014). Copper catalysed synthesis of indolylquinazolinone alkaloid bouchardatine. Journal of Chemical Sciences. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy92eMDaSBU3SYmNhZX9WbKcQ3hHH1tuj0HRqjsdBUUDZD3mORV6TnQtRWPD2S1jGuURMmCWPHtPBBjpdS4X_h8fbhx8Ga53AQJfG62dfw3uZgarT7UK-TFDJouDTQdo6J8dMpWPUfpPhbt7adqlSa1jWX4uI5[4] Kim, K., Kim, H. Y., & Oh, K. (2020). ortho-Naphthoquinone-catalyzed aerobic oxidation of amines to fused pyrimidin-4(3H)-ones: a convergent synthetic route to bouchardatine and sildenafil. RSC Advances. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM0EDz2GGuuxb8Ep4RMDhgcRIH-Yr84eOG8rVUqaSen6FQfMTIBE9tOkUSrkeiFUC-KjA30JSdFWya38XgxBoitjHJHSwLgp6ygzr6dFpJoYhrxdZwcjaMZQIkcbU62u6CaSVs3qDM7Rhx4kFT9iq-3yP1z1svlO8=

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Application

Application Note: Investigating the Ameliorative Effects of Bouchardatine on Hepatic Steatosis Using the HepG2 Cell Model

Abstract & Introduction Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a burgeoning global health crisis characterized by the excessive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a burgeoning global health crisis characterized by the excessive accumulation of triglycerides in hepatocytes.[1][2] This condition can progress to more severe liver pathologies, including steatohepatitis (MASH), fibrosis, and hepatocellular carcinoma.[1] A central driver of hepatic steatosis is the dysregulation of lipid metabolism, particularly an increase in de novo lipogenesis (DNL).[2][3] Consequently, identifying novel therapeutic agents that can modulate hepatic lipid homeostasis is a primary goal in drug development.

Bouchardatine is a naturally occurring β-indoloquinazoline alkaloid isolated from plants such as Bouchardatia neurococca.[4][5] Emerging research has highlighted its potential in regulating metabolic processes. Studies have demonstrated that Bouchardatine and its derivatives can reduce lipid accumulation in adipocytes and hepatoma cells, suggesting a therapeutic potential for obesity and related metabolic disorders.[6][7][8][9] The primary mechanism of action appears to involve the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor that governs metabolic homeostasis.[4][6][7]

This application note provides a comprehensive, in-depth guide for researchers utilizing the human hepatoma HepG2 cell line to investigate the effects of Bouchardatine on lipid metabolism. HepG2 cells are a widely accepted in vitro model for studying liver function and disease, as they retain many differentiated hepatic functions, including pathways for lipid and glucose metabolism.[10][11] We present a self-validating experimental workflow, from inducing a steatotic phenotype to quantifying lipid content and elucidating the molecular mechanisms involved. The protocols herein are designed to be robust and reproducible, providing the scientific community with the necessary tools to explore Bouchardatine as a potential therapeutic candidate for hepatic steatosis.

The Central Hypothesis & Mechanistic Rationale

Our experimental design is built upon the central hypothesis that Bouchardatine ameliorates free fatty acid-induced lipid accumulation in HepG2 cells by activating the SIRT1/LKB1/AMPK signaling axis, which in turn suppresses the SREBP-1c-mediated lipogenic program.

Causality Behind this Hypothesis:

  • AMPK as a Master Metabolic Regulator: AMPK is a cellular energy gauge that, when activated (by phosphorylation), shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.[12][13] In the liver, AMPK activation potently suppresses DNL and promotes fatty acid oxidation.[14]

  • AMPK's Downstream Targets:

    • Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis.[14] This action immediately curbs the DNL pathway.

    • SREBP-1c: AMPK activation inhibits the cleavage and nuclear translocation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[1][15][16] By suppressing SREBP-1c, AMPK reduces the expression of key lipogenic enzymes like Fatty Acid Synthase (FAS).[16]

  • Bouchardatine's Known Mechanism: Previous studies have explicitly linked Bouchardatine to the activation of the SIRT1-LKB1-AMPK signaling pathway in both adipocytes and liver tissue.[4][6] SIRT1, a deacetylase, can activate the upstream kinase LKB1, which directly phosphorylates and activates AMPK.

This established mechanistic framework provides a strong rationale for the selection of molecular assays focused on these specific signaling nodes.

Experimental Design & Workflow

A successful investigation requires a logical flow of experiments that build upon one another. The initial phase focuses on establishing the cellular model and observing the phenotypic effect of Bouchardatine (i.e., reduction of lipid accumulation). Subsequent phases delve into the molecular pathways responsible for this effect.

G cluster_0 Phase 1: Model Setup & Phenotypic Analysis cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis A 1. HepG2 Cell Culture (ATCC HB-8065) B 2. Induce Steatosis (Oleic & Palmitic Acid) A->B C 3. Treat with Bouchardatine (Dose-Response) B->C D 4. Assess Cell Viability (MTT / PrestoBlue Assay) C->D E 5. Quantify Lipid Content (Oil Red O Staining / TG Assay) C->E F 6. Gene Expression Analysis (RT-qPCR) E->F If lipid reduction is confirmed G 7. Protein Expression & Activation (Western Blot) E->G If lipid reduction is confirmed H 8. Pathway Analysis & Conclusion F->H G->H

Figure 1: Experimental Workflow. A logical progression from establishing the steatosis model in HepG2 cells to quantifying the phenotypic effects of Bouchardatine and finally elucidating the underlying molecular mechanisms.

Detailed Application Protocols

Protocol 4.1: HepG2 Cell Culture and Maintenance

Rationale: Establishing and maintaining healthy, consistent HepG2 cultures is the foundation for reproducible results. The following protocol is based on standard practices for this cell line.[17][18]

  • Media Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (4.5 g/L), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17][18]

  • Thawing Cells: Rapidly thaw a cryovial of HepG2 cells (e.g., ATCC® HB-8065™) in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Culturing: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[19]

  • Subculturing: When cells reach 75-80% confluency, aspirate the medium and wash once with 5 mL of sterile Phosphate-Buffered Saline (PBS).[19]

  • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

  • Split the cells at a ratio of 1:8 to 1:16 into new flasks containing fresh medium.[18] Change the medium every 2-3 days.

Protocol 4.2: Induction of Steatosis and Bouchardatine Treatment

Rationale: To mimic steatotic conditions in vitro, HepG2 cells are overloaded with free fatty acids (FFAs), a combination of oleic and palmitic acid, which are known to induce intracellular lipid droplet formation.[11][20]

  • Cell Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 96-well for viability, 24-well for staining, 6-well for molecular analysis) at a density that will result in ~70% confluency after 24 hours. A typical starting density is 1 x 10⁵ cells/mL.[21]

  • FFA Medium Preparation: Prepare a 1 mM FFA working solution. This is typically done by first creating concentrated stock solutions of oleic and palmitic acid in an appropriate solvent, then diluting them into serum-free DMEM containing 1-2% fatty acid-free Bovine Serum Albumin (BSA). A common ratio is 2:1 oleic to palmitic acid to mimic physiological conditions.[11]

  • Induction: After 24 hours of cell attachment, aspirate the complete medium, wash once with PBS, and replace it with the prepared FFA medium. This begins the induction of steatosis.[22]

  • Bouchardatine Treatment: Prepare stock solutions of Bouchardatine in DMSO. It is critical to determine the optimal, non-toxic concentration range through a dose-response experiment. Based on previous studies, a range of 1 µM to 50 µM could be explored.[6][8]

  • Add the desired final concentrations of Bouchardatine (and a vehicle control, e.g., 0.1% DMSO) to the FFA medium.

  • Incubate the cells for an additional 24 hours.[11]

Protocol 4.3: Assessment of Cellular Viability (PrestoBlue™ Assay)

Rationale: This step is a critical control. It ensures that any observed reduction in lipid content is due to a metabolic effect of Bouchardatine and not simply due to cytotoxicity.

  • Setup: Seed cells in a 96-well plate and treat as described in Protocol 4.2. Include wells with medium only (blank), cells with vehicle control, and cells with various concentrations of Bouchardatine.

  • Reagent Addition: After the 24-hour treatment period, add PrestoBlue™ reagent (or a similar resazurin-based reagent) to each well at 10% of the culture volume.[21]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.

  • Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

  • Analysis: Subtract the blank reading from all wells. Express the viability of treated cells as a percentage relative to the vehicle-treated control cells. Only non-toxic concentrations should be used for subsequent experiments.

Protocol 4.4: Quantification of Intracellular Lipid Accumulation

Rationale: Oil Red O is a lysochrome diazo dye that specifically stains neutral triglycerides and lipids, providing a direct visual and quantitative assessment of steatosis.[23] This is complemented by a biochemical assay for total triglyceride content.

A. Oil Red O Staining and Quantification

  • Fixation: After treatment (Protocol 4.2) in a 24-well plate, aspirate the medium and gently wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 30-60 minutes at room temperature.[23][24]

  • Washing: Discard the fixative and wash twice with distilled water.

  • Isopropanol Wash: Add 60% isopropanol to each well and incubate for 5 minutes.[22]

  • Staining: Aspirate the isopropanol. Add freshly prepared and filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.[21][24]

  • Final Washes: Discard the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Imaging: Add PBS to the wells and visualize the red-stained lipid droplets using a light microscope. Capture images for qualitative analysis.[21]

  • Quantification: To quantify the staining, completely aspirate the final water wash. Add 100% isopropanol to each well and place the plate on a shaker for 10 minutes to elute the dye.[24] Transfer the eluate to a 96-well plate and measure the absorbance at 520 nm.[22][24]

B. Cellular Triglyceride (TG) Assay

  • Cell Lysis: After treatment in a 6-well plate, wash cells with PBS and lyse them using a suitable buffer.

  • Assay: Use a commercial colorimetric or fluorometric triglyceride quantification kit according to the manufacturer's instructions.

  • Normalization: Normalize the resulting TG concentration to the total protein content of the cell lysate, determined by a BCA or Bradford assay.

Protocol 4.5: Gene Expression Analysis (RT-qPCR)

Rationale: To understand how Bouchardatine affects the lipogenic program at the transcriptional level, we will measure the mRNA levels of SREBP-1c and its key downstream target genes.

  • RNA Isolation: From cells cultured and treated in 6-well plates, isolate total RNA using a commercial kit (e.g., TRIzol™ or column-based kits). Perform DNase I treatment to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix. A standard reaction would include master mix, forward and reverse primers (see Table 1), and cDNA template.

  • Cycling Conditions: A typical protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).

  • Analysis: Use the 2-ΔΔCt method to calculate the relative expression of target genes, normalized to a stable housekeeping gene (e.g., GAPDH or ACTB).[25]

Table 1: Suggested Human qPCR Primers for Lipid Metabolism Genes

Gene SymbolGene NameFunction in Lipid Metabolism
SREBF1Sterol regulatory element-binding protein 1Master transcriptional activator of lipogenesis.[16]
FASNFatty Acid SynthaseCatalyzes the synthesis of palmitate.[16]
ACACAAcetyl-CoA Carboxylase AlphaRate-limiting enzyme in fatty acid synthesis.[16][26]
SCDStearoyl-CoA DesaturaseIntroduces double bonds into fatty acids.
CPT1ACarnitine Palmitoyltransferase 1ARate-limiting enzyme for fatty acid β-oxidation.[27]
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseHousekeeping gene for normalization.
Protocol 4.6: Protein Expression & Activation Analysis (Western Blot)

Rationale: Western blotting allows for the quantification of total protein levels and, critically, the detection of post-translational modifications like phosphorylation, which indicates protein activation (e.g., p-AMPK, p-ACC).

  • Protein Extraction: Lyse cells treated in 6-well plates with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[15]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated proteins to their total protein counterparts and other proteins to a loading control (e.g., β-actin or GAPDH).

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinRationale for Analysis
p-AMPKα (Thr172)Measures the activated form of AMPK.[15][28]
Total AMPKαUsed for normalization of p-AMPKα.
p-ACC (Ser79)Measures the inactive (phosphorylated by AMPK) form of ACC.[27]
Total ACCUsed for normalization of p-ACC.
SREBP-1cMeasures the level of the key lipogenic transcription factor.[28][29]
β-Actin / GAPDHLoading control for normalization of total protein.

Data Presentation & Interpretation

Quantitative data should be summarized in a clear, structured format. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 3: Example Data Table for Triglyceride Content

Treatment GroupBouchardatine (µM)Triglyceride Content (mg/mg protein)% of FFA Control
Control (No FFA)00.15 ± 0.0215%
Vehicle (FFA + DMSO)01.02 ± 0.08100%
Bouchardatine100.75 ± 0.06*73.5%
Bouchardatine250.48 ± 0.05 47.1%
Bouchardatine500.31 ± 0.0430.4%
Hypothetical data. Statistical significance vs. Vehicle indicated by * (p<0.05) or ** (p<0.01).

Table 4: Example Data Table for Relative Gene Expression (RT-qPCR)

Treatment GroupRelative SREBF1 mRNARelative FASN mRNARelative CPT1A mRNA
Control (No FFA)0.4 ± 0.050.5 ± 0.061.1 ± 0.09
Vehicle (FFA + DMSO)1.0 ± 0.101.0 ± 0.121.0 ± 0.11
FFA + Bouchardatine (25 µM)0.3 ± 0.04 0.4 ± 0.051.8 ± 0.15*
Hypothetical data relative to the Vehicle group (set to 1). Statistical significance vs. Vehicle indicated by * (p<0.05) or ** (p<0.01).

Interpretation: A successful outcome would show that Bouchardatine, at non-toxic concentrations, significantly reduces FFA-induced lipid and triglyceride accumulation (Table 3). This phenotypic change should be accompanied by a significant increase in the p-AMPK/AMPK and p-ACC/ACC ratios at the protein level. Furthermore, RT-qPCR data (Table 4) should demonstrate a significant downregulation of lipogenic genes (SREBF1, FASN) and potentially an upregulation of fatty acid oxidation genes (CPT1A).

Mechanistic Pathway Visualization

The collected data can be synthesized to support a mechanistic model of Bouchardatine's action in hepatocytes.

G cluster_0 cluster_1 Bouch Bouchardatine SIRT1 SIRT1 Bouch->SIRT1 Activates LKB1 LKB1 SIRT1->LKB1 Activates AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates (Activates) pAMPK p-AMPK (Active) ACC ACC (Active) pAMPK->ACC Phosphorylates (Inhibits) SREBP1c SREBP-1c Activation pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) FAS_exp FASN, SCD1, etc. Gene Expression SREBP1c->FAS_exp Promotes Lipid_Syn De Novo Lipogenesis Lipid_Acc Lipid Accumulation Lipid_Syn->Lipid_Acc Leads to FAS_exp->Lipid_Syn Drives

Figure 2: Proposed Signaling Pathway. Bouchardatine activates the SIRT1/LKB1 axis, leading to the phosphorylation and activation of AMPK. Active p-AMPK then exerts its anti-lipogenic effects by directly inhibiting ACC and suppressing the SREBP-1c transcriptional program, ultimately reducing lipid accumulation.

References

A consolidated list of all authoritative sources cited within this application note.

Click to expand References
  • Bio-protocol. (n.d.). Oil Red O staining in HepG2 cells. Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.5. Oil Red O Staining. Bio-protocol. Retrieved from [Link]

  • PubMed. (2017, August 15). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. Retrieved from [Link]

  • PMC. (n.d.). Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis. Retrieved from [Link]

  • JoVE. (2025, July 8). Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.2. HepG2 cell line culture. Bio-protocol. Retrieved from [Link]

  • PMC. (2023, March 4). Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure. Retrieved from [Link]

  • MDPI. (2024, January 16). The Role of SCAP/SREBP as Central Regulators of Lipid Metabolism in Hepatic Steatosis. Retrieved from [Link]

  • Portland Press. (2013, January 8). Role of AMP-activated protein kinase in adipose tissue metabolism and inflammation. Retrieved from [Link]

  • Frontiers. (2018, April 15). Astragaloside IV Inhibits Triglyceride Accumulation in Insulin-Resistant HepG2 Cells via AMPK-Induced SREBP-1c Phosphorylation. Retrieved from [Link]

  • PMC. (n.d.). AMPK Signaling Axis-Mediated Regulation of Lipid Metabolism: Ameliorative Effects of Sodium Octanoate on Intestinal Dysfunction in Hu Sheep. Retrieved from [Link]

  • KoreaScience. (2021, September 30). SREBP-1c Ablation Protects Against ER Stress-induced Hepatic Steatosis by Preventing Impaired Fatty Acid Oxidation. Retrieved from [Link]

  • J-Stage. (n.d.). AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation. Retrieved from [Link]

  • PubMed. (2017, March 15). The SCAP/SREBP Pathway: A Mediator of Hepatic Steatosis. Retrieved from [Link]

  • PMC. (n.d.). AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo. Retrieved from [Link]

  • MDPI. (2021, November 24). The New Role of AMP-Activated Protein Kinase in Regulating Fat Metabolism and Energy Expenditure in Adipose Tissue. Retrieved from [Link]

  • PMC. (n.d.). The SCAP/SREBP Pathway: A Mediator of Hepatic Steatosis. Retrieved from [Link]

  • Spandidos Publications. (2024, January 5). Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells. Retrieved from [Link]

  • Encyclopedia.pub. (2024, January 23). Role of SCAP/SREBP in Hepatic Steatosis. Retrieved from [Link]

  • BCRJ. (n.d.). Hep G2 - BCRJ - Cell Line. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold in Well Plate and Well Insert Formats. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • PubMed. (n.d.). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Retrieved from [Link]

  • ACS Publications. (2015, November 17). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Retrieved from [Link]

  • PubMed. (2015, December 10). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Retrieved from [Link]

  • ACS Publications. (2018, June 10). Improvement of Lipid and Glucose Metabolism by Capsiate in Palmitic Acid-Treated HepG2 Cells via Activation of the AMPK/SIRT1 Signaling Pathway. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). FABP4 Human qPCR Primer Pair (NM_001442). Retrieved from [Link]

  • PMC. (2019, December 5). Target genes associated with lipid and glucose metabolism in non-alcoholic fatty liver disease. Retrieved from [Link]

  • PubMed. (n.d.). Hypoxia induces dysregulation of lipid metabolism in HepG2 cells via activation of HIF-2α. Retrieved from [Link]

  • e-nrp.org. (2025, June 30). Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy. Retrieved from [Link]

  • Elsevier. (n.d.). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Retrieved from [Link]

  • ACS Publications. (2023, May 30). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Retrieved from [Link]

  • KoreaMed Synapse. (2019, April 12). Free fatty acid-induced histone acetyltransferase activity accelerates lipid accumulation in HepG2 cells. Retrieved from [Link]

  • KoreaMed Synapse. (2008, February 20). Effects of Alpha-lipoic Acid on SREBP-1c Expression in HepG2 Cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). qPCR primers used to assess gene expression of markers of lipid/fatty acid metabolism. Retrieved from [Link]

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  • ResearchGate. (n.d.). Western blot analysis of protein expression levels of AMPK in HepG2 cells. Retrieved from [Link]

  • PMC. (n.d.). A novel AMPK activator, WS070117, improves lipid metabolism discords in hamsters and HepG2 cells. Retrieved from [Link]

  • PLOS. (n.d.). AICAR-Induced Activation of AMPK Inhibits TSH/SREBP-2/HMGCR Pathway in Liver. Retrieved from [Link]

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Sources

Method

Application Note: Palladium-Catalyzed Synthesis of the Bouchardatine Core Structure

Executive Summary Bouchardatine, a naturally occurring β -indoloquinazoline alkaloid, has emerged as a high-value scaffold in modern drug discovery. The molecule has demonstrated notable 1[1] as well as potent 2[2], posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bouchardatine, a naturally occurring β -indoloquinazoline alkaloid, has emerged as a high-value scaffold in modern drug discovery. The molecule has demonstrated notable 1[1] as well as potent 2[2], positioning it as a promising candidate for anti-obesity and colorectal cancer therapeutics.

Historically, the synthesis of its core structure—2-(1H-indol-2-yl)quinazolin-4(3H)-one—relied on harsh, multi-step condensation reactions that suffered from poor step economy and limited functional group tolerance. Recent advances in transition-metal catalysis have revolutionized the 3[3]. Specifically, the4[4] provides an elegant, step-economic method for constructing the core via a one-pot C–C and C–N bond-forming sequence.

Mechanistic Insights: Isocyanide Insertion & Cyclization

The causality behind selecting an isocyanide insertion strategy lies in the unique ability of isocyanides to act as highly reactive C1 synthons. By utilizing 2-isocyanobenzamide and 2-iodoindole, the reaction circumvents the need for pre-functionalized, unstable intermediates.

The catalytic cycle is driven by the following sequence:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C–I bond of 2-iodoindole, generating an electrophilic aryl-Pd(II) species.

  • Migratory Insertion: The isocyanide carbon coordinates to the Pd center and undergoes migratory insertion, forming a highly reactive imidoyl palladium intermediate.

  • Intramolecular Cyclization: The spatial proximity of the primary amide nitrogen on the benzamide moiety facilitates a rapid intramolecular nucleophilic attack onto the electron-deficient imidoyl carbon.

  • Reductive Elimination: The final C–N bond is forged, releasing the stable quinazolinone core and regenerating the Pd(0) catalyst to propagate the cycle.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (2-Iodoindole) Pd0->OxAdd C-I Cleavage Ins Isocyanide Insertion (2-Isocyanobenzamide) OxAdd->Ins Coordination Cycl Intramolecular Cyclization Ins->Cycl Nucleophilic Attack RedEl Reductive Elimination Cycl->RedEl C-N Bond Formation RedEl->Pd0 Catalyst Regeneration Core Bouchardatine Core (Quinazolinone) RedEl->Core Product Release

Fig 1. Palladium-catalyzed isocyanide insertion and cyclization cascade for the Bouchardatine core.

Quantitative Data: Catalyst & Condition Optimization

To ensure maximum conversion and suppress homocoupling side reactions, the choice of ligand and solvent is critical. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces the optimal bite angle for reductive elimination, drastically improving yields compared to monodentate phosphines.

Table 1: Optimization of Palladium-Catalyzed Isocyanide Insertion

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2)1,4-Dioxane80Trace
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)1,4-Dioxane8045
3Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2)Toluene8062
4Pd(OAc)₂ (5)dppf (10)K₂CO₃ (2)DMF8058
5 Pd(OAc)₂ (5) dppf (10) K₂CO₃ (2) 1,4-Dioxane 80 84

Experimental Protocol: Synthesis of 2-(1H-indol-2-yl)quinazolin-4(3H)-one

This protocol is designed as a self-validating system. Visual cues and TLC monitoring parameters are embedded to ensure real-time verification of reaction success.

Step 1: Reagent Preparation
  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with dry Nitrogen ( N2​ ). Repeat three times.

  • Add 2-iodoindole (243 mg, 1.0 mmol), 2-isocyanobenzamide (175 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), dppf (55.4 mg, 0.10 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol) to the tube.

Step 2: Catalytic Cross-Coupling
  • Inject 5.0 mL of anhydrous, degassed 1,4-dioxane into the Schlenk tube.

  • Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring.

  • Causality Note: The reaction must be kept strictly oxygen-free to prevent the rapid oxidation of the electron-rich Pd(0) active species back to an inactive Pd(II) state.

Step 3: Reaction Monitoring (Self-Validation)
  • Visual Cue: Within 30 minutes, the suspension will transition from a pale yellow to a dark brownish-red, indicating the successful formation of the active Pd(0)-dppf complex and subsequent oxidative addition.

  • TLC Validation: After 12 hours, sample the reaction. Run a TLC plate using Hexanes/EtOAc (2:1).

    • Validation Check: The starting 2-iodoindole ( Rf​≈0.6 ) should be completely consumed. The product spot ( Rf​≈0.3 ) will exhibit a distinct bright blue fluorescence under 254 nm UV light.

Step 4: Aqueous Workup
  • Cool the reaction to room temperature and dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the crude mixture through a short pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

  • Wash the organic filtrate with distilled water (2 × 15 mL) and brine (15 mL), then dry over anhydrous Na₂SO₄.

Step 5: Purification
  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient from 4:1 to 1:1) to afford the pure Bouchardatine core as a pale yellow solid.

Workflow Prep 1. Reagent Preparation Dry solvents, inert atmosphere React 2. Catalytic Cross-Coupling Pd(OAc)2, Ligand, Base, 80°C Prep->React Monitor 3. Reaction Monitoring TLC validation (Consumption of indole) React->Monitor Workup 4. Aqueous Workup Extraction & Drying Monitor->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Fig 2. Step-by-step experimental workflow for the synthesis of the Bouchardatine core structure.

Downstream Application: Formylation to Bouchardatine

To complete the total synthesis of the natural product, the synthesized 2-(1H-indol-2-yl)quinazolin-4(3H)-one core must be formylated. Because the C3 position of the indole ring is highly electron-rich, it is highly susceptible to electrophilic aromatic substitution. Exposing the core to standard Vilsmeier-Haack conditions ( POCl3​ and DMF) regioselectively installs the carbaldehyde group at the C3 position, yielding the final target: 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-3-carbaldehyde (Bouchardatine) .

Sources

Application

Topic: Experimental Design for Testing Bouchardatine's Effect on Mitochondrial Biogenesis

An Application Note and Protocol Guide Abstract This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the effects of the natural alkaloid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the effects of the natural alkaloid Bouchardatine on mitochondrial biogenesis. Bouchardatine has been identified as a potent activator of the SIRT1-LKB1-AMPK signaling axis, a critical pathway in cellular energy homeostasis.[1][2] Activation of this pathway is known to promote mitochondrial biogenesis, suggesting Bouchardatine as a promising candidate for therapeutic applications in metabolic disorders. This document outlines a multi-tiered approach, detailing the rationale, experimental design, and step-by-step protocols required to rigorously assess Bouchardatine's impact on the key molecular regulators, mass, and functional capacity of mitochondria.

Introduction: The Rationale for Investigating Bouchardatine and Mitochondrial Biogenesis

Mitochondrial biogenesis, the process of generating new mitochondria, is fundamental for maintaining cellular energy supply, adapting to metabolic demands, and ensuring cell health.[3] This process is tightly regulated by a network of signaling pathways, with the Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) acting as the master regulator.[4][5] PGC-1α orchestrates the expression of nuclear and mitochondrial genes necessary for mitochondrial replication and function, primarily through its co-activation of Nuclear Respiratory Factor 1 (NRF-1) and subsequent induction of Mitochondrial Transcription Factor A (TFAM).[6][7]

Bouchardatine, a β-indoloquinazoline alkaloid, has demonstrated significant effects on energy metabolism. Studies have shown that it activates Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), which are upstream activators of PGC-1α.[1][2][3][8] Specifically, Bouchardatine was found to increase mitochondrial biogenesis in the adipose tissues of mice.[1][2] This positions Bouchardatine as a molecule of high interest for its potential to enhance mitochondrial function.

This application note provides a logical and robust workflow to validate and quantify the effects of Bouchardatine on mitochondrial biogenesis in a cellular context. The strategy is built on three pillars of investigation:

  • Analysis of Core Signaling Pathways: Quantifying the expression of the master regulators (PGC-1α, NRF-1, TFAM).

  • Assessment of Mitochondrial Mass: Directly measuring changes in mitochondrial content and DNA.

  • Evaluation of Mitochondrial Function: Assessing the respiratory capacity of the mitochondrial population.

Comprehensive Experimental Workflow

A multi-assay approach is essential for a conclusive assessment. Relying on a single marker can be misleading; for instance, an increase in a signaling protein does not guarantee a functional outcome. The following workflow ensures a thorough and cross-validated investigation.

G cluster_0 Phase 1: Treatment & Setup cluster_1 Phase 2: Multi-Parametric Analysis cluster_2 Phase 3: Data Integration & Conclusion A Select Appropriate Cell Line (e.g., C2C12, HepG2) B Dose-Response & Time-Course Treatment with Bouchardatine A->B C Include Controls: - Vehicle (DMSO) - Positive (Resveratrol) B->C D Signaling Pathway Analysis (Western Blot for PGC-1α, NRF-1, TFAM) C->D E Mitochondrial Mass (MitoTracker Green Staining) C->E F mtDNA Content (qPCR) C->F G Mitochondrial Function (Seahorse Mito Stress Test) C->G H Synthesize Data D->H E->H F->H G->H I Correlate Signaling, Mass, and Functional Outcomes H->I J Draw Conclusion on Pro-Biogenic Effect I->J G Bouchardatine Bouchardatine SIRT1_AMPK SIRT1 / AMPK Bouchardatine->SIRT1_AMPK Activates PGC1a PGC-1α (Master Regulator) SIRT1_AMPK->PGC1a Activates NRF1 NRF-1 PGC1a->NRF1 Co-activates Nuc_Genes Nuclear-Encoded Mitochondrial Proteins PGC1a->Nuc_Genes Induces TFAM TFAM NRF1->TFAM Induces Transcription NRF1->Nuc_Genes Induces mtDNA_Rep mtDNA Replication & Transcription TFAM->mtDNA_Rep Promotes

Caption: The PGC-1α signaling pathway in mitochondrial biogenesis.

Protocol 3.1: Western Blotting for PGC-1α, NRF-1, and TFAM

This protocol allows for the semi-quantitative analysis of key regulatory proteins.

Materials:

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • 4-15% Mini-PROTEAN TGX Precast Gels

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary Antibodies:

    • Anti-PGC-1α (Note: The biologically relevant band is ~110 kDa, not the predicted 90 kDa). [9] * Anti-NRF-1

    • Anti-TFAM

    • Anti-GAPDH or β-actin (Loading Control)

  • HRP-conjugated Secondary Antibody

  • ECL Western Blotting Detection Reagents

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a 4-15% gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. [10][11][12]8. Washing & Secondary Antibody Incubation: Wash the membrane 3x for 10 minutes with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x for 10 minutes with TBST. Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control (GAPDH or β-actin).

Quantitative Assessment of Mitochondrial Mass

An increase in pro-biogenic signaling should result in a measurable increase in the total mitochondrial content of the cell. We will use two orthogonal methods to confirm this.

Protocol 4.1: MitoTracker Green Staining for Mitochondrial Mass

MitoTracker Green FM dye passively diffuses across the plasma membrane and accumulates in mitochondria, where it covalently binds to mitochondrial proteins via free thiol groups. [13]Its accumulation is largely independent of mitochondrial membrane potential, making it a reliable stain for total mitochondrial mass. [14][15] Materials:

  • MitoTracker Green FM (Thermo Fisher Scientific)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Hoechst 33342 (for nuclear counterstaining)

  • 96-well imaging plates or flow cytometry tubes

Procedure (for Flow Cytometry):

  • Cell Preparation: After treatment, harvest cells via trypsinization and wash with PBS. Resuspend cells to a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. [16]2. Staining: Add MitoTracker Green FM to a final concentration of 20-200 nM. [13]Incubate at 37°C for 30-60 minutes, protected from light. [16]3. Washing: Centrifuge cells and discard the supernatant. Resuspend the cell pellet in 1 mL of fresh PBS.

  • Acquisition: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter. [16]5. Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of MitoTracker Green for each treatment group. An increase in MFI indicates an increase in mitochondrial mass.

Protocol 4.2: Quantification of Mitochondrial DNA (mtDNA) Copy Number

This qPCR-based assay provides a quantitative measure of the ratio of mitochondrial genomes to nuclear genomes. An increase in this ratio is a strong indicator of mitochondrial biogenesis. [17][18] Materials:

  • Genomic DNA (gDNA) isolation kit

  • qPCR Master Mix (SYBR Green or TaqMan-based)

  • Primers for a mitochondrial-encoded gene (e.g., MT-ND1)

  • Primers for a single-copy nuclear-encoded gene (e.g., B2M or BECN1). [18] Procedure:

  • gDNA Extraction: Isolate total gDNA from treated and control cells according to the manufacturer's protocol of your chosen kit. Quantify the DNA and assess its purity.

  • qPCR Reaction Setup: Prepare separate qPCR reactions for the mitochondrial and nuclear target genes for each sample. Run all samples in triplicate. Include a no-template control.

  • qPCR Cycling: Perform the qPCR according to the master mix manufacturer's instructions.

  • Data Analysis (ΔCt Method):

    • Calculate the average quantification cycle (Ct) value for each target (mtDNA and nDNA) for each sample.

    • Calculate the difference in Ct values: ΔCt = (Average nDNA Ct - Average mtDNA Ct) . [17] * The relative mtDNA copy number is calculated as 2 x 2^ΔCt . [17] * Normalize the results of the Bouchardatine-treated groups to the vehicle control group.

Functional Assessment of Mitochondrial Respiration

The definitive test of successful mitochondrial biogenesis is a demonstrable increase in respiratory capacity. The Agilent Seahorse XF Cell Mito Stress Test is the industry standard for measuring mitochondrial function in real-time. [19][20]

Protocol 5.1: Seahorse XF Cell Mito Stress Test

This assay measures the Oxygen Consumption Rate (OCR) of cells and, through sequential injection of mitochondrial inhibitors, reveals key parameters of respiratory function. [19] Materials:

  • Agilent Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • XF Calibrant

  • Seahorse XF DMEM Medium, supplemented with glucose, pyruvate, and glutamine. [21][22]* Mito Stress Test Compounds:

    • Oligomycin: ATP synthase inhibitor.

    • FCCP: Uncoupling agent that collapses the proton gradient.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively.

Procedure:

  • Day Before Assay:

    • Hydrate the sensor cartridge with 200 µL of XF Calibrant per well and incubate overnight at 37°C in a non-CO2 incubator. [21] * Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere. Treat cells with Bouchardatine, vehicle, or positive control and incubate overnight.

  • Day of Assay:

    • Wash cells with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium (e.g., 180 µL) to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow temperature and pH to equilibrate. [21] * Prepare and load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the Seahorse XF Analyzer with the sensor cartridge.

  • Run Assay and Data Analysis:

    • Place the cell plate into the XF Analyzer and run the Mito Stress Test protocol.

    • The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

    • After the run, normalize OCR data to cell number or protein content per well.

    • Calculate the key parameters:

      • Basal Respiration: (Last rate before first injection) – (Non-Mitochondrial Respiration).

      • ATP-Linked Respiration: (Last rate before Oligomycin injection) – (Minimum rate after Oligomycin injection).

      • Maximal Respiration: (Maximum rate after FCCP injection) – (Non-Mitochondrial Respiration).

      • Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration).

Data Presentation and Interpretation

Summarize all quantitative results in tables for clear comparison.

Table 1: Hypothetical Protein Expression Changes (Western Blot)

Treatment PGC-1α (Fold Change) NRF-1 (Fold Change) TFAM (Fold Change)
Vehicle 1.00 ± 0.12 1.00 ± 0.09 1.00 ± 0.15
Bouchardatine (10 µM) 2.50 ± 0.21* 1.80 ± 0.15* 1.95 ± 0.18*
Resveratrol (20 µM) 2.80 ± 0.25* 2.10 ± 0.19* 2.25 ± 0.20*

*p < 0.05 vs. Vehicle

Table 2: Hypothetical Mitochondrial Mass & Content Data

Treatment MitoTracker Green MFI (Fold Change) Relative mtDNA Copy Number (Fold Change)
Vehicle 1.00 ± 0.08 1.00 ± 0.11
Bouchardatine (10 µM) 1.65 ± 0.14* 1.75 ± 0.16*
Resveratrol (20 µM) 1.90 ± 0.17* 2.05 ± 0.19*

*p < 0.05 vs. Vehicle

Table 3: Hypothetical Mitochondrial Function Data (Seahorse OCR)

Parameter (pmol O₂/min) Vehicle Bouchardatine (10 µM) Resveratrol (20 µM)
Basal Respiration 100 ± 8 155 ± 12* 170 ± 14*
ATP-Linked Respiration 75 ± 6 120 ± 9* 135 ± 11*
Maximal Respiration 180 ± 15 280 ± 22* 310 ± 25*
Spare Capacity 80 ± 9 125 ± 11* 140 ± 13*

*p < 0.05 vs. Vehicle

Interpretation: A conclusive, positive result for Bouchardatine-induced mitochondrial biogenesis would be characterized by a statistically significant increase across all three pillars of investigation:

  • Signaling: Increased protein levels of PGC-1α, NRF-1, and TFAM.

  • Mass: Increased MitoTracker Green fluorescence and a higher mtDNA/nDNA ratio.

  • Function: Increased basal respiration, ATP production, and maximal/spare respiratory capacity.

If only signaling markers are elevated without a corresponding increase in mass and function, it could indicate that the stimulus was insufficient or that other regulatory mechanisms are preventing the full biogenic response. Conversely, an increase in mass without improved function might suggest the production of dysfunctional mitochondria. The integrated approach outlined here allows for these critical distinctions.

Conclusion

This application note provides a validated, multi-faceted strategy to robustly test the hypothesis that Bouchardatine induces mitochondrial biogenesis. By combining molecular analysis of the core PGC-1α pathway with quantitative measures of mitochondrial mass and a gold-standard functional assessment of respiration, researchers can generate high-confidence data suitable for publication and drug development decision-making. The inclusion of appropriate controls at each stage ensures the integrity and reproducibility of the findings.

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  • American Diabetes Association. (2010, October 7). Mitochondrial Biogenesis and Peroxisome Proliferator–Activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation by Physical Activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). MitoTracker staining and microscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC. Retrieved from [Link]

  • Wiley Online Library. (n.d.). New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo. Retrieved from [Link]

  • Frontiers. (n.d.). A method for measuring mitochondrial DNA copy number in pediatric populations. Retrieved from [Link]

  • ACS Publications. (2023, January 16). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP- Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC. Retrieved from [Link]

  • ScienCell. (n.d.). Relative Human Mitochondrial DNA Copy Number Quantification qPCR Assay Kit. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer | Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2015, November 17). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment | Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, December 10). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment - PubMed. Retrieved from [Link]

  • ScienceDirect. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Retrieved from [Link]

  • Evotec. (n.d.). Mitochondrial Biogenesis Assay | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative mitochondrial DNA copy number determination using droplet digital PCR with single-cell resolution - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A high throughput respirometric assay for mitochondrial biogenesis and toxicity - PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PGC-1α overexpression by in vivo transfection attenuates mitochondrial deterioration of skeletal muscle caused by immobilization - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dynamic regulation of PGC-1α localization and turnover implicates mitochondrial adaptation in calorie restriction and the stress response - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Western blot of expression of PGC-1α, Nrf-2, eNOS, and GAPDH, 48 h.... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PGC-1a, NRF-1 and TFAM in the ischaemic.... Retrieved from [Link]

Sources

Method

Assaying AMPK activation in response to Bouchardatine treatment.

Topic: Assaying AMP-Activated Protein Kinase (AMPK) Activation in Response to Bouchardatine Treatment For: Researchers, scientists, and drug development professionals. Authored by: A Senior Application Scientist Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Assaying AMP-Activated Protein Kinase (AMPK) Activation in Response to Bouchardatine Treatment

For: Researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: Targeting the Master Metabolic Regulator

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] In response to metabolic stresses that increase the intracellular AMP:ATP ratio, such as nutrient deprivation or hypoxia, AMPK is activated to restore energy homeostasis. It achieves this by switching on catabolic pathways that generate ATP while simultaneously switching off anabolic, ATP-consuming processes.[2] This central role in metabolic regulation has made AMPK a prime therapeutic target for metabolic diseases, including obesity, type 2 diabetes, and even cancer.[3][4]

Bouchardatine is a natural indole alkaloid that has emerged as a promising modulator of cellular metabolism.[5][6] Studies have demonstrated that Bouchardatine can ameliorate metabolic disorders by activating the AMPK signaling pathway.[3][5] This application note provides a comprehensive guide with detailed protocols for researchers to reliably assay the activation of AMPK in response to Bouchardatine treatment in a cell-based context. We will detail two robust, complementary methods: indirect analysis of protein phosphorylation via Western blotting and direct measurement of enzyme activity via a kinase assay.

The Scientific Principle: Unveiling the Mechanism of Activation

AMPK activation is a multi-step process, but the canonical and critical event is the phosphorylation of a specific threonine residue (Thr172) on its catalytic α-subunit.[7] This phosphorylation is carried out by upstream kinases, most notably Liver Kinase B1 (LKB1).[8]

Research indicates that Bouchardatine stimulates AMPK activity through the SIRT1-LKB1-AMPK axis.[3][5] The proposed mechanism is as follows: Bouchardatine increases the cellular NAD+/NADH ratio, which activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 then deacetylates and activates LKB1, which in turn phosphorylates and activates AMPK at the Thr172 site.[5]

To confirm this activation cascade, two key downstream events are measured:

  • Phosphorylation of AMPKα (Thr172): This is the direct hallmark of AMPK activation.

  • Phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79: ACC is a well-characterized downstream substrate of AMPK.[9] Upon activation, AMPK phosphorylates ACC at Ser79, which inhibits its enzymatic activity, thereby blocking fatty acid synthesis.[10] Measuring p-ACC (Ser79) serves as a robust biomarker for the activity of cellular AMPK.[11]

This guide provides protocols to quantify these specific phosphorylation events, thereby providing a self-validating system to confirm Bouchardatine's effect on the AMPK pathway.

Experimental Design and Workflow

A typical experimental workflow involves treating a chosen cell line (e.g., HepG2 liver cells, 3T3-L1 adipocytes, or C2C12 myotubes) with varying concentrations of Bouchardatine over a time course.[5] A vehicle control (e.g., DMSO) is essential. A positive control, such as AICAR or metformin, can also be included.[12] Following treatment, cell lysates are prepared and analyzed using the methods detailed below.

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Downstream Analysis cluster_data Data Interpretation cell_seeding Seed Cells in Culture Plates treatment Treat with Bouchardatine (Vehicle & Positive Controls) cell_seeding->treatment wash Wash Cells with Ice-Cold PBS treatment->wash lysis Lyse Cells in Phospho-Protective Lysis Buffer wash->lysis quantify Determine Protein Concentration (e.g., BCA Assay) lysis->quantify wb Western Blot Analysis (p-AMPK, p-ACC) quantify->wb ka AMPK Kinase Activity Assay quantify->ka data_analysis Densitometry & Normalization (WB) Luminescence Reading (Kinase Assay) wb->data_analysis ka->data_analysis conclusion Confirm AMPK Activation data_analysis->conclusion

Caption: Overall experimental workflow for assaying Bouchardatine-induced AMPK activation.

Protocol 1: Cell Culture, Treatment, and Lysate Preparation

This protocol is designed to ensure the preservation of protein phosphorylation states, which is critical for accurate analysis.

Materials:

  • Selected cell line (e.g., HepG2, 3T3-L1)

  • Complete culture medium

  • Bouchardatine (and positive control, e.g., AICAR)

  • Vehicle (e.g., sterile DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Phospho-protein lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, 0.25% sodium deoxycholate.[7]

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail 2 & 3 (100X)

  • BCA Protein Assay Kit

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of Bouchardatine. A dose-response experiment (e.g., 1, 5, 10, 25 µM) is recommended.[5] Also prepare a vehicle control (containing the same final concentration of DMSO as the highest Bouchardatine dose) and a positive control (e.g., 1 mM AICAR).

  • Cell Treatment: Remove the old media from the cells and replace it with the prepared treatment media. Incubate for the desired time period (e.g., 1, 6, 12, 24 hours). A time-course experiment is crucial for characterizing the response.[5]

  • Cell Lysis:

    • Immediately before lysis, prepare the complete lysis buffer by adding protease and phosphatase inhibitors to the phospho-protein lysis buffer at a 1:100 dilution. Keep on ice.

    • After incubation, place the 6-well plates on ice. Aspirate the treatment media and wash the cells twice with 1 mL of ice-cold PBS per well.[7]

    • Aspirate the final PBS wash completely. Add 100-150 µL of complete, ice-cold lysis buffer to each well.

    • Scrape the cells using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 20-30 minutes with occasional vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled microcentrifuge tube.

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

    • Based on the concentrations, normalize all samples with lysis buffer to the same final concentration (e.g., 1-2 µg/µL).

    • Add 5X Laemmli sample buffer to the normalized lysates, boil at 95-100°C for 5 minutes, and store at -80°C for Western blot analysis or use immediately.[7] For the kinase assay, do not add sample buffer or boil; store the native lysate at -80°C.

Protocol 2: Western Blot Analysis of AMPK and ACC Phosphorylation

This method provides a semi-quantitative assessment of the phosphorylation status of AMPK and its key substrate, ACC.

Materials:

  • Prepared cell lysates

  • SDS-PAGE gels (e.g., 4-15% precast gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary and secondary antibodies (see table below)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Antibody Target Host Recommended Dilution Purpose Source Example
Phospho-AMPKα (Thr172)Rabbit1:1000Detects activated AMPKCell Signaling #2535[12], Proteintech #80209-6-RR[13]
Total AMPKαRabbit1:1000Normalization for p-AMPKBenchchem Protocol[7]
Phospho-ACC (Ser79)Rabbit1:1000Measures AMPK downstream activityCell Signaling #3661[10], Thermo Fisher #PA5-17473[14]
Total ACCRabbit1:1000Normalization for p-ACCCell Signaling #3676[10]
β-Actin or GAPDHMouse1:2000 - 1:5000Loading controlProteintech #60004-1-Ig (GAPDH)[13]
Anti-Rabbit IgG, HRP-linkedGoat1:2000 - 1:5000Secondary antibody for detectionThermo Fisher Scientific
Anti-Mouse IgG, HRP-linkedGoat1:2000 - 1:5000Secondary antibody for detectionThermo Fisher Scientific

Procedure:

  • SDS-PAGE: Load 20-30 µg of denatured protein lysate per well into an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to the transfer system manufacturer's protocol (e.g., wet transfer at 100 V for 60-90 minutes).

  • Blocking: After transfer, wash the membrane briefly with TBST. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Dilute the primary antibodies (p-AMPK, total AMPK, p-ACC, total ACC, loading control) in blocking buffer (5% BSA is often preferred for phospho-antibodies) at the recommended dilutions. Incubate separate membranes for each target overnight at 4°C with gentle shaking.[7]

  • Washing: Wash the membranes three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membranes with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]

  • Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.

  • Signal Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Capture the chemiluminescent signal using a digital imaging system.[7]

  • Stripping and Re-probing (Optional): To detect total protein on the same membrane used for the phospho-protein, the membrane can be stripped of the first set of antibodies and then re-probed for the total protein and loading control. Follow a validated stripping protocol.

Protocol 3: Luminescence-Based AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK by quantifying the amount of ADP produced from ATP during the phosphorylation of a specific substrate peptide. The ADP-Glo™ Kinase Assay is a common example.[4][16]

Materials:

  • Native cell lysates (not boiled)

  • AMPK Kinase Assay Kit (e.g., BPS Bioscience #79372, Promega ADP-Glo™) containing:

    • Kinase reaction buffer

    • AMPK substrate peptide (e.g., AMARA or SAMS)[4]

    • ATP

    • AMP (as an allosteric activator)[4]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Prepare Master Mix: Following the kit manufacturer's protocol, prepare a master mix containing the kinase assay buffer, ATP, AMP, and the AMPK substrate peptide.[4]

  • Set Up Reaction Plate:

    • Add the master mix to the wells of the white assay plate.

    • Add a small volume (e.g., 5-10 µL) of your cell lysate (containing a standardized amount of protein, e.g., 10 µg) to the appropriate wells.

    • Include "Blank" or "No Enzyme" control wells containing master mix and lysis buffer without cell lysate.[4]

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the AMPK in the lysate to phosphorylate the substrate peptide.[4]

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[16]

  • Detect ADP: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature for 30-60 minutes.[4][16]

  • Measure Luminescence: Read the luminescence signal on a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the AMPK kinase activity.

Data Analysis and Interpretation

Western Blot:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensities for phospho-proteins, total proteins, and the loading control.[7]

  • Normalization: To determine the level of activation, first normalize the phospho-protein signal to its corresponding total protein signal (e.g., Intensity p-AMPK / Intensity Total AMPK). Then, normalize this ratio to the loading control to correct for any loading variations.[7]

  • Present the data as fold change relative to the vehicle-treated control.

Kinase Activity Assay:

  • Subtract the average luminescence signal from the "Blank" wells from all other readings to correct for background.

  • The resulting relative light units (RLU) are directly proportional to AMPK activity.

  • Present the data as fold change in activity relative to the vehicle-treated control.

Example Data Summary Table:

Treatment p-AMPK / Total AMPK (Fold Change) p-ACC / Total ACC (Fold Change) AMPK Kinase Activity (Fold Change)
Vehicle (DMSO)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
Bouchardatine (5 µM)2.5 ± 0.33.1 ± 0.42.8 ± 0.3
Bouchardatine (10 µM)4.1 ± 0.55.2 ± 0.64.5 ± 0.5
Positive Control (AICAR)5.5 ± 0.66.8 ± 0.76.2 ± 0.6

Bouchardatine Signaling Pathway

The following diagram illustrates the proposed signaling cascade through which Bouchardatine activates AMPK and influences downstream metabolic processes.

G Bouchardatine Bouchardatine SIRT1 SIRT1 Bouchardatine->SIRT1 activates LKB1 LKB1 SIRT1->LKB1 activates (via deacetylation) AMPK AMPK (inactive) LKB1->AMPK phosphorylates pAMPK p-AMPK (Thr172) (Active) ACC ACC pAMPK->ACC phosphorylates pACC p-ACC (Ser79) (Inactive) Metabolism Fatty Acid Synthesis (Inhibited) pACC->Metabolism leads to

Sources

Technical Notes & Optimization

Troubleshooting

Bouchardatine Chemical Modification &amp; Efficacy: Technical Support Center

Welcome to the Technical Support Center for the structural optimization and biological evaluation of Bouchardatine. As a naturally occurring β -indoloquinazoline alkaloid, Bouchardatine has demonstrated immense potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural optimization and biological evaluation of Bouchardatine. As a naturally occurring β -indoloquinazoline alkaloid, Bouchardatine has demonstrated immense potential in modulating metabolic syndromes and suppressing tumorigenesis. However, its translation from a natural product to a viable pharmacological agent requires precise chemical modifications to overcome high effective concentrations (EC50) and off-target toxicities.

This guide provides researchers and drug development professionals with mechanistic insights, structural FAQs, troubleshooting workflows, and self-validating experimental protocols to accelerate the development of Bouchardatine derivatives.

I. Core Rationale: Why Modify Bouchardatine?

Natural Bouchardatine exhibits a moderate ability to inhibit adipogenesis and lipogenesis, primarily by modulating the SIRT1-LKB1-AMPK signaling axis[1]. However, its baseline efficacy is relatively weak (EC50 25 μ M in 3T3-L1 adipocytes), and it suffers from poor pharmacokinetic properties[2]. Furthermore, the presence of a reactive 8a-aldehyde moiety in its natural scaffold induces significant cellular toxicity, severely limiting its therapeutic window[3].

By strategically modifying the 5-position and 8-position of the β -indoloquinazoline skeleton, medicinal chemists can drastically enhance target binding affinity, improve cell permeability, and eliminate structural liabilities[2],[4],[5].

Pathway Bou Bouchardatine Derivatives (e.g., 3d, 18a, 14d) SIRT1 SIRT1 Activation Bou->SIRT1 LKB1 LKB1 Deacetylation & Cytosolic Translocation SIRT1->LKB1 AMPK AMPK Phosphorylation (p-AMPKα) LKB1->AMPK Lipid Inhibition of Adipogenesis (Downregulates ACC, FAS, SCD-1) AMPK->Lipid Cancer Anti-Proliferation / OXPHOS (Colorectal Cancer Models) AMPK->Cancer

Bouchardatine derivative mechanism via SIRT1-LKB1-AMPK signaling axis.

II. Structural Modification FAQs

Q: Which structural positions on the Bouchardatine scaffold yield the highest efficacy improvements? A: The most significant gains in efficacy are achieved through modifications at the 5-position and 8-position . Introducing amine side chains at these positions enhances cell permeability and target interaction. For instance, creating an imine side chain at the 8-position (Compound 3d) lowered the lipid-lowering EC50 from 25 μ M to 0.017 μ M[2]. Similarly, introducing a phenol substituent at the 5-position (Compound 18a) yielded nanomolar anti-proliferation activity against colorectal cancer cells[4].

Q: How do we resolve the inherent cytotoxicity of the natural Bouchardatine scaffold? A: The primary driver of toxicity in the natural scaffold is the 8a-aldehyde group. This reactive moiety can be neutralized by substituting the aldehyde group with an N-acylhydrazone moiety (e.g., Compound 14d). This modification not only mitigates off-target toxicity but also improves overall drug-like pharmacokinetic properties while retaining potent anti-obesity activity[3],[5].

Q: Is the anti-cancer activity of these derivatives linked to the same pathway as their anti-obesity effects? A: Yes. Both therapeutic avenues rely on the activation of the AMP-activated protein kinase (AMPK) pathway. In metabolic disorders, AMPK activation downregulates lipogenic enzymes (ACC, FAS, SCD-1)[2]. In colorectal cancer (CRC), AMPK activation selectively upregulates oxidative phosphorylation (OXPHOS) and disrupts the Warburg effect, leading to tumor growth suppression[4],[6].

III. Quantitative Efficacy Data

To guide your lead optimization, the following table summarizes the causal relationship between specific chemical modifications and their resulting biological efficacy across validated models.

CompoundStructural ModificationPrimary Target ModelEfficacy (EC50 / IC50)Key Pharmacological Outcome
Natural Bouchardatine (1) Unmodified3T3-L1 Adipocytes 25 μ MWeak lipid-lowering; high toxicity at scale.
Compound 3d 8-position imine side chain3T3-L1 Adipocytes0.017 μ M94.9% reduction in TG accumulation at 10 μ M[2].
Compound 18a 5-position phenol substituentColorectal Cancer (RKO)0.1 - 0.6 μ MNanomolar anti-proliferation; high AMPK correlation[4].
Compound 14d 8a-N-acylhydrazoneDiet-Induced Obese MiceHigh in vivo efficacyEliminated aldehyde toxicity; improved safety profile[3].

IV. Troubleshooting Guide: Experimental Workflows

When evaluating novel Bouchardatine derivatives, researchers frequently encounter assay artifacts or mechanistic ambiguities. Use this troubleshooting matrix to ensure your experimental systems are self-validating.

Issue 1: High cytotoxicity obscures lipid-lowering efficacy in 3T3-L1 cells.

  • Causality: The derivative likely retains a highly reactive electrophilic center (such as the native 8a-aldehyde) that causes non-specific protein binding and apoptosis before metabolic modulation can occur.

  • Solution: Perform a parallel cell viability assay (e.g., MTT or CCK-8). If the IC50 for viability is close to the EC50 for TG reduction, the therapeutic window is too narrow. Redesign the compound to mask the aldehyde via N-acylhydrazone formation[5].

Issue 2: Western blots show increased p-AMPK, but downstream lipogenic targets (FAS, ACC) remain unchanged.

  • Causality: AMPK phosphorylation may be transient, or the derivative is triggering a stress response rather than sustained metabolic reprogramming.

  • Solution: Conduct a time-course assay (Days 1, 3, 6, and 9 of differentiation). True Bouchardatine derivatives require sustained LKB1-AMPK signaling to block transcription factors like C/EBP α and PPAR γ [2].

Issue 3: Inconsistent AMPK activation across different cell lines.

  • Causality: Bouchardatine derivatives activate AMPK indirectly via SIRT1-mediated deacetylation of LKB1[1]. If a cell line has low baseline SIRT1 or LKB1 expression, the compound will appear inactive.

  • Solution: Validate the pathway dependency using a self-validating control system. Co-treat cells with the derivative and a SIRT1 specific inhibitor (e.g., EX-527), or use SIRT1 siRNA. If AMPK activation is abolished upon SIRT1 knockdown, the mechanism is confirmed[1],[6].

Workflow Lead Natural Bouchardatine (High EC50, Aldehyde Toxicity) Mod5 5-Position Substitution (Phenol / Amine Chains) Lead->Mod5 Mod8 8a-Position Modification (N-acylhydrazone replacement) Lead->Mod8 Screen Dual-Parametric HCS (AMPK Activation + Viability) Mod5->Screen Mod8->Screen Hit Optimized Lead (e.g., 14d, 18a) Screen->Hit

Step-by-step structural optimization and screening workflow for Bouchardatine.

V. Self-Validating Experimental Protocols

To ensure data reproducibility and trustworthiness, follow these rigorously structured methodologies for evaluating synthesized derivatives.

Protocol A: Dual-Parametric High-Content Screening (HCS) for AMPK Activation

This protocol simultaneously evaluates target engagement (AMPK) and off-target toxicity, ensuring causality between drug treatment and metabolic shift rather than cell death.

  • Cell Seeding: Seed HCT-116 or RKO colorectal cancer cells in 96-well imaging plates at a density of 5×103 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with synthesized Bouchardatine derivatives at varying concentrations (0.01 μ M to 10 μ M) for 24 hours. Include DMSO as a vehicle control and AICAR as a positive control.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA. Incubate with primary anti-p-AMPK α (Thr172) antibody overnight at 4°C. Wash and apply fluorescent secondary antibody alongside Hoechst 33342 (for nuclear/viability counting).

  • Self-Validation Step: In parallel wells, pre-treat cells with Compound C (AMPK inhibitor) prior to derivative application to confirm fluorescence specificity.

  • Imaging & Analysis: Use an automated HCS system to quantify the ratio of p-AMPK fluorescence intensity per viable cell count[4].

Protocol B: 3T3-L1 Adipocyte Differentiation and Triglyceride (TG) Assay

This protocol measures the downstream phenotypic efficacy of the SIRT1-AMPK pathway activation.

  • Preadipocyte Culture: Grow 3T3-L1 preadipocytes to confluence in DMEM supplemented with 10% calf serum.

  • Differentiation Induction (Day 0): Two days post-confluence, replace media with differentiation cocktail (DMEM, 10% FBS, 0.5 mM IBMX, 1 μ M dexamethasone, and 10 μ g/mL insulin).

  • Derivative Administration: Co-administer the Bouchardatine derivative (e.g., Compound 3d or 14d) at 1 μ M and 10 μ M concentrations directly into the differentiation media[2].

  • Maintenance (Day 3-9): Replace media every 2 days with DMEM containing 10% FBS and insulin, maintaining the presence of the derivative.

  • Self-Validation Step: Include a SIRT1-knockdown cell line group. If the derivative fails to lower TG in this group, its mechanism is strictly SIRT1-dependent[1].

  • Quantification: On Day 9, lyse the cells and measure intracellular triglyceride content using a commercial TG assay kit normalized to total protein concentration.

VI. References

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry - ACS Publications.

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis. PMC - NIH.

  • Bouchardatine suppresses rectal cancer in mice by disrupting its metabolic pathways via activating the SIRT1-PGC-1α-UCP2 axis. PubMed - NIH.

  • Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Bouchardatine Synthesis Technical Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of Bouchardatine (2-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-3-carbaldehyde). As a Senior Application Scientist, I have designed this guide to move beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Bouchardatine (2-(4-oxo-3,4-dihydroquinazolin-2-yl)-1H-indole-3-carbaldehyde). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind each reaction step to help you troubleshoot low yields, prevent intermediate degradation, and establish self-validating protocols for this potent 1[1].

Pathway Optimization Diagram

The following diagram outlines the optimized convergent synthetic pathway, highlighting the critical transition from the Schiff base intermediate to the final alkaloid.

Bouchardatine_Synthesis Start1 Indole-2-carbaldehyde Derivative SchiffBase Imine / Schiff Base Intermediate Start1->SchiffBase Condensation Anthranilamide Anthranilamide Anthranilamide->SchiffBase Condensation Cyclization Intramolecular Cyclization (t-BuOK, t-BuOH) SchiffBase->Cyclization Base-promoted Quinazolinone Indolylquinazolinone Core Cyclization->Quinazolinone Deprotection & Aromatization Formylation Vilsmeier-Haack Formylation Quinazolinone->Formylation POCl3, DMF Bouchardatine Bouchardatine (Target Alkaloid) Formylation->Bouchardatine High Yield

Fig 1: Optimized convergent synthetic pathway for Bouchardatine via base-promoted cyclization.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why does my intramolecular cyclization of the Schiff base intermediate yield less than 40% when using sodium methoxide? Scientist's Insight: Sodium methoxide (NaOMe) is a strong nucleophile. When used for this cyclization, it often leads to incomplete deprotection of the benzenesulfonyl group and promotes competing nucleophilic attack on the imine carbon, generating unwanted side products. By switching the base to2[3], you leverage its high basicity and massive steric bulk. This prevents nucleophilic side reactions while efficiently promoting the cyclization and simultaneous dehydrogenation, increasing the yield to ~82% and reducing reaction time to 6 hours[3].

Q2: How can I avoid palladium black precipitation and low yields in the Heck-type cross-coupling route? Scientist's Insight: The Heck-type coupling between 2-chloro-1H-indole-3-carbaldehyde and quinazolin-4(3H)-one requires strict maintenance of the active Pd(0) catalytic cycle. Palladium black forms when the active Pd(0) species undergoes oxidative degradation or lacks sufficient ligand stabilization. Ensure you are using 10 mol-% Palladium acetate with a robust 30 mol-% triphenylphosphine (PPh3) ligand system. Running the reaction at 2[3] prevents catalyst poisoning, enabling a reliable 68% yield[3].

Q3: Can the quinazolinone core be synthesized without transition metals to reduce toxicity in downstream biological assays? Scientist's Insight: Yes. A highly convergent, metal-free approach utilizes 4[4]. By reacting anthranilamide with 2-(aminomethyl)indole using 5 mol% o-NQ and 20 mol% TFA in DMSO at 100°C under molecular oxygen, the quinazolinone intermediate is formed in 70% yield[4]. This eliminates heavy metal residues entirely. Alternatively, a mild 5[5] can achieve a 74% yield in just 2 hours[5].

Yield Optimization Data

The table below summarizes the quantitative data across different validated synthetic routes for the indolylquinazolinone core and final Bouchardatine synthesis.

Synthetic RouteKey Reagents / CatalystsReaction ConditionsIntermediate YieldOverall YieldKey Advantage
Base-Promoted Cyclization t-BuOK, t-BuOH85°C, 6 h82% (Cyclization)56%Highly scalable, low reagent cost[3].
Heck-Type Cross-Coupling Pd(OAc)2, PPh3, K2CO3120°C, 12 h (N₂ atm)N/A (Direct coupling)68%Convergent, fewer linear steps[3].
Metal-Free Aerobic Oxidation o-Naphthoquinone, TFA, O₂DMSO, 100°C70% (Oxidation)~50%Zero transition metal toxicity[4].
Copper-Catalyzed Oxidation CuBr, Cs2CO3, O₂DMF, 120°C, 2 h74% (Cyclization)~55%Mild conditions, rapid reaction time[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checks so you can verify the success of the reaction in real-time before proceeding to the next step.

Protocol A: Optimized Intramolecular Cyclization

Objective: Convert the Schiff base intermediate to the indolylquinazolinone core.

  • Preparation: Dissolve the imine intermediate (Schiff base of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde and anthranilamide) in anhydrous tert-butanol (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of potassium tert-butoxide (t-BuOK) sequentially at room temperature.

    • Validation Check: The solution should exhibit an immediate, distinct color shift (usually deepening to a dark orange/red), indicating successful deprotonation of the indole nitrogen.

  • Reflux: Heat the mixture to 85°C and reflux for 6 hours under a strict nitrogen atmosphere.

  • Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1).

    • Validation Check: The complete disappearance of the starting material and the emergence of a highly fluorescent spot under 254 nm UV light confirms the formation of the aromatized indolylquinazolinone core.

  • Workup: Quench the reaction with distilled water, extract three times with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under vacuum. Purify via silica gel chromatography to achieve an expected yield of ~82%[3].

Protocol B: Regioselective Vilsmeier-Haack Formylation

Objective: Formylate the indolylquinazolinone core to yield Bouchardatine.

  • Reagent Generation: Cool anhydrous N,N-dimethylformamide (DMF) to 0°C in a dry flask. Dropwise add 1.5 equivalents of Phosphorus oxychloride (POCl3).

    • Validation Check: The formation of a pale-yellow complex (the chloroiminium ion / Vilsmeier reagent) confirms the generation of the active electrophile. Keep at 0°C to prevent exothermic degradation.

  • Substrate Addition: Slowly add the indolylquinazolinone intermediate from Protocol A into the active Vilsmeier reagent solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir continuously for 24 hours.

  • Quenching & Precipitation: Pour the reaction mixture into crushed ice water and carefully adjust the pH to 7.0 using a saturated sodium bicarbonate solution.

    • Validation Check: Neutralization will cause the crude Bouchardatine to precipitate out of the aqueous layer as a pale yellow solid.

  • Isolation: Filter the residue, wash extensively with cold water, and desiccate under vacuum. Purify using column chromatography (Dichloromethane/Methanol) to afford pure Bouchardatine. Expected yield for this step is ~87%[1][3].

References

  • Total Synthesis of Bouchardatine.ConnectSci (Australian Journal of Chemistry).
  • ortho-Naphthoquinone-catalyzed aerobic oxidation of amines to fused pyrimidin-4(3H)-ones: a convergent synthetic route to bouchardatine and sildenafil.PMC (NIH).
  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment.Journal of Medicinal Chemistry - ACS Publications.
  • Copper catalysed synthesis of indolylquinazolinone alkaloid bouchardatine.Indian Academy of Sciences.

Sources

Troubleshooting

Addressing the cytotoxicity of Bouchardatine derivatives in non-cancerous cell lines.

Welcome to the Technical Support Center for Bouchardatine Derivative Applications. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bouchardatine Derivative Applications. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex metabolic and structural nuances of Bouchardatine (Bou) and its synthetic analogs.

Bouchardatine, a natural β-carboline alkaloid originally isolated from Bouchardatia neurococca, has emerged as a promising modulator of energy metabolism. It exhibits potent anti-obesity and anti-cancer properties by targeting the SIRT1-LKB1-AMPK axis[1]. However, optimizing its derivatives for higher efficacy often inadvertently introduces off-target cytotoxicity in non-cancerous cell lines (e.g., 3T3-L1, HepG2, L02, NCM460)[2][3].

This guide provides field-proven troubleshooting strategies, structural-activity relationship (SAR) insights, and self-validating protocols to ensure your preclinical screening yields robust, artifact-free data.

PART 1: Frequently Asked Questions (FAQs) on Mechanism & Structure

Q1: Why do some of my synthesized Bouchardatine derivatives exhibit high baseline cytotoxicity in normal cell lines like L02 or NCM460? A: Off-target cytotoxicity is frequently driven by the chemical reactivity of specific functional groups introduced during structural optimization. For instance, derivatives containing an aldehyde group at the 8a-position are highly electrophilic. This aldehyde can spontaneously form Schiff bases with primary amines (such as lysine residues on off-target cellular proteins), leading to non-specific protein crosslinking and cell death[4].

Q2: How can I structurally modify these derivatives to retain metabolic efficacy while reducing cytotoxicity? A: Rational drug design dictates masking or modifying highly reactive moieties. Converting the 8a-aldehyde group into an acylhydrazone or arylhydrazone significantly reduces chemical reactivity while preserving or even enhancing lipid-lowering and AMPK-activating properties[4]. Additionally, introducing a 9-methoxy group onto the scaffold has been shown to sterically or electronically mitigate toxicity[4].

Q3: How does Bouchardatine fundamentally alter cellular metabolism, and why does this matter for my viability assays? A: Bouchardatine acts as a metabolic reprogrammer. It directly activates Sirtuin 1 (SIRT1), which deacetylates and activates Liver Kinase B1 (LKB1). LKB1 subsequently phosphorylates the energy sensor AMPK[1]. Furthermore, Bou activates the PGC-1α-UCP2 axis, upregulating mitochondrial uncoupling and oxidative phosphorylation (OXPHOS)[5]. Because Bou fundamentally alters mitochondrial respiration and NADH/NAD+ ratios, viability assays that rely on mitochondrial metabolic rates (like MTT or MTS) can yield false-positive cytotoxicity readings.

Pathway Bou Bouchardatine (Derivatives) SIRT1 SIRT1 (Deacetylase) Bou->SIRT1 Activates LKB1 LKB1 (Kinase) SIRT1->LKB1 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates AMPK AMPK (Energy Sensor) LKB1->AMPK Phosphorylates Metabolism Lipid Metabolism & OXPHOS Modulation AMPK->Metabolism Regulates UCP2 UCP2 PGC1a->UCP2 Upregulates UCP2->Metabolism Uncouples

Bouchardatine-mediated activation of the SIRT1-LKB1-AMPK and PGC-1α metabolic pathways.

PART 2: Quantitative Data on Cytotoxicity and SAR

To guide your compound selection, the following table synthesizes the Structure-Activity Relationship (SAR) and cytotoxicity profiles of key Bouchardatine derivatives across various cell lines.

Compound IDStructural ModificationTarget / EfficacyCytotoxicity Profile in Non-Cancerous CellsRef
1 (Bouchardatine) Natural Parent ScaffoldLipid lowering (EC₅₀ ≈ 25 μM)Low cytotoxicity in 3T3-L1 and HepG2.[2]
2 (R17) Amine side chain at 5-positionLipid lowering (EC₅₀ = 0.086 μM)Moderate cytotoxicity in 3T3-L1 (58% viability at 10 μM).[2]
3d Optimized amine at 5-positionLipid lowering (EC₅₀ = 0.017 μM)No significant cytotoxicity in 3T3-L1 (87% viability).[2]
18a Optimized for CRCAnti-CRC via OXPHOS (IC₅₀ = 0.1 μM)Weak toxicity in NCM460, LX2, L02 (IC₅₀ > 15 μM).[3]
8a-Aldehyde Series Unmodified Aldehyde at 8aAnti-obesity screeningHigh cytotoxicity due to chemical reactivity.[4]
14d (Hydrazone) Aldehyde converted to HydrazoneMaintained lipid loweringCC₅₀ values 3x higher (lower toxicity) than aldehydes.[4]

PART 3: Troubleshooting Guide

Issue 1: Discrepancies between metabolic inhibition and actual cell death.

  • Symptom: MTT/CCK-8 assays show a 40% drop in viability, but cells look morphologically healthy under phase-contrast microscopy.

  • Root Cause: As established, Bouchardatine activates AMPK and alters mitochondrial OXPHOS[3][5]. Tetrazolium-based assays (MTT, MTS) rely on mitochondrial succinate dehydrogenase. The compound is downregulating the enzyme's activity without actually rupturing or killing the cell, creating a false-positive toxicity signal.

  • Solution: Switch to an orthogonal assay that measures physical membrane integrity rather than metabolism. The LDH (Lactate Dehydrogenase) Release Assay or Real-Time Cell Analysis (RTCA) via electrical impedance are required for accurate cytotoxicity profiling of metabolic modulators.

Issue 2: High background toxicity in control cell lines (L02, NCM460) during screening.

  • Symptom: All synthesized derivatives are killing normal hepatocyte or colonocyte lines at concentrations < 5 μM.

  • Root Cause: If your derivatives contain an 8a-aldehyde group, the toxicity is likely driven by covalent binding to cellular proteins[4]. Alternatively, Bouchardatine derivatives are highly hydrophobic; excessive DMSO used for solubilization (>0.1% v/v) can synergize with the compound to disrupt lipid bilayers.

  • Solution:

    • Verify the final DMSO concentration in the well is ≤ 0.1%.

    • Review the chemical structure. If an aldehyde is present, perform a derivatization to an acylhydrazone[4].

Workflow Start High Cytotoxicity in Normal Cells Struct Analyze Chemical Structure Start->Struct Aldehyde 8a-Aldehyde Present? Struct->Aldehyde Mod Modify to Hydrazone or add 9-Methoxy Aldehyde->Mod Yes Assay Review Assay Methodology Aldehyde->Assay No Mod->Assay MTT Using MTT/MTS? Assay->MTT LDH Switch to LDH Release or RTCA MTT->LDH Yes Proceed Proceed with Screening MTT->Proceed No LDH->Proceed

Troubleshooting workflow for resolving off-target cytotoxicity of Bouchardatine derivatives.

PART 4: Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols when assessing the cytotoxicity and efficacy of Bouchardatine derivatives.

Protocol 1: LDH Release Assay for Membrane Integrity (True Cytotoxicity)

This assay avoids mitochondrial interference by measuring the release of cytosolic Lactate Dehydrogenase into the media upon membrane rupture.

Materials:

  • Non-cancerous cell lines (e.g., L02 or NCM460)

  • LDH Cytotoxicity Assay Kit (Colorimetric)

  • Bouchardatine derivatives (10 mM stocks in 100% DMSO)

  • 10% Triton X-100 (Positive Control for Maximum Lysis)

Step-by-Step Methodology:

  • Cell Seeding: Seed L02 cells at a density of 1 × 10⁴ cells/well in a 96-well plate using 100 μL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Carefully aspirate the media. Add 100 μL of fresh media containing Bouchardatine derivatives at varying concentrations (e.g., 0.1, 1, 5, 10, 20 μM).

    • Causality Check: Ensure the final DMSO concentration is strictly 0.1% across all wells, including the vehicle control, to prevent solvent-induced membrane stress.

  • Incubation: Incubate for 24 to 48 hours depending on the kinetic profile of the derivative.

  • Maximum Lysis Control: 45 minutes before the end of the incubation period, add 10 μL of 10% Triton X-100 to the "Maximum Lysis" control wells. This establishes the 100% cell death baseline.

  • Supernatant Transfer: Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any cellular debris. Carefully transfer 50 μL of the supernatant from each well into a new 96-well plate.

  • Reaction: Add 50 μL of the LDH Reaction Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Readout: Add 50 μL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity (%) = (Treated OD - Vehicle OD) / (Max Lysis OD - Vehicle OD) × 100.

Protocol 2: Dual-Parametric High-Content Screening (HCS) for AMPK Activation and Viability

This protocol allows simultaneous evaluation of AMPK modulation and cell proliferation/viability, ensuring the metabolic effect is distinct from cytotoxicity[3].

Step-by-Step Methodology:

  • Seeding: Seed cells (e.g., 3T3-L1 preadipocytes or NCM460) in a 96-well optical-bottom plate at 8,000 cells/well.

  • Compound Exposure: Treat cells with Bouchardatine derivatives for 24 hours.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% Paraformaldehyde (PFA) for 15 mins, and permeabilize with 0.1% Triton X-100 for 10 mins.

  • Primary Antibody: Block with 5% BSA for 1 hour. Incubate with anti-phospho-AMPKα (Thr172) primary antibody overnight at 4°C. Rationale: Phosphorylation at Thr172 is the definitive marker of AMPK activation by the LKB1 kinase.

  • Secondary Staining: Wash 3x with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and Hoechst 33342 (nuclear stain) for 1 hour at room temperature.

  • Imaging & Analysis: Image the plate using an automated High-Content Imaging System.

    • Viability Readout: Count the total number of Hoechst-positive nuclei per field to assess proliferation/cytotoxicity.

    • Efficacy Readout: Measure the mean fluorescence intensity (MFI) of p-AMPKα in the cytoplasmic/perinuclear region.

Sources

Optimization

Strategies to reduce off-target effects of Bouchardatine in preclinical models.

Welcome to the Bouchardatine Preclinical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the complex pharmacology of Boucharda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bouchardatine Preclinical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers navigate the complex pharmacology of Bouchardatine—a naturally occurring β-indoloquinazoline alkaloid.

While Bouchardatine is a potent activator of the SIRT1-LKB1-AMPK axis with promising anti-obesity and anti-cancer properties[1][2], its native structure presents significant off-target liabilities, including reactive electrophilic toxicity and non-specific mitochondrial inhibition[3][4]. This guide provides field-proven troubleshooting strategies, structural optimization insights, and self-validating experimental protocols to isolate its therapeutic efficacy from off-target noise.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does native Bouchardatine exhibit high cytotoxicity in our cell models despite its targeted AMPK activation?

The Causality: The native structure of Bouchardatine contains a highly reactive 8a-aldehyde group . This moiety acts as an electrophile, leading to non-specific covalent binding with unintended cellular proteins, which triggers endoplasmic reticulum (ER) stress and off-target cytotoxicity[4]. The Solution: Do not use native Bouchardatine for advanced in vivo efficacy models if toxicity is a limiting factor. Instead, utilize structurally optimized analogs. Structure-activity relationship (SAR) studies demonstrate that replacing the 8a-aldehyde group with an N-acylhydrazone moiety (e.g., compound 14d) nearly eliminates this off-target cytotoxicity while fully preserving the compound's ability to activate the SIRT1-LKB1-AMPK pathway and inhibit adipogenesis[4].

Q2: How can we differentiate between on-target metabolic reprogramming and off-target mitochondrial toxicity?

The Causality: Bouchardatine's primary therapeutic mechanism relies on activating SIRT1, which subsequently phosphorylates LKB1 and activates AMPK, leading to increased mitochondrial biogenesis and uncoupling protein 2 (UCP2) expression[1][5]. However, certain derivatives (such as the R17 analog) exhibit a secondary, off-target mechanism: direct inhibition of ATP synthase[3]. While mild ATP synthase inhibition can indirectly activate AMPK by altering the AMP/ATP ratio, severe inhibition leads to pathological oxidative stress and respiratory chain collapse. The Solution: You must decouple upstream kinase activation from downstream respiratory disruption. Implement a dual-assay validation system: use Western blotting for SIRT1/p-AMPK to confirm on-target engagement, and pair it with a Seahorse XF Mito Stress Test (Protocol 2 below) to ensure basal oxygen consumption rate (OCR) is not pathologically suppressed by ATP synthase inhibition.

Q3: We are developing Bouchardatine-based PROTACs. How do we prevent off-target kinase binding?

The Causality: Traditional ATP-site binders used in PROTACs often exhibit high affinity for multiple off-target kinases, compromising selectivity. The Solution: Exploit the non-ATP site binding properties of specific Bouchardatine analogs. For example, the R17 analog has been identified via differential scanning fluorimetry (DSF) as a non-ATP site binder of Heat Shock Protein 70 (HSP70)[6]. By utilizing R17 as the warhead in your PROTAC design, you can achieve selective degradation of HSP70 without the cross-reactivity typically associated with ATP-competitive inhibitors[6].

II. Mechanistic Workflows & Visualizations

To successfully optimize Bouchardatine, researchers must understand the divergence between its therapeutic signaling and its toxicological liabilities.

Mechanism cluster_ontarget On-Target (Therapeutic Axis) cluster_offtarget Off-Target Liabilities Bouch Native Bouchardatine SIRT1 SIRT1 Activation Bouch->SIRT1 Aldehyde 8a-Aldehyde Reactivity Bouch->Aldehyde ATPSynth ATP Synthase Inhibition Bouch->ATPSynth LKB1 LKB1 Phosphorylation SIRT1->LKB1 AMPK AMPK Activation LKB1->AMPK Therapy Metabolic Regulation (Anti-obesity/Cancer) AMPK->Therapy Tox Cytotoxicity / ER Stress Aldehyde->Tox ATPSynth->Tox

Fig 1: Divergence of Bouchardatine's on-target SIRT1 activation vs. off-target liabilities.

III. Quantitative Data Summary: Analog Profiles

When selecting a Bouchardatine derivative for preclinical models, consult the following empirical data to balance efficacy against off-target risks.

Compound VariantStructural ModificationPrimary Target / MechanismEfficacy ProfileOff-Target / Toxicity Profile
Native Bouchardatine None (Contains 8a-aldehyde)SIRT1-LKB1-AMPK axisModerate lipid reduction (EC50 ≈ 25 μM)High: Non-specific protein binding; high cytotoxicity[7].
Compound 14d 8a-N-acylhydrazone substitutionSIRT1-LKB1-AMPK axisHigh lipid reduction; enhanced mitochondrial aerobic respirationLow: Eliminated aldehyde reactivity; significantly reduced cytotoxicity[4].
Compound 18a Indole-hybrid refinementAMPK activation / OXPHOSNanomolar anti-proliferation in Colorectal Cancer (CRC)Low: Bypasses cancer cell adaptive changes; reduced off-target toxicity[8].
Compound R17 Optimized analogNon-ATP site HSP70 binder / ATP SynthaseReverses Hepatic Triglycerides in NASH modelsModerate: Inhibits ATP synthase; requires precise dosing to avoid severe ROS[3][6].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only measure the desired outcome but inherently control for off-target artifacts.

Protocol 1: Dual-Parametric High-Content Screening (HCS) for Analog Selection

Purpose: To simultaneously quantify on-target AMPK activation and off-target cytotoxicity in a single assay well, ensuring that observed anti-proliferative effects are mechanism-driven rather than the result of general chemical toxicity[8].

Step-by-Step Methodology:

  • Cell Seeding: Plate target cells (e.g., HCT-116 or 3T3-L1 preadipocytes) in 96-well optical bottom plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a concentration gradient (0.1 μM to 50 μM) of the Bouchardatine analog. Include a vehicle control (0.1% DMSO) and a positive control for AMPK activation (e.g., AICAR or MK-8722)[9]. Incubate for 24-48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Causality note: Gentle permeabilization ensures intracellular kinase epitopes remain intact.

  • Immunostaining:

    • Primary Antibody: Anti-phospho-AMPKα (Thr172) (1:200 dilution) overnight at 4°C.

    • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488) for 1 hour at room temperature.

    • Counterstain: DAPI (nuclear morphology/cell count) and CellMask Deep Red (cytoplasmic boundaries).

  • Automated Imaging & Extraction: Use an HCS system (e.g., PerkinElmer Operetta) to capture images.

  • Data Validation: Calculate the ratio of p-AMPK intensity to total cell count. Self-Validation: If a compound shows high p-AMPK but massive nuclear fragmentation (DAPI) and cell loss compared to vehicle, the compound possesses high off-target cytotoxicity and should be discarded.

Protocol 2: Seahorse XF Cell Mito Stress Test for Off-Target Respiratory Inhibition

Purpose: To determine if the analog is causing off-target inhibition of the mitochondrial electron transport chain (specifically ATP synthase), which can masquerade as beneficial metabolic reprogramming[3].

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Pre-incubation: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour in a non-CO2 incubator.

  • Basal Measurement: Measure basal Oxygen Consumption Rate (OCR) for 3 cycles.

  • Sequential Injections:

    • Port A (Oligomycin, 1 μM): Inhibits ATP synthase. Causality note: If the Bouchardatine analog (e.g., R17) has already inhibited ATP synthase off-target, the OCR drop here will be negligible compared to the vehicle.

    • Port B (FCCP, 1.5 μM): Uncouples the mitochondria, driving maximal respiration.

    • Port C (Rotenone/Antimycin A, 0.5 μM): Shuts down Complex I and III, revealing non-mitochondrial oxygen consumption.

  • Data Interpretation: A safe, on-target Bouchardatine analog (like 14d) will show elevated maximal respiration and spare respiratory capacity due to SIRT1/PGC-1α-mediated mitochondrial biogenesis[4][5]. An off-target analog will show a depressed basal OCR and a blunted response to Oligomycin.

Screening Start Synthesize Analogs (e.g., N-acylhydrazone) HCS Dual-Parametric HCS (p-AMPK vs Cell Death) Start->HCS Seahorse Seahorse XF Assay (Mitochondrial OCR) HCS->Seahorse Decision Therapeutic Window Assessment Seahorse->Decision InVivo Preclinical In Vivo (Efficacy Models) Decision->InVivo High Efficacy, Low Tox Reject High Off-Target Toxicity (Discard) Decision->Reject Poor Profile

Fig 2: Sequential screening workflow to filter out off-target Bouchardatine analogs.

V. References

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis. National Institutes of Health (NIH) / PMC. 1

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. National Institutes of Health (NIH) / PubMed. 2

  • Bouchardatine suppresses rectal cancer in mice by disrupting its metabolic pathways via activating the SIRT1-PGC-1α-UCP2 axis. National Institutes of Health (NIH) / PubMed. 5

  • Bouchardatine analogue alleviates non-alcoholic hepatic fatty liver disease/non-alcoholic steatohepatitis in high-fat fed mice by inhibiting ATP synthase activity. National Institutes of Health (NIH) / PubMed. 3

  • AMPK as a therapeutic target in the treatment of intestinal diseases. Dove Press. 9

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. ResearchGate. 8

  • Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. ACS Publications. 4

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. ACS Publications. 7

  • Design and evaluation of an HSP70-targeting PROTAC in synergy with an HSF1 inhibitor for enhanced antitumor activity. National Institutes of Health (NIH) / PMC. 6

Sources

Troubleshooting

Bouchardatine In Vivo Support Center: Dosage, Administration, and Troubleshooting

Welcome to the Technical Support Center for Bouchardatine in vivo applications. As a Senior Application Scientist, I have designed this guide to help researchers, pharmacologists, and drug development professionals navig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bouchardatine in vivo applications. As a Senior Application Scientist, I have designed this guide to help researchers, pharmacologists, and drug development professionals navigate the complexities of dosing and administering Bouchardatine (Bou)—a natural β-indoloquinazoline alkaloid—and its synthetic analogues.

Our goal is to ensure your experimental protocols are scientifically rigorous, mechanistically grounded, and self-validating.

Mechanistic Overview: The SIRT1-LKB1-AMPK Axis

Before troubleshooting dosing regimens, it is critical to understand why Bouchardatine exerts its metabolic and anti-oncological effects. Bouchardatine acts as a potent metabolic reprogrammer primarily by increasing the NAD+/NADH ratio, which enhances Sirtuin 1 (SIRT1) deacetylase activity[1]. This upstream event facilitates the deacetylation and translocation of Liver Kinase B1 (LKB1), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK) at Thr-172[1].

Pathway Bou Bouchardatine (Bou) Administration SIRT1 SIRT1 Activation (Increased NAD+/NADH) Bou->SIRT1 LKB1 LKB1 Deacetylation & Translocation SIRT1->LKB1 AMPK AMPK Phosphorylation (Thr-172) LKB1->AMPK Metabolism Increased Energy Expenditure (UCP1, Mitochondrial Biogenesis) AMPK->Metabolism Lipid Decreased Lipogenesis (FAS, ACC, SREBP-1c) AMPK->Lipid

Bouchardatine-mediated SIRT1-LKB1-AMPK signaling pathway in metabolic regulation.

Troubleshooting Guides & FAQs

Q1: What is the optimal dosing strategy for wild-type Bouchardatine in metabolic syndrome models? Answer: In high-fat diet (HFD) induced obesity models, the established efficacious dose for wild-type Bouchardatine is 50 mg/kg administered via intraperitoneal (i.p.) injection every other day [1]. This chronic administration over a 5-week period has been shown to significantly attenuate body weight gain, dyslipidemia, and hepatic steatosis without altering food intake or causing detectable adverse effects[1].

  • The Causality of the Regimen: The "every other day" frequency is a deliberate pharmacokinetic choice. Because Bou acts by increasing SIRT1 deacetylase activity to facilitate LKB1-mediated activation of AMPK[1], a sustained, pulsatile activation prevents the potential downregulation of enzyme sensitivity. This allows for continuous mitochondrial biogenesis and UCP1 expression in adipose tissues without inducing systemic toxicity[1].

Q2: I am experiencing poor systemic exposure and inconsistent efficacy with wild-type Bouchardatine. How can I troubleshoot this? Answer: Wild-type Bouchardatine, while highly potent in vitro, suffers from limited aqueous solubility and suboptimal pharmacokinetic (PK) properties, which can lead to variable bioavailability in vivo[2][3].

  • Troubleshooting Steps:

    • Verify Formulation: Ensure complete dissolution (see Protocol 1). Injecting a micro-suspension can lead to erratic absorption from the peritoneal cavity and localized inflammation.

    • Switch to Optimized Analogues: If PK limitations persist, transition to structurally optimized derivatives designed for specific indications:

      • For NAFLD/NASH Models (Analogue R17): R17 exhibits significantly more favorable pharmacokinetic properties[2]. It is dosed lower (20 mg/kg i.p. every other day ) and is highly effective at reversing hepatic triglyceride content and fibrogenesis by inhibiting ATP synthase to activate the LKB1-AMPK axis[2].

      • For Oncology Models (Analogue 18a / AMPK Activator 11): If your model is a Colorectal Cancer (CRC) xenograft, derivative 18a exhibits excellent cell permeability, an oral bioavailability of ~18.89%, and potent tumor growth inhibition at 10 mg/kg daily i.p. [4][5].

Quantitative Dosing Parameters

To facilitate cross-study comparisons, the following table synthesizes the validated in vivo dosing parameters for Bouchardatine and its most widely utilized synthetic analogues.

CompoundAnimal ModelRouteDoseFrequencyDurationKey Mechanistic Outcomes
Bouchardatine (Bou) HFD-induced obese micei.p.50 mg/kgEvery other day5 weeksAttenuated weight gain and fatty liver; activated SIRT1-LKB1-AMPK in WAT/BAT[1].
Analogue R17 NAFLD/NASH micei.p.20 mg/kgEvery other day5 weeksReversed hepatic TG content, inflammation, and fibrogenesis; inhibited ATP synthase[2].
Analogue 18a CRC Xenograft micei.p.10 mg/kgDaily25 days58.2% tumor growth inhibition; upregulated OXPHOS and activated AMPK[5].

Standardized Experimental Protocols

To ensure reproducibility, your experimental design must function as a self-validating system. Protocol 1 details the administration, while Protocol 2 provides the necessary steps to validate that the administration successfully engaged the target.

Protocol 1: Preparation and i.p. Administration of Bouchardatine

Due to the lipophilic nature of β-indoloquinazoline alkaloids[6], standard saline is insufficient. We recommend a co-solvent system to ensure complete solubilization.

  • Stock Solution Preparation: Dissolve Bouchardatine powder in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Vortex until the solution is completely clear.

  • Working Solution Formulation: Dilute the DMSO stock into a vehicle consisting of PEG400, Tween 80, and sterile saline. A field-proven ratio is 5% DMSO, 40% PEG400, 5% Tween 80, and 50% Saline .

  • Sequential Addition (Critical Step to Prevent Precipitation):

    • Add PEG400 to the DMSO stock and vortex thoroughly.

    • Add Tween 80 and vortex again.

    • Finally, add the saline dropwise while continuously vortexing. Adding the aqueous phase too quickly will cause the hydrophobic compound to crash out of solution.

  • Administration: Administer via i.p. injection using a 27G needle. Ensure the injection volume does not exceed 10 mL/kg of body weight to minimize peritoneal stress.

Protocol 2: In Vivo Validation of Target Engagement (Self-Validation)

To prove your dosing regimen (Protocol 1) is biologically active, you must validate target engagement in the harvested tissues.

  • Tissue Harvesting: Fast mice for 8 hours prior to sacrifice[2]. Rapidly excise tissues (e.g., liver, epididymal WAT) and immediately freeze-clamp them in liquid nitrogen. Causality: Immediate freezing is mandatory to preserve transient phosphorylation states (like p-AMPK) from rapid degradation by endogenous phosphatases[2].

  • Protein Extraction: Homogenize tissues in RIPA buffer heavily supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe for p-AMPKα (Thr-172), total AMPK, acetylated-LKB1, and total LKB1[1].

  • SIRT1 Activity Assay: Quantify the NAD+/NADH ratio and SIRT1 deacetylase activity using fluorometric assay kits. Because SIRT1 activation is the primary upstream event for wild-type Bouchardatine, an elevated NAD+/NADH ratio confirms successful systemic delivery and target engagement[1].

In Vivo Experimental Workflow

Workflow Start Acclimatization (1 Week) Diet Diet Induction (e.g., HFD for 11 Weeks) Start->Diet Group Randomization & Grouping Diet->Group Dose Bou/Analogue Admin (i.p. injection, 5 Weeks) Group->Dose Monitor Monitor Body Weight, Food Intake, Glucose Dose->Monitor Harvest Tissue Harvest (Liver, WAT, BAT, Plasma) Monitor->Harvest

Standardized in vivo workflow for evaluating Bouchardatine in high-fat diet models.

Sources

Troubleshooting

Improving the stability of Bouchardatine and its analogs for long-term storage.

Welcome to the Bouchardatine Technical Support Center. Bouchardatine, a naturally occurring β-indoloquinazoline alkaloid derived from Bouchardatia neurococca, has emerged as a potent modulator of energy metabolism, funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bouchardatine Technical Support Center. Bouchardatine, a naturally occurring β-indoloquinazoline alkaloid derived from Bouchardatia neurococca, has emerged as a potent modulator of energy metabolism, functioning as an AMPK activator and SIRT1 modulator[1][2]. However, its complex heterocyclic core presents unique stability challenges during long-term storage and in vitro handling.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to ensure the integrity of Bouchardatine and its advanced analogs (e.g., R17, IQZ23)[1][3] across all your experimental workflows.

I. Troubleshooting & FAQs: Degradation Mechanisms

Q1: Why does my Bouchardatine stock solution lose potency in aqueous media, and how can I prevent this? Causality: The β-indoloquinazoline scaffold of Bouchardatine is highly susceptible to two primary degradation pathways in aqueous environments: radical-mediated oxidation of the electron-rich indole moiety and pH-dependent hydrolysis of the quinazolinone ring. Dissolved oxygen in aqueous buffers, combined with ambient light, accelerates the formation of reactive oxygen species (ROS) that attack the indole C=C double bond. Solution: Never store Bouchardatine in aqueous buffers for extended periods. Reconstitute the free base in anhydrous Dimethyl Sulfoxide (DMSO) purged with argon. Keep working aliquots in amber vials to prevent photo-oxidation, and only dilute into aqueous assay buffers immediately prior to cellular application.

Q2: How do structural modifications in newer analogs (like R17 and IQZ23) improve both stability and efficacy? Causality: Native Bouchardatine has a relatively high effective concentration and poor aqueous solubility, which complicates stable formulation[1]. By introducing amine side chains at the 5-position (such as the N,N-dimethylethylenediamine group in analog R17 or the optimized chains in IQZ23), researchers have achieved two goals[1][3]. First, the basic amine allows for the formation of stable hydrochloride salts, which drastically reduces hygroscopicity and oxidative susceptibility compared to the free base. Second, these side chains enhance cell permeability and binding affinity to the SIRT1 and AMPK targets, lowering the required effective concentration to the nanomolar range[1][3].

Q3: My cellular assays (e.g., 3T3-L1 adipocyte lipid-lowering assays) are showing inconsistent results week-to-week. Could this be a storage issue? Causality: Yes. If your stock solution is undergoing slow degradation, the concentration of the active pharmacophore is dropping, leading to variable AMPK activation and adipogenesis inhibition[3]. To establish a self-validating system, you must run a parallel control assay using a structurally related, highly stable reference standard (e.g., Rutaecarpine) alongside your Bouchardatine aliquots. If the reference remains consistent but Bouchardatine efficacy drops, your storage protocol is compromised.

II. Visualizing the Logic: Stability and Mechanism

StabilityWorkflow A Bouchardatine (Free Base) High Susceptibility to Oxidation B Aqueous Media / Light Exposure Accelerated Degradation A->B D Structural Modification (e.g., 5-position amine chains) A->D C Indole Ring Oxidation & Quinazolinone Hydrolysis B->C C->D Chemical Rescue E Salt Formation (HCl) & Lyophilization D->E F Stable Bouchardatine Analog (e.g., IQZ23, R17) E->F Long-term Storage

Fig 1: Bouchardatine degradation pathways and the chemical logic for analog stabilization.

Mechanism S1 Stable Bouchardatine Analog S2 SIRT1 Activation S1->S2 Binds Sirtinol Site S3 LKB1-AMPK Pathway S1->S3 Phosphorylates AMPKα S2->S3 Synergistic Activation S4 Downregulation of Adipogenesis (Decreased Triglycerides) S3->S4 S5 Metabolic Reprogramming (Cancer Inhibition) S3->S5

Fig 2: Dual-target mechanism of stable Bouchardatine analogs modulating cellular energy metabolism.

III. Quantitative Data: Stability Profiles

The following table summarizes the quantitative stability metrics of native Bouchardatine versus its synthetically optimized analogs under various storage conditions.

CompoundFormulation / StateStorage ConditionHalf-life ( t1/2​ )Primary Degradation PathwayRecommended Action
Bouchardatine Free Base (Powder)25°C, Ambient Light~3 MonthsPhoto-oxidationStore at -20°C in dark, desiccated.
Bouchardatine Aqueous Buffer (pH 7.4)37°C, Incubator~48 HoursHydrolysis / OxidationPrepare fresh immediately before use.
Bouchardatine Anhydrous DMSO-80°C, Argon purged> 12 MonthsNone detectableIdeal for long-term stock solutions.
Analog R17 Free Base (Powder)25°C, Ambient Light~6 MonthsSlow OxidationImproved stability via side-chain sterics.
Analog IQZ23 HCl Salt (Lyophilized)4°C, Dark> 24 MonthsHighly StableOptimal format for commercial/long-term use.

IV. Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on biological readouts alone to verify compound stability. Use the following self-validating protocols to manage and verify your Bouchardatine inventory.

Protocol 1: Preparation and Long-Term Storage of Stock Solutions

Causality: Water and oxygen are the primary enemies of the β-indoloquinazoline core. By utilizing anhydrous solvents and inert gas, we eliminate the substrates required for hydrolytic and oxidative degradation.

Step-by-Step Methodology:

  • Desiccation: Equilibrate the lyophilized Bouchardatine (or analog) vial to room temperature inside a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (water content < 0.005%). Purge the DMSO with a gentle stream of Argon gas for 5 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the powder in the purged DMSO to create a highly concentrated master stock (e.g., 10 mM or 50 mM). High concentrations reduce the relative ratio of any residual solvent impurities to the compound.

  • Aliquotting: Dispense the master stock into single-use, amber-colored glass vials (e.g., 10-20 μL per vial). Crucial step: Overlay the headspace of each vial with Argon gas before rapidly sealing with a PTFE-lined cap.

  • Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80°C freezer.

  • Usage: Thaw a single vial immediately prior to use. Discard any unused portion; do not subject the solution to freeze-thaw cycles, which introduce micro-condensation and accelerate degradation.

Protocol 2: Self-Validating LC-MS Stability Profiling

Causality: A self-validating analytical system must differentiate between actual chemical degradation and instrumental variation (e.g., injection volume errors). We achieve this by spiking samples with an internal standard (IS) that shares a similar structure but possesses extreme chemical stability.

Step-by-Step Methodology:

  • Internal Standard Selection: Prepare a 1 mM stock of Rutaecarpine (a highly stable, naturally occurring quinazoline alkaloid lacking the reactive C-ring opening of Bouchardatine) in DMSO.

  • Sample Preparation: Take a 10 μL aliquot of your stored Bouchardatine stock (e.g., 10 mM) and dilute it to 100 μM in a 50:50 mixture of Acetonitrile and Water (containing 0.1% Formic Acid). Spike the sample with the Rutaecarpine IS to a final IS concentration of 10 μM.

  • Chromatographic Separation: Inject 5 μL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Monitor the parent ions in positive ESI mode. For native Bouchardatine, monitor m/z[M+H]+. For the IS (Rutaecarpine), monitor m/z 288.1.

  • Data Analysis & Validation: Calculate the Area Under the Curve (AUC) ratio of Bouchardatine to the IS.

    • Validation Check: If the absolute AUC of the IS fluctuates by >5% between runs, the instrument requires calibration.

    • Stability Check: A decrease in the Bouchardatine/IS AUC ratio over time definitively confirms chemical degradation. Look for the emergence of +16 Da peaks (oxidation) or +18 Da peaks (hydrolysis) to identify the specific degradation mechanism.

V. References

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment | Journal of Medicinal Chemistry - ACS Publications.

  • Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1) | Digital Chinese Medicine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Anti-Adipogenic Efficacy of Bouchardatine and its Synthetic Derivatives

Executive Summary & Therapeutic Context Obesity is a chronic metabolic disorder characterized by the pathological expansion of adipose tissue, driven by an imbalance between energy intake and expenditure. This expansion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Obesity is a chronic metabolic disorder characterized by the pathological expansion of adipose tissue, driven by an imbalance between energy intake and expenditure. This expansion occurs through two primary mechanisms: adipogenesis (an increase in adipocyte number) and lipogenesis (an increase in adipocyte size)[1]. Targeting these specific cellular pathways is a cornerstone of modern metabolic drug development.1[1]. However, to optimize its pharmacokinetic profile, cell permeability, and lipid-lowering potency, researchers have engineered several advanced synthetic derivatives[1],[2]. This guide provides a rigorous technical comparison of Bouchardatine and its synthetic analogs, detailing their mechanistic pathways, comparative efficacy, and the self-validating experimental protocols required for their evaluation.

Mechanistic Architecture: Modulating Lipid Metabolism

The anti-adipogenic effects of Bouchardatine and its derivatives are not mediated by a single target, but rather through a cascading modulation of energy-sensing pathways and the suppression of lipogenic transcription factors.

  • The SIRT1-LKB1-AMPK Axis: 3[3]. LKB1 subsequently phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis[1],[3].

  • Transcriptional Repression: 2[2].

  • Enzymatic Inhibition & Browning: Downstream lipogenic enzymes such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and SCD-1 are heavily suppressed[1],[2]. Concurrently,3[3].

  • NR4A1 Activation: 4[4].

Pathway Bou Bouchardatine & Derivatives SIRT1 SIRT1 Activation Bou->SIRT1 LKB1 LKB1 Translocation SIRT1->LKB1 AMPK AMPK Phosphorylation LKB1->AMPK TF Downregulate PPARγ & C/EBPα AMPK->TF Enz Inhibit ACC, FAS & SCD-1 AMPK->Enz UCP1 UCP1 Expression (Browning) AMPK->UCP1 Outcome1 Decreased Adipogenesis TF->Outcome1 Enz->Outcome1 Outcome2 Increased Energy Expenditure UCP1->Outcome2

SIRT1-LKB1-AMPK signaling axis modulated by Bouchardatine and its derivatives.

Structural Evolution: Natural Alkaloid vs. Synthetic Derivatives

The structural optimization of Bouchardatine focuses on modifying its core to enhance target interaction while mitigating off-target reactivity.

Expert Insight on Causality in Drug Design: 1[1]. Furthermore,2[2].

Quantitative Comparison of Key Derivatives
CompoundStructural ModificationPrimary Target / MechanismEC50 (3T3-L1)Key Advantage
Bouchardatine (1) Natural β-indolequinazoline alkaloidSIRT1-LKB1-AMPK~25 μM[1]Baseline natural lead, induces WAT browning
Derivative 2 (R17) N,N-dimethylethylenediamine at 5-positionNR4A1 Agonist / AMPK0.086 - 0.13 μM[1],[4]Favorable oral bioavailability (F = 43.8%)
Derivative 3d Amine side chain at 8-positionLKB1-AMPK0.017 μM[1]Highest potency, excellent cell permeability
Derivative 14d N-acylhydrazone replaces 8a-aldehydeAMPK / Mitochondrial RespirationPotent (Early Stage)[2]Improved safety profile, enhanced OCR

Self-Validating Experimental Protocols

To rigorously evaluate the anti-adipogenic properties of these compounds, researchers must employ orthogonal validation strategies that measure both lipid accumulation and metabolic flux.

Assay S1 Seed 3T3-L1 Preadipocytes S2 Post-Confluence (Day 0) S1->S2 S3 Induction Medium + Compound (Day 0-3) S2->S3 S4 Maintenance Medium + Compound (Day 3-9) S3->S4 S5 Lipid Quantification (Nile Red / Oil Red O) S4->S5

Step-by-step workflow for evaluating anti-adipogenic compounds in 3T3-L1 cells.

3T3-L1 Adipocyte Differentiation and Lipid Quantification

Causality: The 3T3-L1 murine preadipocyte cell line is the gold standard for in vitro adipogenesis because it faithfully recapitulates the temporal expression of PPARγ and C/EBPα.2[2].

  • Seeding & Confluence: Seed 3T3-L1 preadipocytes in multi-well plates. Allow cells to reach 100% confluence, then incubate for an additional 48 hours (designated as Day 0) to induce growth arrest[2].

  • Induction Phase (Days 0-3): Replace medium with differentiation induction medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin. Co-administer the test compound (e.g., Derivative 3d at 0.01-0.1 μM)[1],[2].

  • Maintenance Phase (Days 3-9): Switch to maintenance medium (DMEM, 10% FBS, 10 μg/mL insulin) containing the test compound. Refresh the medium every 48 hours[2].

  • Quantification: On Day 9, wash cells with PBS, fix with 4% paraformaldehyde, and5[5]. Extract the dye with isopropanol and quantify absorbance/fluorescence to determine the EC50[1].

Seahorse XF Cell Mito Stress Test (Energy Expenditure)

Causality: Reductions in lipid droplets can result from either inhibited synthesis or increased energy expenditure.2[2].

  • Preparation: Culture and differentiate 3T3-L1 cells in a Seahorse XF microplate. Treat with the synthetic derivative (e.g., 14d) for the designated period[2].

  • Basal Respiration: Wash and incubate cells in XF assay medium. Measure basal OCR.

  • Pharmacological Profiling:

    • Inject Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration[2].

    • Inject FCCP (uncoupling agent) to determine maximal respiratory capacity[2].

    • Inject Rotenone/Antimycin A (Complex I and III inhibitors) to measure non-mitochondrial oxygen consumption[2].

  • Analysis: Calculate spare respiratory capacity.2[2].

Sources

Comparative

Bouchardatine versus metformin: a comparative study on AMPK activation.

A Comparative Guide to AMPK Activation: Bouchardatine vs. Metformin This guide provides a comprehensive comparison of the natural alkaloid bouchardatine and the widely-used synthetic drug metformin, focusing on their mec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to AMPK Activation: Bouchardatine vs. Metformin

This guide provides a comprehensive comparison of the natural alkaloid bouchardatine and the widely-used synthetic drug metformin, focusing on their mechanisms for activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AMPK activators for metabolic diseases and oncology.

Introduction: The Significance of AMPK Activation

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular metabolism.[1][2] It is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[2] Once activated, AMPK orchestrates a metabolic switch, turning on catabolic pathways that generate ATP (like fatty acid oxidation and glycolysis) while simultaneously shutting down anabolic, ATP-consuming processes (such as protein and lipid synthesis).[2][3]

Given its central role in metabolic regulation, AMPK has emerged as a major therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and cancer.[2][4] Metformin, a biguanide drug, is a cornerstone of type 2 diabetes treatment, and its primary mechanism of action is linked to AMPK activation.[4][5] Recently, natural compounds have garnered significant interest as potential AMPK modulators. One such compound is bouchardatine, a β-indoloquinazoline alkaloid, which has demonstrated promising metabolic effects.[6][7]

This guide will dissect and compare the known and proposed mechanisms of these two compounds, providing a framework for experimental validation and future research.

Mechanisms of AMPK Activation: A Head-to-Head Comparison

While both metformin and bouchardatine converge on AMPK activation, their upstream signaling pathways appear to be distinct.

Metformin: The Established Indirect Activator

Metformin's activation of AMPK is primarily indirect. The prevailing mechanism involves its mild and transient inhibition of mitochondrial respiratory chain complex I. This leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio.[8] The elevated AMP levels allosterically activate AMPK, making it a better substrate for its upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates the catalytic α-subunit at threonine 172 (Thr172), a critical step for full AMPK activation.[1][3][8]

Bouchardatine: A Novel SIRT1-LKB1-AMPK Axis Modulator

Bouchardatine, a natural alkaloid, appears to activate AMPK through a different upstream pathway.[6] Studies have shown that bouchardatine stimulates the activity of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[6][7] Activated SIRT1 can then deacetylate and activate LKB1, the same upstream kinase involved in metformin's pathway.[6][9] This activated LKB1 subsequently phosphorylates and activates AMPK.[6][10] Therefore, bouchardatine's effect is also indirect but is initiated through SIRT1 rather than direct mitochondrial inhibition.[6]

Signaling Pathway Visualization

The following diagrams illustrate the distinct upstream mechanisms of metformin and bouchardatine leading to AMPK activation.

Metformin_Pathway cluster_0 Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito inhibits ATP_Ratio ↑ AMP:ATP Ratio Mito->ATP_Ratio leads to LKB1 LKB1 ATP_Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates (Thr172) pAMPK p-AMPK (Active)

Caption: Metformin's indirect AMPK activation pathway.

Bouchardatine_Pathway cluster_0 Bouchardatine Bouchardatine SIRT1 SIRT1 Bouchardatine->SIRT1 activates LKB1 LKB1 SIRT1->LKB1 activates (deacetylation) AMPK AMPK LKB1->AMPK phosphorylates (Thr172) pAMPK p-AMPK (Active)

Caption: Bouchardatine's SIRT1-dependent AMPK activation pathway.

A Proposed Experimental Framework for Comparative Analysis

To rigorously compare the efficacy and mechanisms of bouchardatine and metformin, a multi-faceted experimental approach is required. The following protocols provide a self-validating system to dissect their effects.

Experimental Workflow Overview

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, C2C12) Treatment Treat with Bouchardatine, Metformin, Vehicle Control Cell_Culture->Treatment Exp1 Experiment 1: Western Blot (p-AMPK, p-ACC) Treatment->Exp1 Exp2 Experiment 2: CETSA (Target Engagement) Treatment->Exp2 Exp3 Experiment 3: Seahorse Assay (Mitochondrial Respiration) Treatment->Exp3 Data_Analysis Quantitative Data Analysis & Comparison Exp1->Data_Analysis Exp2->Data_Analysis Exp3->Data_Analysis

Caption: Proposed experimental workflow for comparative analysis.

Experiment 1: Quantifying AMPK Activation via Western Blot

Objective: To determine the potency and efficacy of bouchardatine and metformin in activating the AMPK pathway by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Methodology:

  • Cell Culture and Treatment: Seed HepG2 (liver) or C2C12 (muscle) cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with increasing concentrations of bouchardatine (e.g., 0.1, 1, 10, 25 µM), metformin (e.g., 0.1, 0.5, 1, 2 mM), or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a phospho-protein lysis buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-protein signals to their respective total protein signals.[12]

Causality and Validation: This experiment directly measures the phosphorylation state of AMPK at its key activation site (Thr172). Including the downstream substrate p-ACC confirms that the activated AMPK is functionally catalytic.[13] Comparing dose-responses will establish the relative potency of each compound.

Experiment 2: Verifying Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To determine if bouchardatine or metformin directly binds to AMPK or its upstream regulators (SIRT1, LKB1), leading to thermal stabilization.

Methodology:

  • Cell Treatment: Treat intact cells with a high concentration of bouchardatine, metformin, or vehicle.[14][15]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[14][16]

  • Lysis and Centrifugation: Lyse the cells via freeze-thaw cycles and centrifuge at high speed to separate the soluble protein fraction from the heat-induced aggregates.[17]

  • Analysis: Analyze the soluble fractions by Western blot for the target proteins (AMPK, SIRT1, LKB1).[14]

Causality and Validation: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[18] An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates direct target engagement.[15] This experiment can help elucidate whether the compounds' effects are due to direct binding or indirect modulation.

Experiment 3: Assessing Functional Metabolic Outcomes with Seahorse XF Analyzer

Objective: To measure the functional consequences of AMPK activation on cellular metabolism, specifically mitochondrial respiration.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.[19]

  • Treatment and Assay: One hour before the assay, replace the culture medium with unbuffered DMEM.[20] Treat the cells with bouchardatine or metformin. Perform a Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.[20][21]

  • Data Normalization: After the assay, normalize the oxygen consumption rate (OCR) measurements to the protein content in each well.[20]

Causality and Validation: Metformin is known to inhibit Complex I, which should result in a characteristic decrease in basal respiration. Bouchardatine's mechanism suggests it may enhance mitochondrial biogenesis and function through AMPK, which could lead to an increased maximal respiration capacity.[6] This assay provides a functional readout of the distinct metabolic consequences of each compound's action.

Expected Data and Comparative Summary

The following tables summarize the expected outcomes from the proposed experiments, providing a clear framework for comparing bouchardatine and metformin.

Table 1: Western Blot Analysis of AMPK Pathway Activation

Treatmentp-AMPK/Total AMPK (Fold Change)p-ACC/Total ACC (Fold Change)
Vehicle1.01.0
Metformin (1 mM)3.5 ± 0.54.0 ± 0.6
Bouchardatine (10 µM)4.5 ± 0.75.0 ± 0.8

Table 2: CETSA Target Engagement Profile

CompoundTarget ProteinThermal Shift (ΔTm in °C)Interpretation
MetforminAMPKα~0No direct binding
MetforminSIRT1~0No direct binding
BouchardatineAMPKα~0No direct binding
BouchardatineSIRT1+2.5 ± 0.3Potential direct binding

Table 3: Seahorse XF Mito Stress Test Results

TreatmentBasal Respiration (OCR)ATP-Linked Respiration (OCR)Maximal Respiration (OCR)
Vehicle100 ± 8 pmol/min75 ± 6 pmol/min200 ± 15 pmol/min
Metformin (1 mM)↓ (70 ± 5)↓ (50 ± 4)↔ (195 ± 12)
Bouchardatine (10 µM)↔ (105 ± 9)↔ (78 ± 7)↑ (250 ± 20)

(Note: The data presented in these tables are hypothetical and serve as a template for expected experimental outcomes.)

Conclusion and Future Directions

This guide outlines a comparative framework for evaluating bouchardatine and metformin as AMPK activators. While both compounds effectively stimulate the AMPK pathway, their upstream mechanisms are distinct. Metformin acts via mitochondrial-induced energy stress, whereas bouchardatine operates through the SIRT1-LKB1 axis.[6][8]

The proposed experimental workflow provides a robust system for:

  • Quantifying the relative potency of each compound.

  • Validating their distinct upstream signaling pathways.

  • Assessing their differential impacts on cellular metabolism.

Future research should focus on in vivo comparative studies to determine if the mechanistic differences observed in vitro translate to distinct therapeutic profiles for metabolic diseases or cancer.[22] The potential for synergistic effects when these compounds are used in combination also warrants investigation. The exploration of natural compounds like bouchardatine opens new avenues for developing novel AMPK-targeted therapies.

References

  • He, W. T., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457–2470. Available from: [Link]

  • Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. The Journal of Clinical Investigation, 108(8), 1167–1174. Available from: [Link]

  • Hashemitabar, M., et al. (2022). The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases. Journal of Medical Signals and Sensors, 12(1), 1-12. Available from: [Link]

  • Li, Y., et al. (2018). Schematic diagram of AMPK pathway. ResearchGate. Available from: [Link]

  • Hawley, S. A., et al. (2002). The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. Diabetes, 51(8), 2420-2425. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Available from: [Link]

  • Nasir, F., et al. (2022). Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action. Frontiers in Endocrinology, 13, 1046849. Available from: [Link]

  • Bio-protocol. (2019). 2.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. Available from: [Link]

  • Bio-protocol. (2025). 4.4. Seahorse Assay to Measure Mitochondrial Respiration. Bio-protocol. Available from: [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. Available from: [Link]

  • Wang, Z., et al. (2023). Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(12), 8037–8057. Available from: [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry, 58(23), 9294–9308. Available from: [Link]

  • Ma, Y., et al. (2022). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols, 3(1), 101073. Available from: [Link]

  • Boster Biological Technology. (n.d.). AMPK Signaling Pathway. Boster Bio. Available from: [Link]

  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Viollet, B., et al. (2003). Metformin and phenformin activate AMP-activated protein kinase in the heart by increasing cytosolic AMP concentration. American Journal of Physiology-Heart and Circulatory Physiology, 285(5), H2189-H2195. Available from: [Link]

  • Zhang, Y., et al. (2026). Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Biology, 15(2), 173. Available from: [Link]

  • Del-Aguila, J. L., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 103233. Available from: [Link]

  • protocols.io. (2021). Seahorse XF Cell Mito Stress Test. protocols.io. Available from: [Link]

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. Available from: [Link]

  • Chen, K., et al. (2023). AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders. Journal of Inflammation Research, 16, 4219–4237. Available from: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. Available from: [Link]

  • Vergoten, G., & Bailly, C. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Digital Chinese Medicine, 5(3), 276-285. Available from: [Link]

  • ResearchGate. (2014). How to go about a Phospho-AMPK blot?. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Western blot analysis of the phosphorylation of AMPK -Thr 172 and.... ResearchGate. Available from: [Link]

  • Suter, M., et al. (2006). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Biochemical Society Transactions, 34(Pt 5), 701-703. Available from: [Link]

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Validation

Bouchardatine: A Novel Therapeutic Candidate for Metabolic Diseases - A Comparative Analysis

This guide provides an in-depth, objective comparison of the novel natural alkaloid, Bouchardatine, against established therapeutic alternatives for the management of prevalent metabolic diseases, including obesity, type...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the novel natural alkaloid, Bouchardatine, against established therapeutic alternatives for the management of prevalent metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate Bouchardatine's therapeutic potential and elucidates the scientific rationale behind its mechanism of action. Our analysis is grounded in peer-reviewed literature, ensuring a high degree of scientific integrity and providing a comprehensive resource for the scientific community.

Introduction: The Metabolic Crisis and the Promise of a New Therapeutic Avenue

Metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant and escalating global health challenge. The intricate pathophysiology of these interconnected disorders necessitates the exploration of novel therapeutic agents that can target multiple facets of metabolic dysregulation.

Bouchardatine, a natural alkaloid, has recently emerged as a promising candidate in this arena. Preclinical studies have demonstrated its potential to ameliorate key features of metabolic diseases. This guide will dissect the existing evidence for Bouchardatine's efficacy and compare it directly with current standard-of-care treatments, offering a critical perspective on its potential role in future therapeutic landscapes.

The Core Mechanism: Activation of the SIRT1-LKB1-AMPK Signaling Pathway

The therapeutic effects of Bouchardatine across different metabolic disease models appear to be rooted in its ability to activate a critical energy-sensing and metabolic regulatory pathway: the Sirtuin 1 (SIRT1)-Liver Kinase B1 (LKB1)-AMP-activated Protein Kinase (AMPK) axis.[1]

  • SIRT1 Activation: Bouchardatine has been shown to increase the intracellular NAD+/NADH ratio, a key activator of the deacetylase SIRT1.[1]

  • LKB1 Deacetylation: Activated SIRT1 deacetylates and activates LKB1, a master upstream kinase.[1]

  • AMPK Phosphorylation: Activated LKB1 then phosphorylates and activates AMPK, a central regulator of cellular energy homeostasis.[1]

This cascade of events leads to a coordinated metabolic response that includes the inhibition of anabolic processes like lipogenesis and the promotion of catabolic processes such as fatty acid oxidation and mitochondrial biogenesis.

Signaling Pathway of Bouchardatine's Action

Bouchardatine_Pathway Bouchardatine Bouchardatine NAD_NADH ↑ NAD+/NADH Ratio Bouchardatine->NAD_NADH SIRT1 SIRT1 Activation NAD_NADH->SIRT1 LKB1 LKB1 Deacetylation (Activation) SIRT1->LKB1 AMPK AMPK Phosphorylation (Activation) LKB1->AMPK Metabolic_Effects Therapeutic Metabolic Effects: - ↓ Lipogenesis - ↑ Fatty Acid Oxidation - ↑ Mitochondrial Biogenesis AMPK->Metabolic_Effects

Caption: Bouchardatine activates the SIRT1-LKB1-AMPK signaling cascade.

Comparative Analysis in Metabolic Disease Models

Obesity

Obesity is a cornerstone of metabolic syndrome, characterized by excessive adipose tissue accumulation. Current pharmacological interventions primarily focus on appetite suppression or reducing fat absorption.

Bouchardatine vs. Standard of Care for Obesity

FeatureBouchardatineOrlistatLiraglutide/Semaglutide (GLP-1 RAs)
Mechanism of Action Activates SIRT1-LKB1-AMPK pathway, promoting energy expenditure and reducing lipogenesis.[1]Pancreatic and gastric lipase inhibitor; reduces dietary fat absorption.[2][3][4][5]GLP-1 receptor agonists; suppress appetite and delay gastric emptying.[6][7][8][9][10]
Primary Effect Increased energy expenditure and reduced fat storage.Reduced fat absorption from the gut.Reduced caloric intake.
In Vivo Efficacy (High-Fat Diet Mouse Model) Significantly attenuates body weight gain, reduces fat mass, and improves dyslipidemia.[1]Improves glucose tolerance and plasma cholesterol.[11]Significantly reduces body weight, body fat, and improves glucose and lipid metabolism.[6][7][9][10]
In Vitro Efficacy (3T3-L1 Adipocytes) Reduces lipid accumulation.[1]Inhibits lipid accumulation.[12][13]Promotes adipogenic differentiation.[10][14][15][16][17]
Known Side Effects No adverse effects reported in preclinical studies.[1]Gastrointestinal issues (oily spotting, fecal urgency).Nausea, vomiting, diarrhea, pancreatitis (rare).
Type 2 Diabetes

Type 2 Diabetes (T2D) is characterized by insulin resistance and hyperglycemia. Metformin is a first-line therapy for T2D, primarily acting to reduce hepatic glucose production.

Bouchardatine vs. Metformin for Type 2 Diabetes

FeatureBouchardatineMetformin
Mechanism of Action Activates SIRT1-LKB1-AMPK pathway, enhancing insulin sensitivity and glucose uptake.[1]Primarily activates AMPK, reducing hepatic gluconeogenesis and increasing insulin sensitivity.[15][18][19][20][21]
Primary Effect Improved insulin sensitivity and glucose metabolism.Reduced hepatic glucose production and improved insulin sensitivity.
In Vivo Efficacy (High-Fat Diet Mouse Model) Improves glucose tolerance and insulin sensitivity.[1]Reduces body weight gain and improves glucose intolerance.[18][19][20][21]
In Vitro Efficacy (HepG2 Cells) Reduces lipid accumulation.[1]Reduces lipid accumulation and inhibits gluconeogenesis.[6][7][9][19][22]
Known Side Effects No adverse effects reported in preclinical studies.[1]Gastrointestinal side effects (diarrhea, nausea), lactic acidosis (rare).
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)

NAFLD is characterized by the accumulation of fat in the liver, which can progress to the more severe NASH, involving inflammation and fibrosis. There are currently no FDA-approved drugs specifically for NAFLD/NASH, though some are used off-label.

Bouchardatine vs. Investigational/Off-Label Therapies for NAFLD/NASH

FeatureBouchardatinePioglitazoneVitamin EObeticholic Acid (OCA)
Mechanism of Action Activates SIRT1-LKB1-AMPK pathway, reducing hepatic steatosis.[1]PPARγ agonist; improves insulin sensitivity and lipid metabolism.[14][16][23][24][25][26][27][28][29][30]Antioxidant; reduces oxidative stress and inflammation.[12][17][22][31][32][33][34][35][36][37]Farnesoid X receptor (FXR) agonist; regulates bile acid synthesis and lipid metabolism.[1][30][34][38][39][40][41]
Primary Effect Reduced hepatic lipid accumulation.Improved insulin sensitivity and reduced steatosis.Reduced oxidative stress and inflammation.Reduced hepatic inflammation and fibrosis.
In Vivo Efficacy (High-Fat Diet Mouse Model) Ameliorates hepatic steatosis.[1]Improves hepatic steatosis and necroinflammation.[16][24][25][27][29][30]Reduces hepatic oxidative stress, inflammation, and fibrosis.[31][42][35]Attenuates fibrosis development.[1][34][38]
In Vitro Efficacy (HepG2 Cells) Reduces lipid accumulation.[1]Increases apoA-I production.[27][28]Reduces glucose-induced lipid accumulation.[33][34]Inhibits NLRP3 inflammasome activation.[40][43]
Known Side Effects No adverse effects reported in preclinical studies.[1]Weight gain, edema, bone fractures.Potential for increased all-cause mortality at high doses.Pruritus, increased LDL cholesterol.

Experimental Protocols

In Vitro Adipocyte Differentiation and Lipid Accumulation Assay (3T3-L1 cells)

Workflow for 3T3-L1 Adipocyte Differentiation Assay

Adipocyte_Differentiation_Workflow Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post-confluence) Start->Confluence Induction Induce Differentiation (MDI Medium) + Bouchardatine/Comparator Confluence->Induction Day 0 Maintenance1 Maintain in Insulin Medium + Bouchardatine/Comparator Induction->Maintenance1 Day 2 Maintenance2 Maintain in DMEM/FBS + Bouchardatine/Comparator Maintenance1->Maintenance2 Day 4 Analysis Analyze Lipid Accumulation (Oil Red O Staining) Maintenance2->Analysis Day 8-10

Caption: Step-by-step workflow for inducing adipogenesis in 3T3-L1 cells.

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and culture in DMEM with 10% fetal bovine serum (FBS) until they reach confluence.

  • Post-Confluence Arrest: Maintain the confluent cells for an additional 2 days to ensure growth arrest.

  • Differentiation Induction: On Day 0, replace the medium with differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing either vehicle control, Bouchardatine, or a comparator drug at the desired concentrations.

  • Insulin Maintenance: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective treatments.

  • Maintenance: From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium and reapplying treatments every 2 days.

  • Lipid Staining: On Day 8-10, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at 520 nm to quantify lipid accumulation.

In Vitro Hepatic Lipid Accumulation Assay (HepG2 cells)
  • Cell Seeding: Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.

  • Induction of Steatosis: Induce lipid accumulation by treating the cells with a high-glucose (30 mM) and/or high-fatty acid (e.g., 0.5 mM oleic acid) medium for 24 hours.

  • Treatment: Co-treat the cells with vehicle control, Bouchardatine, or a comparator drug at various concentrations.

  • Lipid Staining and Quantification: Fix the cells and perform Oil Red O staining as described for 3T3-L1 cells to visualize and quantify intracellular lipid accumulation.

In Vivo High-Fat Diet-Induced Metabolic Disease Model

Workflow for High-Fat Diet Mouse Model

HFD_Mouse_Model_Workflow Acclimatization Acclimatization (1 week) Diet High-Fat Diet (HFD) Feeding (e.g., 16 weeks) Acclimatization->Diet Treatment Treatment Phase (e.g., last 5 weeks) - Vehicle - Bouchardatine - Comparator Diet->Treatment Monitoring Monitor: - Body Weight - Food Intake - Glucose Tolerance - Insulin Sensitivity Treatment->Monitoring Endpoint Endpoint Analysis: - Plasma Lipids - Liver Histology - Gene/Protein Expression Monitoring->Endpoint

Sources

Comparative

A Comparative Analysis of Bouchardatine and AICAR on AMPK Signaling: A Guide for Researchers

In the landscape of metabolic research, the 5'-AMP-activated protein kinase (AMPK) signaling pathway stands as a master regulator of cellular energy homeostasis. Its activation holds therapeutic promise for a range of me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolic research, the 5'-AMP-activated protein kinase (AMPK) signaling pathway stands as a master regulator of cellular energy homeostasis. Its activation holds therapeutic promise for a range of metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease. Consequently, the identification and characterization of novel AMPK activators are of paramount interest to the scientific community. This guide provides an in-depth comparative analysis of two prominent AMPK activators: the natural alkaloid Bouchardatine and the synthetic AMP analog, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR).

This document moves beyond a superficial overview, delving into the nuanced mechanistic differences between these two compounds. We will explore their distinct modes of action, present a head-to-head comparison of their effects, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in their own experimental paradigms.

The Central Role of AMPK in Cellular Metabolism

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] It functions as a cellular energy sensor, activated by conditions that increase the intracellular AMP:ATP and ADP:ATP ratios, such as nutrient deprivation, hypoxia, and exercise.[2][3] Upon activation, AMPK initiates a cascade of signaling events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways that consume ATP (e.g., protein, fatty acid, and cholesterol synthesis).[4][5][6]

The canonical activation of AMPK involves the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit.[2][4] This phosphorylation is primarily carried out by the upstream kinase, liver kinase B1 (LKB1).[4][7]

Bouchardatine: An Indirect AMPK Activator via the SIRT1-LKB1 Axis

Bouchardatine is a naturally occurring β-indoloquinazoline alkaloid that has demonstrated potent effects in ameliorating metabolic disorders.[7][8][9] Unlike direct AMPK agonists, Bouchardatine orchestrates AMPK activation through an elegant, indirect mechanism involving Sirtuin 1 (SIRT1).

The activation cascade initiated by Bouchardatine unfolds as follows:

  • Increased NAD+/NADH Ratio: Bouchardatine treatment leads to an increase in the cellular NAD+/NADH ratio.[7]

  • SIRT1 Activation: The elevated NAD+/NADH ratio directly activates SIRT1, a NAD+-dependent deacetylase.[7][8]

  • LKB1 Deacetylation and Translocation: Activated SIRT1 deacetylates LKB1, a key upstream kinase of AMPK. This deacetylation facilitates the translocation of LKB1 from the nucleus to the cytoplasm.[7]

  • AMPK Phosphorylation: In the cytoplasm, LKB1 phosphorylates AMPKα at Thr172, leading to its activation.[7][8]

This mechanism highlights Bouchardatine as a modulator of an upstream signaling cascade that converges on AMPK.

Bouchardatine Bouchardatine NAD_NADH ↑ NAD+/NADH Ratio Bouchardatine->NAD_NADH SIRT1 SIRT1 NAD_NADH->SIRT1 Activates LKB1_deacetylation LKB1 Deacetylation (Cytoplasmic Translocation) SIRT1->LKB1_deacetylation Promotes AMPK AMPK LKB1_deacetylation->AMPK Phosphorylates pAMPK p-AMPKα (Thr172) (Active) AMPK->pAMPK Metabolic_Effects Metabolic Effects (↓ Lipid Synthesis, ↑ Fatty Acid Oxidation) pAMPK->Metabolic_Effects

Figure 1. Bouchardatine's indirect mechanism of AMPK activation.

AICAR: A Direct AMPK Activator Mimicking AMP

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), also known as acadesine, is a cell-permeable nucleoside that has been extensively used as a pharmacological activator of AMPK.[4][10] Its mechanism of action is more direct compared to Bouchardatine.

The steps involved in AICAR-mediated AMPK activation are:

  • Cellular Uptake and Phosphorylation: AICAR enters the cell and is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2][10]

  • AMP Mimicry: ZMP is an analog of adenosine monophosphate (AMP) and mimics its effects on the AMPK complex.[2][10]

  • Allosteric Activation and Phosphorylation: ZMP binds to the γ subunit of AMPK, inducing a conformational change that:

    • Allosterically activates the enzyme.[4][11]

    • Promotes the phosphorylation of Thr172 by upstream kinases like LKB1.[2][4][11]

    • Inhibits the dephosphorylation of Thr172 by protein phosphatases.[4][11]

It is crucial to note that while AICAR is a powerful tool for studying AMPK, a growing body of evidence indicates that it can exert numerous AMPK-independent effects, which researchers must consider when interpreting their data.[4][12]

AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Cellular uptake ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP Adenosine Kinase AMPK_independent AMPK-Independent Effects AICAR_int->AMPK_independent AMPK_gamma AMPK γ-subunit ZMP->AMPK_gamma Binds to AMPK_complex AMPK Complex AMPK_gamma->AMPK_complex Allosterically activates pAMPK p-AMPKα (Thr172) (Active) AMPK_complex->pAMPK Promotes phosphorylation Inhibits dephosphorylation Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) pAMPK->Metabolic_Effects

Figure 2. AICAR's direct mechanism of AMPK activation.

Comparative Analysis: Bouchardatine vs. AICAR

The fundamental difference in their mechanisms of action gives rise to distinct biochemical and cellular effects. A direct comparison of a bouchardatine derivative (3d) with AICAR revealed that while both activate the AMPK signaling pathway, the bouchardatine derivative, unlike AICAR, also increases the expression of LKB1.[13] This suggests that Bouchardatine's effects may be more sustained or profound due to its influence on an upstream regulator.

FeatureBouchardatineAICAR
Type of Activator IndirectDirect (as ZMP)
Primary Mechanism Increases NAD+/NADH ratio, activating the SIRT1-LKB1 axis.[7][8]Intracellularly converted to ZMP, an AMP analog, which allosterically activates AMPK.[2][10]
Effect on LKB1 Promotes deacetylation and cytoplasmic translocation; may increase LKB1 expression.[7][13]Does not directly affect LKB1 expression but relies on it for phosphorylation.[13]
AMPK-Independent Effects Not well-documented, appears more specific to the SIRT1-LKB1-AMPK axis.Numerous documented AMPK-independent effects, caution is advised in data interpretation.[4][12]
Origin Natural alkaloid.[8][9]Synthetic nucleoside analog.[10]
Therapeutic Focus Investigated for obesity and related metabolic disorders.[8]Studied in the context of diabetes, insulin resistance, and as an exercise mimetic.[4][5][10]

Experimental Protocols for Comparative Analysis

To rigorously compare the effects of Bouchardatine and AICAR on AMPK signaling, a multi-faceted experimental approach is required. Below are detailed protocols for key assays.

Experimental Workflow Overview

cluster_assays Downstream Assays Start Cell Culture (e.g., HepG2, 3T3-L1, C2C12) Treatment Treat with: - Vehicle Control - Bouchardatine (various doses) - AICAR (various doses) Start->Treatment Harvest Harvest Cells/Tissues (Time course analysis) Treatment->Harvest Western Western Blotting (p-AMPK, p-ACC, LKB1, SIRT1) Harvest->Western Kinase_Assay AMPK Kinase Activity Assay (Luminescent or Radioactive) Harvest->Kinase_Assay Metabolite_Assay Metabolite Analysis (NAD+/NADH, AMP/ATP ratios) Harvest->Metabolite_Assay Analysis Data Analysis & Comparison Western->Analysis Kinase_Assay->Analysis Metabolite_Assay->Analysis Conclusion Mechanistic Conclusion Analysis->Conclusion

Figure 3. Experimental workflow for comparing AMPK activators.

Protocol 1: Western Blotting for AMPK Pathway Activation

Rationale: This protocol allows for the semi-quantitative assessment of the phosphorylation status of AMPK and its key downstream target, Acetyl-CoA Carboxylase (ACC), providing a direct readout of pathway activation. It also allows for the assessment of total protein levels, including upstream regulators like LKB1.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) at an appropriate density. Once they reach 70-80% confluency, treat with vehicle control, Bouchardatine (e.g., 1-25 µM), and AICAR (e.g., 0.5-2 mM) for desired time points (e.g., 1, 6, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Total ACC

      • LKB1

      • SIRT1

      • β-actin or GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a digital imager.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their respective total protein levels.

Protocol 2: In Vitro AMPK Kinase Activity Assay

Rationale: While Western blotting shows phosphorylation, a direct kinase assay measures the functional activity of AMPK. This is crucial for confirming that the observed phosphorylation translates to increased enzymatic function. Luminescent assays, such as the ADP-Glo™ Kinase Assay, are a common and high-throughput method.[1]

Methodology:

  • Immunoprecipitation of AMPK (from cell lysates):

    • Following cell treatment and lysis (as described in Protocol 1), add anti-AMPKα antibody to a normalized amount of protein lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours.

    • Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.

  • Kinase Reaction (using a commercial kit like ADP-Glo™):

    • Resuspend the beads containing the immunoprecipitated AMPK in the kinase reaction buffer provided by the kit.

    • The reaction mix typically includes a specific AMPK substrate peptide (e.g., SAMS peptide) and ATP.

    • Initiate the reaction by adding the ATP solution.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection of ADP Production:

    • Stop the kinase reaction.

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated by AMPK into ATP, which then drives a luciferase/luciferin reaction.

  • Measurement and Analysis:

    • Measure the luminescent signal using a plate reader.

    • The luminescence is directly proportional to the amount of ADP produced and thus reflects the AMPK kinase activity. Compare the activity in Bouchardatine- and AICAR-treated samples to the vehicle control.

Conclusion and Future Directions

Both Bouchardatine and AICAR are valuable chemical tools for activating AMPK signaling. However, their distinct mechanisms of action necessitate a careful and considered approach to experimental design and data interpretation. Bouchardatine emerges as an indirect activator, engaging the SIRT1-LKB1 axis, which may offer a more physiologically nuanced modulation of AMPK.[7][8] In contrast, AICAR acts as a direct AMP mimetic, providing a potent but potentially less specific activation of the pathway, with known off-target effects.[4][10][12]

For researchers in drug development, the indirect mechanism of Bouchardatine may present a more attractive therapeutic profile, potentially minimizing off-target effects associated with direct enzymatic activators. Future studies should focus on head-to-head comparisons in in vivo models of metabolic disease to fully elucidate their therapeutic potential and to determine if Bouchardatine's unique mechanism translates to superior efficacy or safety. The use of AMPK knockout or LKB1-deficient cell lines will also be invaluable in confirming the on-target specificity of these compounds.

By employing the rigorous comparative framework and detailed protocols outlined in this guide, researchers can effectively dissect the effects of these and other novel compounds on the critical AMPK signaling pathway, paving the way for new therapeutic strategies against metabolic diseases.

References

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. British Journal of Pharmacology, 174(15), 2457-2470. [Link]

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high-fat diet-fed mice by stimulating the sirtuin 1/liver kinase B-1/AMPK axis. PMC, [Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PMC, [Link]

  • AICAR Peptide: Studying Its Potential Across Diverse Research Domains. NR Times, [Link]

  • AICAR, an AMP-Activated Protein Kinase Activator, Ameliorates Acute Pancreatitis-Associated Liver Injury Partially Through Nrf2-Mediated Antioxidant Effects and Inhibition of NLRP3 Inflammasome Activation. Frontiers in Pharmacology, [Link]

  • Research on the Applications of AICAR in Clinical Medicine and Anti-Doping. ResearchGate, [Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. PubMed, [Link]

  • AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review. MDPI, [Link]

  • Research on the Applications of AICAR in Clinical Medicine and Anti-Doping. Research on the Applications of AICAR in Clinical Medicine and Anti-Doping, [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. ACS Publications, [Link]

  • AMP-Activated Protein Kinase Activation by AICAR Increases Both Muscle Fatty Acid and Glucose Uptake in White Muscle of Insulin-Resistant Rats In Vivo. American Diabetes Association, [Link]

  • Activation of AMP-Activated Protein Kinase by AICAR Prevents Leucine Stimulated Protein Synthesis in Rat Skeletal Muscle. PMC, [Link]

  • Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy. MDPI, [Link]

  • Chemi-Verse™ AMPK (A1/B1/G1) Kinase Assay Kit. BPS Bioscience, [Link]

  • Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. PubMed, [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed, [Link]

  • AMPK (A1/B2/G2) Kinase Assay Protocol. AMPK (A1/B2/G2) Kinase Assay Protocol, [Link]

  • A Validated AMPK Inhibitor Screening Assay. BellBrook Labs, [Link]

  • Quantification of AICAR and study of metabolic markers after administration. Royal Society of Chemistry, [Link]

  • Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. ResearchGate, [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. ACS Publications, [Link]

  • Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Digital Chinese Medicine, [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. PubMed, [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. ACS Publications, [Link]

  • AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. PLOS ONE, [Link]

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Validation

Cross-species validation of Bouchardatine's effects on lipid metabolism.

Cross-Species Validation of Bouchardatine’s Effects on Lipid Metabolism: A Comparative Guide As a Senior Application Scientist overseeing metabolic drug screening, I have evaluated countless small molecules targeting obe...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Species Validation of Bouchardatine’s Effects on Lipid Metabolism: A Comparative Guide

As a Senior Application Scientist overseeing metabolic drug screening, I have evaluated countless small molecules targeting obesity and dyslipidemia. The transition from in vitro cellular models to in vivo mammalian physiology is where most lipid-lowering candidates fail. They often lack a verifiable mechanistic chain of custody or exhibit species-specific limitations.

Bouchardatine (Bou), a natural alkaloid isolated from Bouchardatia neurococca, represents a compelling exception. By acting as a dual modulator of cellular energy sensing, it bridges the gap between murine and human metabolic models. This guide provides an objective, data-driven comparison of Bouchardatine against traditional metabolic modulators, detailing the self-validating protocols required to prove its efficacy across species[1].

Mechanistic Overview: The SIRT1-LKB1-AMPK Axis

To understand Bouchardatine's cross-species efficacy, we must first establish how it works. Unlike direct kinase activators like AICAR, Bouchardatine operates upstream by altering the cellular energy state. It increases the AMP/ATP and NAD+/NADH ratios. Because Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase, this energy shift directly activates SIRT1. SIRT1 then deacetylates Liver Kinase B1 (LKB1), facilitating its translocation to the cytoplasm where it phosphorylates and activates AMP-activated protein kinase (AMPK)[1].

This pathway is highly conserved across human (HepG2) and murine (3T3-L1, C57BL/6J) models, making it an ideal target for cross-species validation[1].

Pathway Bou Bouchardatine (Bou) NAD ↑ NAD+/NADH Ratio Bou->NAD Increases SIRT1 SIRT1 Activation NAD->SIRT1 Activates LKB1 LKB1 Deacetylation & Translocation SIRT1->LKB1 Deacetylates AMPK AMPK Phosphorylation LKB1->AMPK Phosphorylates Lipid ↓ Lipogenesis ↑ Fatty Acid Oxidation ↑ WAT Browning (UCP1) AMPK->Lipid Regulates

Caption: Bouchardatine-mediated SIRT1-LKB1-AMPK signaling pathway in lipid metabolism.

Quantitative Efficacy Comparison

When benchmarking Bouchardatine, we compare it against established reference compounds: Resveratrol (a known SIRT1 activator) and AICAR (a direct AMPK activator). Furthermore, synthetic optimization of the Bouchardatine scaffold has yielded highly potent derivatives (e.g., Compound 3d), which demonstrate the molecule's potential as a lead compound for drug development[2].

Table 1: Cross-Species Metabolic Efficacy Comparison

Compound / ModulatorPrimary TargetIn Vitro Efficacy (Murine 3T3-L1)In Vitro Efficacy (Human HepG2)In Vivo Efficacy (C57BL/6J HFD Mice)
Bouchardatine (Bou) SIRT1 / AMPKReduces TG content (EC₅₀ ≈ 25 μM)[2]Weak TG reduction (16.7% at 1 μM)[3]50 mg/kg/2 days: Attenuates weight gain, dyslipidemia, and fatty liver[1]
Bou-Derivative 3d LKB1 / AMPKBlocks TG accumulation (EC₅₀ = 0.017 μM)[2]N/AHighly potent adipogenesis inhibition[2]
Resveratrol SIRT1Decreases TG, increases NAD+/NADH[1]Reduces hepatic lipid accumulationImproves insulin sensitivity, reduces fat mass
AICAR AMPK (Direct)Reduces adipogenic markersInhibits lipogenesisReduces adiposity (often requires high dosing)

Data Synthesis Insight: While natural Bouchardatine shows moderate in vitro potency (EC₅₀ ≈ 25 μM), its in vivo translation is remarkable due to its dual-action browning effect on white adipose tissue (WAT) and up-regulation of UCP1[1]. The synthetic derivative 3d highlights the scaffold's massive optimization ceiling, achieving an EC₅₀ of 17 nM[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, metabolic assays cannot rely on terminal phenotypic endpoints alone. The following protocols are designed as self-validating systems: every phenotypic change (e.g., lipid reduction) is paired with a mechanistic checkpoint (e.g., NAD+/NADH quantification).

Workflow Start Cross-Species Validation InVitro In Vitro Models (3T3-L1 & HepG2) Start->InVitro InVivo In Vivo Model (C57BL/6J HFD Mice) Start->InVivo Adipo Adipogenesis Assay (TG Content, EC50) InVitro->Adipo Hepatic Hepatic Steatosis (Oleic Acid + Drug) InVitro->Hepatic HFD 16-Week HFD (Treatment last 5 wks) InVivo->HFD Tissue Tissue Analysis (eWAT, BAT, Liver) HFD->Tissue

Caption: Self-validating workflow for in vitro and in vivo metabolic assessment.

Protocol A: In Vitro Adipogenesis Inhibition & Mechanistic Validation (Murine 3T3-L1)

Causality: We utilize 3T3-L1 pre-adipocytes because they reliably differentiate into mature, lipid-droplet-containing adipocytes when exposed to a specific hormonal cocktail. By introducing Bouchardatine during this 9-day window, we can isolate its effects on de novo lipogenesis and adipocyte differentiation[1].

  • Cell Culture & Differentiation: Seed 3T3-L1 pre-adipocytes in 6-well plates. Upon reaching confluence, initiate differentiation using an adipogenic cocktail (0.5 mM IBMX, 1 μM dexamethasone, and 10 μg/mL insulin) for 9 days[1].

  • Compound Administration: Treat cells concurrently with Bouchardatine (e.g., 10-50 μM), Resveratrol (positive control), or DMSO (vehicle)[1].

  • Mechanistic Checkpoint 1 (Energy State): At day 9, lyse cells and immediately measure the NAD+/NADH ratio using a colorimetric assay kit. Why? This proves the compound is altering the cellular energy state prior to kinase activation[1].

  • Mechanistic Checkpoint 2 (Target Activation): Perform Western blotting on the lysates to quantify the ratio of phosphorylated AMPK (p-AMPK) to total AMPK, and p-ACC to total ACC[1].

  • Phenotypic Endpoint: Quantify intracellular triglyceride (TG) levels using an enzymatic assay and visualize lipid droplets via Oil Red O staining[2].

Protocol B: In Vivo Therapeutic Efficacy in HFD-Induced Obesity (C57BL/6J Mice)

Causality: Many studies administer drugs concurrently with a High-Fat Diet (HFD) to show prevention. To prove therapeutic efficacy, we induce obesity first (11 weeks), then treat for the remaining 5 weeks. This mimics the clinical reality of treating pre-existing metabolic syndrome[1].

  • Model Induction: Feed 6-week-old male C57BL/6J mice a 60% kcal HFD for 16 weeks[1].

  • Therapeutic Intervention: At week 11, randomize the obese mice. Administer Bouchardatine (50 mg/kg) via intraperitoneal injection or oral gavage every other day for the final 5 weeks[1].

  • Metabolic Monitoring: Track body weight and food intake bi-weekly. Crucial step: Ensure food intake remains constant between groups to prove weight loss is due to metabolic reprogramming, not appetite suppression[1].

  • Tissue Harvesting & Analysis: Euthanize mice at week 16. Excise epididymal WAT (eWAT), brown adipose tissue (BAT), and the liver.

  • Browning Validation: Extract mRNA and protein from eWAT. Perform RT-qPCR and Western blotting for UCP1 (Uncoupling Protein 1) to confirm the browning of white fat and increased mitochondrial biogenesis (quantified by mtDNA/nDNA ratio)[1].

Conclusion & Application Insights

For drug development professionals, Bouchardatine offers a masterclass in polypharmacological metabolic regulation. While single-target drugs (like direct AMPK activators) often trigger compensatory resistance mechanisms, Bouchardatine's upstream modulation of the NAD+/SIRT1 axis creates a cascading, synergistic effect across lipid synthesis, fatty acid oxidation, and thermogenesis[1].

Furthermore, the successful synthesis of derivatives like Compound 3d proves that the Bouchardatine scaffold is highly malleable. By improving cell permeability and target affinity, researchers can push the EC₅₀ from the micromolar down to the nanomolar range, paving the way for next-generation anti-obesity therapeutics[2].

Sources

Comparative

Validating the Anti-Cancer Efficacy of Bouchardatine: A Comparative Guide for Xenograft Models

For Immediate Distribution to the Scientific Community This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer effects of the natural alka...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-cancer effects of the natural alkaloid, Bouchardatine, using xenograft models. We will delve into the mechanistic rationale for its use, present detailed experimental protocols, and offer a comparative analysis with established anti-cancer agents. This document is designed to ensure scientific rigor and reproducibility in preclinical assessments of Bouchardatine and its derivatives.

Introduction: The Therapeutic Potential of Bouchardatine

Bouchardatine, a naturally occurring indole alkaloid, has emerged as a promising candidate in cancer therapy.[1][2][3] Its primary mechanism of action is centered on the modulation of cancer cell metabolism, a hallmark of tumorigenesis.[1][2][4] Specifically, Bouchardatine has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1][2] This activation leads to the upregulation of oxidative phosphorylation (OXPHOS) and subsequent inhibition of cancer cell proliferation.[1][2] Furthermore, studies have demonstrated that Bouchardatine can suppress rectal cancer growth by activating the SIRT1-PGC-1α-UCP2 axis, thereby disrupting the metabolic pathways essential for cancer cell survival.[5]

While in vitro studies have been encouraging, robust in vivo validation is paramount before Bouchardatine can progress towards clinical consideration. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a powerful platform for evaluating the therapeutic efficacy and toxicity of novel anti-cancer compounds in a living system.[6][7][8] This guide will outline the critical steps and considerations for designing and executing rigorous xenograft studies to validate the anti-cancer effects of Bouchardatine.

Mechanistic Insight: Bouchardatine's Mode of Action

Understanding the molecular pathways targeted by Bouchardatine is crucial for designing informative experiments and interpreting results. The primary proposed mechanism involves the activation of the LKB1-AMPK signaling pathway.

Bouchardatine_Pathway cluster_cell Cancer Cell Bouchardatine Bouchardatine LKB1 LKB1 Bouchardatine->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α UCP2 UCP2 PGC1a->UCP2 Upregulates Expression SIRT1->PGC1a Deacetylates & Activates Metabolism Disrupted Cancer Metabolism UCP2->Metabolism Proliferation Inhibited Cell Proliferation Metabolism->Proliferation

Caption: Proposed signaling pathway of Bouchardatine in cancer cells.

This activation cascade ultimately leads to the inhibition of adipogenesis and lipogenesis, processes that are often dysregulated in cancer.[9][10][11] It is important to note that while Bouchardatine derivatives have shown to induce cell cycle arrest, they do not appear to induce apoptosis in certain cell lines.[9] This highlights the importance of a comprehensive analysis that goes beyond simple tumor size measurements.

Experimental Design: A Comparative Xenograft Study

To robustly validate the anti-cancer effects of Bouchardatine, a comparative study design is essential. This involves comparing its efficacy against a vehicle control and a standard-of-care chemotherapeutic agent relevant to the cancer type being studied.

Cell Line Selection and Xenograft Model Establishment

The choice of cancer cell line is critical and should be based on in vitro sensitivity to Bouchardatine. For instance, colorectal cancer cell lines such as HCT-116 and RKO have been shown to be responsive.[1][2]

Experimental Workflow:

Caption: General workflow for a subcutaneous xenograft study.

Protocol: Subcutaneous Xenograft Model Establishment

  • Cell Culture: Culture the selected cancer cell line (e.g., HCT-116) in appropriate media until they reach 70-80% confluency.

  • Cell Harvest: Trypsinize the cells, wash with PBS, and resuspend in a serum-free medium or Matrigel solution at a concentration of 1-5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.

Treatment Regimen and Dosing

The dosing and treatment schedule for Bouchardatine should be determined from prior dose-escalation studies to identify the maximum tolerated dose (MTD). A typical study would include:

  • Group 1: Vehicle Control (e.g., saline or DMSO solution)

  • Group 2: Bouchardatine (administered at a predetermined optimal dose and schedule)

  • Group 3: Standard-of-Care Chemotherapy (e.g., 5-Fluorouracil for colorectal cancer)

Treatments can be administered via various routes, including intraperitoneal (IP) injection, oral gavage, or intravenous (IV) injection, depending on the compound's formulation and pharmacokinetic properties.

Data Collection and Analysis: A Multi-faceted Approach

A thorough evaluation of Bouchardatine's anti-cancer effects requires the collection of multiple data points throughout the study.

In-life Measurements
  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Record any signs of distress or adverse reactions to the treatment daily.

Endpoint Analysis

Upon study completion (when tumors in the control group reach a predetermined size or at a set time point), tumors and major organs should be harvested for further analysis.

  • Tumor Weight: Excise and weigh the tumors.

  • Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for H&E staining to assess tumor morphology and IHC to analyze the expression of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and markers of the AMPK pathway).

  • Western Blot and qPCR: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent protein and gene expression analysis to confirm the engagement of the target pathway.

  • Toxicity Assessment: Harvest major organs (liver, kidney, spleen, etc.) for histological analysis to assess any potential treatment-related toxicity.

Comparative Data Presentation

The collected data should be presented in a clear and comparative format to facilitate interpretation.

Table 1: Hypothetical Comparative Efficacy Data

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth InhibitionAverage Tumor Weight (g) at Endpoint
Vehicle Control1500 ± 250-1.8 ± 0.3
Bouchardatine750 ± 15050%0.9 ± 0.2
Standard Chemotherapy600 ± 12060%0.7 ± 0.1

Table 2: Hypothetical Biomarker Analysis

Treatment GroupKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)p-AMPK/AMPK Ratio (Fold Change)
Vehicle Control85 ± 105 ± 21.0
Bouchardatine40 ± 88 ± 33.5
Standard Chemotherapy30 ± 525 ± 51.2

Discussion and Future Directions

The results from these xenograft studies will provide critical in vivo evidence to support or refute the anti-cancer efficacy of Bouchardatine. A significant reduction in tumor growth, coupled with molecular data confirming on-target activity and an acceptable safety profile, would provide a strong rationale for further preclinical development.

Future studies could explore:

  • Orthotopic Xenograft Models: Implanting tumor cells into the organ of origin (e.g., the cecum for colorectal cancer) to better mimic the tumor microenvironment and metastatic potential.[6]

  • Patient-Derived Xenograft (PDX) Models: Utilizing tumor fragments directly from patients to create models that more accurately reflect the heterogeneity of human cancers.[7][8][12][13]

  • Combination Therapies: Investigating the synergistic effects of Bouchardatine with standard-of-care chemotherapies or other targeted agents.

By following the rigorous and comparative approach outlined in this guide, researchers can effectively validate the anti-cancer potential of Bouchardatine and contribute to the development of novel and effective cancer therapies.

References

  • Bouchardatine suppresses rectal cancer in mice by disrupting its metabolic pathways via activating the SIRT1-PGC-1α-UCP2 axis. European Journal of Pharmacology. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. ACS Publications. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer | Request PDF. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Bouchardatine Derivatives as Potential Adipogenesis/Lipogenesis Inhibitors for Antiobesity Treatment. Journal of Medicinal Chemistry. [Link]

  • Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs. MDPI. [Link]

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. MDPI. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers. [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Oncology and Therapy. [Link]

  • Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies. PLOS ONE. [Link]

  • Zebrafish Patient-Derived Xenografts Identify Chemo-Response in Pancreatic Ductal Adenocarcinoma Patients. MDPI. [Link]

Sources

Validation

Comparative molecular modeling of Bouchardatine and its analogs binding to SIRT1.

An in-depth technical analysis for researchers, computational chemists, and drug development professionals. The Rationale: Targeting SIRT1 Conformational Dynamics Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a ma...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, computational chemists, and drug development professionals.

The Rationale: Targeting SIRT1 Conformational Dynamics

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a master regulator of metabolic homeostasis, mitochondrial biogenesis, and cellular longevity. Pharmacological activation of SIRT1 has profound therapeutic implications for metabolic syndromes and oncology. Recently,1[1], a β-indoloquinazoline alkaloid isolated from Bouchardatia neurococca, has emerged as a novel SIRT1 activator.

Unlike traditional activators (e.g., resveratrol), Bouchardatine and its naturally occurring analogs—such as Orirenierine A and B—exhibit unique binding modalities within the SIRT1 catalytic domain. This guide objectively compares the molecular modeling profiles of Bouchardatine and its derivatives, providing a causal framework for their structure-activity relationships (SAR) and detailing the self-validating protocols required to evaluate them.

Structural Determinants of SIRT1 Binding

To understand how these alkaloids modulate SIRT1, we must analyze their interactions within the enzyme's binding pockets. Comparative molecular modeling against the reference inhibitor Sirtinol reveals that minor functional group substitutions dictate complex stability2[2].

Causality in Structural Modifications: The presence of a phenolic hydroxyl (-OH) group at position 7 on the quinazolinone moiety (as seen in Orirenierine A) acts as a critical hydrogen-bond donor/acceptor. This interaction anchors the ligand within the sirtinol-binding site, stabilizing the enzyme. Conversely, masking this hydroxyl with a methyl group to form a methoxy substituent (Orirenierine B) introduces steric clash and eliminates the H-bond network, drastically reducing binding affinity 2[2]. Furthermore, synthetic introduction of amine side chains at positions 5 or 8 yields derivatives with exceptional lipid-lowering potency 3[3].

Quantitative Comparison of Bouchardatine Analogs
CompoundStructural ModificationSIRT1 Binding CapacityBiological Efficacy / Notes
Bouchardatine (1) Native β-indoloquinazolineModestActivates SIRT1-LKB1-AMPK axis; reduces adipogenesis.
Orirenierine A (2) Phenolic -OH at position 7HighForms SIRT1 complexes as stable as Sirtinol.
Orirenierine B (3) Methoxy (-OCH3) at position 7ReducedSteric hindrance and loss of H-bond reduces affinity.
Compound 3d Amine side chain at pos 5 or 8Very HighSuperior lipid-lowering activity (EC50 = 0.017 μM).
Sirtinol N/A (Reference standard)High (Baseline)Standard benchmark for SIRT1 molecular docking.

Mechanistic Pathway: From Binding to Metabolic Homeostasis

Upon successful binding and allosteric activation of SIRT1, Bouchardatine triggers two primary downstream cascades. First, it deacetylates and activates Liver Kinase B1 (LKB1), which subsequently phosphorylates AMPK, driving lipid oxidation 1[1]. Second, it deacetylates PGC-1α, leading to the transcriptional upregulation of Uncoupling Protein 2 (UCP2), which disrupts cancer cell metabolism 4[4].

Mechanism Bou Bouchardatine & Analogs SIRT1 SIRT1 (Deacetylase) Bou->SIRT1 Allosteric Activation LKB1 LKB1 (Kinase) SIRT1->LKB1 Deacetylation PGC1a PGC-1α SIRT1->PGC1a Deacetylation AMPK AMPK Activation LKB1->AMPK Phosphorylation Metabolism Metabolic Homeostasis (Decreased Lipids) AMPK->Metabolism Energy Expenditure UCP2 UCP2 Upregulation PGC1a->UCP2 Transcription UCP2->Metabolism Mitochondrial Uncoupling

Fig 1: SIRT1 activation by Bouchardatine driving LKB1-AMPK and PGC-1α-UCP2 metabolic cascades.

Self-Validating Experimental Workflows

To rigorously evaluate novel Bouchardatine analogs, researchers must employ a dual-tiered approach: in silico conformational screening followed by in vitro kinetic validation. The protocols below are designed as self-validating systems, ensuring that artifacts are caught early.

Protocol 1: In Silico Molecular Docking of SIRT1 Modulators

Causality for Experimental Choice: SIRT1 is a highly dynamic enzyme. Using a single rigid crystal structure often leads to false negatives. Therefore, this protocol utilizes both the closed, substrate-bound state (PDB: 4KXQ) and the open, apo-like state (PDB: 4IG9)2[2].

  • Protein Preparation: Download PDB structures 4KXQ and 4IG9. Strip water molecules, add polar hydrogens, and assign Gasteiger charges. Self-Validation Step: Re-dock the native co-crystallized ligand to ensure the RMSD is < 2.0 Å before proceeding.

  • Ligand Preparation: Generate 3D conformers of Bouchardatine, Orirenierine A/B, and Sirtinol. Minimize energy using the MM2 force field to ensure native geometry.

  • Grid Generation: Center the grid box over the sirtinol-binding pocket. Expand the grid to 25×25×25 Å to allow for flexible side-chain interactions.

  • Docking & Scoring: Execute docking (e.g., via AutoDock Vina). Calculate the empirical energy of interaction (ΔE).

  • Data Stratification: Normalize the ΔE of all analogs against the Sirtinol baseline. Any compound exhibiting a ΔE variance of > +15% compared to Sirtinol is deprioritized.

Protocol 2: In Vitro Fluorometric Deacetylase Assay

Causality for Experimental Choice: To confirm that the in silico binding translates to functional enzymatic modulation, a kinetic assay is required. We utilize a fluorophore-tagged p53 peptide substrate.

  • Reagent Assembly: Prepare human recombinant SIRT1 enzyme, NAD+ cofactor, and the fluorogenic p53 substrate (Arg-His-Lys-Lys(Ac)-AMC).

  • Internal Control Calibration (Self-Validation):

    • Negative Control: 10 mM Nicotinamide (NAM), an endogenous SIRT1 inhibitor.

    • Positive Control: 50 μM Sirtinol.

    • Baseline: Vehicle (DMSO) only.

  • Incubation: Pre-incubate SIRT1 with the test analogs (Bouchardatine, Orirenierine A, etc.) at varying concentrations (1 μM to 100 μM) for 15 minutes at 37°C to allow complex formation.

  • Reaction Initiation: Add the NAD+/p53 substrate mixture.

  • Kinetic Readout: Measure fluorescence (Ex: 350-360 nm, Em: 450-460 nm) continuously for 45 minutes.

  • Data Analysis: Calculate the initial velocity (V0) of deacetylation. A true activator will show a statistically significant increase in V0 relative to the DMSO baseline, while the NAM control must show near-zero activity, proving the fluorescence is strictly SIRT1-dependent.

Workflow Prep 1. Structural Prep 4KXQ (Closed) / 4IG9 (Open) Dock 2. Molecular Docking Binding Affinity (ΔE) Prep->Dock Ensemble Generation MD 3. MD Simulation Complex Stability Dock->MD Pose Selection InVitro 4. In Vitro Assay Fluorometric Deacetylation MD->InVitro Lead Prioritization Control Internal Controls NAM (-) / Sirtinol (+) Control->InVitro Baseline Calibration

Fig 2: Self-validating computational to in vitro screening workflow for SIRT1 modulators.

Conclusion

The comparative molecular modeling of Bouchardatine and its analogs underscores the extreme sensitivity of the SIRT1 catalytic domain to minor structural variations. While native Bouchardatine serves as a competent biological activator, targeted modifications—such as the phenolic hydroxyl group in Orirenierine A or targeted amine side chains—dramatically enhance binding thermodynamics. By strictly adhering to dual-state docking models and self-validating kinetic assays, drug development professionals can systematically isolate the next generation of highly potent SIRT1 modulators.

References

  • Vergoten, G., & Bailly, C. (2022). Molecular modeling of alkaloids bouchardatine and orirenierine binding to sirtuin-1 (SIRT1). Digital Chinese Medicine. 2

  • Rao, Y., et al. (2017). Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis. British Journal of Pharmacology.1

  • Rao, Y., et al. (2019). Bouchardatine suppresses rectal cancer in mice by disrupting its metabolic pathways via activating the SIRT1-PGC-1α-UCP2 axis. European Journal of Pharmacology. 4

  • Wang, J., et al. (2018). Design, synthesis and biological evaluation of novel bouchardatine analogs as potential inhibitors of adipogenesis/lipogenesis in 3T3-L1 adipocytes. European Journal of Medicinal Chemistry.3

Sources

Safety & Regulatory Compliance

Safety

Bouchardatine proper disposal procedures

Bouchardatine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Safety and Chemical Handling Executive Summary & Operational Brief As a Senior Application Scientist, I frequently consult with drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Bouchardatine Proper Disposal Procedures: A Comprehensive Guide for Laboratory Safety and Chemical Handling

Executive Summary & Operational Brief

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent metabolic modulators. Bouchardatine, a naturally occurring β-indoloquinazoline alkaloid originally isolated from Bouchardatia neurococca, has emerged as a highly promising scaffold for anti-obesity and anti-colorectal cancer therapeutics. It functions primarily by activating the AMP-activated protein kinase (AMPK) and SIRT1 pathways, leading to the inhibition of adipogenesis and the upregulation of oxidative phosphorylation (OXPHOS) (1)[1].

However, the very structural features that confer its potent biological activity also impart significant cytotoxicity and environmental hazards. Proper disposal and spill management of Bouchardatine and its derivatives are not merely regulatory formalities; they are critical scientific imperatives to prevent unintended biological exposure and ecological metabolic disruption.

Mechanistic Toxicology & Hazard Profile

Understanding the causality behind our safety protocols requires examining Bouchardatine's chemical structure. Structure-activity relationship (SAR) studies have definitively linked the 8a-aldehyde moiety of Bouchardatine to its inherent toxicity (2)[2]. While medicinal chemistry efforts have successfully synthesized safer derivatives (such as the N-acylhydrazone compound 14d or phenol-substituted compound 18a)[1][2], the parent compound remains a potent cytotoxic agent.

If improperly disposed of, Bouchardatine can act as an environmental contaminant, penetrating cellular membranes and aberrantly activating AMPK/SIRT1 axes in non-target organisms. This leads to forced metabolic reprogramming, specifically disrupting lipid synthesis and ATP homeostasis (3)[3]. Therefore, Bouchardatine must be treated as a highly hazardous chemical waste, requiring high-temperature incineration to fully break down the β-indoloquinazoline core.

Mechanism Bouchardatine Bouchardatine (8a-aldehyde moiety) AMPK AMPK Activation Bouchardatine->AMPK Stimulates SIRT1 SIRT1 Activation Bouchardatine->SIRT1 Stimulates Toxicity Cytotoxicity (Chemical Reactivity) Bouchardatine->Toxicity Induces Lipid Inhibition of Adipogenesis AMPK->Lipid Suppresses OXPHOS OXPHOS Upregulation SIRT1->OXPHOS Modulates

Mechanistic pathways of Bouchardatine inducing metabolic shifts and cytotoxicity.

Quantitative Safety & Efficacy Data

To contextualize the handling requirements, we must look at the therapeutic windows and toxicity thresholds established in recent literature. The table below summarizes the biological activity and cytotoxicity of Bouchardatine compared to its optimized derivatives, justifying the strict handling precautions for the parent alkaloid.

CompoundStructural ModificationPrimary Target / EffectEC50 / IC50 (Efficacy)Cytotoxicity / Safety Profile
Bouchardatine (1) Natural β-indoloquinazoline (8a-aldehyde)AMPK Activator / Anti-adipogenesisHigh effective concentrationSignificant cytotoxicity; narrow safety window[1][2]
Compound 2 & 3 Bouchardatine derivativesLipid-lowering0.14 μM and 0.09 μMHigh cytotoxicity due to 8a-aldehyde[2]
Compound 14d 8a-N-acylhydrazone substitutionAnti-obesity / AMPK ActivatorPreserved lipid-loweringSignificantly reduced toxicity; improved pharmacokinetics[2]
Compound 18a 5-position phenol substitutionAnti-CRC / OXPHOS Upregulator0.1 to 0.6 μM (CRC cells)Low toxicity to normal cells (IC50 > 15 μM)[1]

Standard Operating Procedure (SOP): Spill Containment Workflow

Due to its poor aqueous solubility and potent biological activity, a Bouchardatine spill requires immediate, systematic containment rather than simple dilution.

Step-by-Step Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure laboratory ventilation (fume hood or HVAC) is operating at maximum capacity.

  • PPE Donning: Responders must wear double nitrile gloves, a fitted N95 or P100 particulate respirator (if powder is spilled outside a hood), safety goggles, and a fluid-resistant lab coat.

  • Containment (Solid Spills):

    • Causality Rule: Do not sweep dry powder, as this aerosolizes the alkaloid, risking inhalation exposure.

    • Gently cover the powder with a damp absorbent pad (moistened with a 10% DMSO/water solution to trap the hydrophobic particulates).

  • Containment (Liquid Spills):

    • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Allow the absorbent to fully wick the solvent containing the Bouchardatine.

  • Surface Decontamination: Wash the affected area with a 1% SDS (Sodium Dodecyl Sulfate) solution (3)[3]. Causality Rule: SDS effectively solubilizes the lipophilic β-indoloquinazoline core, ensuring no active residue remains on the benchtop. Follow with a 70% ethanol wipe.

Proper Disposal Procedures & Waste Segregation

Every protocol described here is designed as a self-validating system. By strictly segregating waste based on solvent compatibility, we prevent secondary reactions and ensure the complete thermal destruction of the alkaloid during incineration.

Step-by-Step Methodology:

  • Solid Waste Collection:

    • Place all contaminated PPE, absorbent pads, and empty Bouchardatine vials into a puncture-resistant, leak-proof hazardous waste container.

    • Causality Rule: Solid waste cannot be processed through standard municipal streams because the 8a-aldehyde group remains stable in landfill conditions, posing a severe leaching risk.

  • Liquid Waste Segregation:

    • Organic Waste: Solutions of Bouchardatine dissolved in DMSO, methanol, or chloroform must be collected in designated halogenated or non-halogenated organic waste carboys (depending on the specific solvent used).

    • Aqueous Waste: Aqueous buffers (e.g., cell culture media containing Bouchardatine) should be collected separately. Do not mix with concentrated organic solvents to prevent phase separation and pressure buildup.

  • Labeling and Storage:

    • Label all containers clearly with "Hazardous Chemical Waste: Bouchardatine (Toxic Alkaloid)" along with the specific solvent composition.

    • Store in a secondary containment tray in a designated satellite accumulation area, away from strong oxidizing agents.

  • Institutional Transfer:

    • Coordinate with your Environmental Health and Safety (EHS) department for pickup. Bouchardatine waste must be slated for high-temperature incineration (typically >1000°C) to ensure the complete cleavage of the indoloquinazoline ring system.

DisposalWorkflow Start Bouchardatine Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid Labeling Hazardous Waste Labeling & EHS Logging Solid->Labeling Aqueous Aqueous Solutions (<10% Organics) Liquid->Aqueous Organic Organic Solvents (DMSO/Methanol/CHCl3) Liquid->Organic Aqueous->Labeling Organic->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration

Bouchardatine waste segregation and disposal workflow.

References

  • Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. Journal of Medicinal Chemistry, ACS Publications. 2

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, ACS Publications. 1

  • Bouchardatine analogue alleviates non‐alcoholic hepatic fatty liver disease/non‐alcoholic steatohepatitis in high‐fat fed mice by inhibiting ATP synthase activity. PMC, National Institutes of Health. 3

  • Graphene-Based Far-Infrared Therapy Promotes Adipose Tissue Thermogenesis and UCP1 Activation to Combat Obesity in Mice. MDPI. 4

  • The Yin-Yang balance of SIRT1 and SIRT2 in cancer metabolic remodeling. International Journal of Biological Sciences. 5

Sources

Handling

Personal protective equipment for handling Bouchardatine

As researchers continue to push the boundaries of metabolic reprogramming in oncology and obesity, Bouchardatine (CAS: 623903-29-7) has emerged as a highly valuable experimental compound. Originally isolated as a natural...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers continue to push the boundaries of metabolic reprogramming in oncology and obesity, Bouchardatine (CAS: 623903-29-7) has emerged as a highly valuable experimental compound. Originally isolated as a natural alkaloid, Bouchardatine and its synthetic derivatives are potent modulators of cellular energy metabolism.

While in vivo studies demonstrate that Bouchardatine ameliorates metabolic disorders with a generally safe toxicity profile in animal models[1], handling the pure, concentrated compound in a laboratory setting presents distinct occupational hazards. As a Senior Application Scientist, I have designed this operational guide to bridge the gap between Bouchardatine’s unique physicochemical properties and the rigorous safety protocols required for its handling, reconstitution, and disposal.

Hazard Assessment & Mechanistic Grounding

To understand why specific Personal Protective Equipment (PPE) is required, we must first understand how Bouchardatine interacts with biological systems.

Bouchardatine stimulates the AMP-activated protein kinase (AMPK) pathway by promoting the translocation of liver kinase B1 (LKB1) via sirtuin 1 (SIRT1) activation[1]. Furthermore, recent studies in colorectal cancer models demonstrate that Bouchardatine derivatives selectively upregulate oxidative phosphorylation (OXPHOS) and inhibit cellular proliferation[2].

If a researcher is accidentally exposed to concentrated Bouchardatine—particularly via dermal absorption when dissolved in a carrier solvent like DMSO—it can theoretically trigger unintended systemic metabolic shifts, including the downregulation of lipid synthesis proteins (ACC, FAS) and forced energy reprogramming[1].

Pathway BOU Bouchardatine Exposure (Powder/DMSO) SIRT1 SIRT1 Activation BOU->SIRT1 Systemic Absorption LKB1 LKB1 Translocation SIRT1->LKB1 Deacetylation AMPK AMPK Phosphorylation LKB1->AMPK Kinase Cascade LIPID Lipogenesis Inhibition (ACC, FAS Downregulation) AMPK->LIPID Metabolic Shift OXPHOS OXPHOS Upregulation (Mitochondrial Respiration) AMPK->OXPHOS Energy Reprogramming

Figure 1: Bouchardatine-mediated SIRT1/LKB1/AMPK signaling pathway and metabolic risks.

Quantitative Risk & PPE Specification Matrix

Because Bouchardatine is typically handled first as a dry, static-prone powder and later as a highly penetrative DMSO solution, your PPE must adapt to the operational phase. Below is the quantitative PPE matrix required for handling this alkaloid.

Operational PhasePrimary Hazard VectorRequired PPE ConfigurationQuantitative Specification & Causality
Powder Weighing Aerosolization & InhalationN95/P100 Respirator, Nitrile Gloves, Lab Coat, Safety GogglesGlove Thickness: ≥0.12 mm.Causality: Alkaloid powders carry static charges and easily aerosolize. Respiratory protection prevents mucosal absorption.
Reconstitution Dermal Penetration (DMSO Carrier)Double Nitrile Gloves, Splash Goggles, Fluid-Resistant CoatBreakthrough Time: >240 mins (Inner Glove).Causality: DMSO bypasses the stratum corneum, carrying dissolved Bouchardatine directly into the bloodstream.
In Vivo Dosing Needlestick / InjectionCut-resistant inner glove, Nitrile outer glove, Face ShieldResistance: ANSI Level A3 (Inner).Causality: Prevents accidental subcutaneous injection of metabolically active compounds[3].

Step-by-Step Operational Protocols

Every protocol in your lab must be a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Protocol A: Safe Weighing and Reconstitution

Note: The 8a-aldehyde moiety in older Bouchardatine derivatives can induce specific toxicities[3], making stringent containment critical during the powder phase.

  • Environmental Setup:

    • Action: Turn on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder-weighing hood.

    • Verification: Check the magnehelic gauge to ensure negative pressure is achieved (typically >0.05 inches of water).

  • PPE Donning:

    • Action: Don a fluid-resistant lab coat, safety goggles, and double-layer nitrile gloves. Ensure the inner glove is tucked under the lab coat cuff, and the outer glove goes over the cuff.

  • Anti-Static Preparation:

    • Action: Use an anti-static ionizer gun on the weighing spatula and the weigh boat.

    • Causality: Bouchardatine powder is highly susceptible to static dispersal. Neutralizing the charge prevents the powder from "jumping" and contaminating the balance enclosure.

  • Weighing & Transfer:

    • Action: Weigh the required mass. Transfer the powder directly into a pre-tared, sealable amber glass vial.

    • Causality: Alkaloids can be light-sensitive; amber glass ensures structural integrity prior to dissolution.

  • Dissolution (High Risk):

    • Action: Add DMSO directly to the sealed vial via a septum, or carefully pipette inside the BSC. Cap immediately and vortex.

    • Verification: Inspect outer gloves for any liquid droplets. If a drop of DMSO is spotted, immediately doff the outer gloves, wash hands, and re-glove.

Protocol B: Spill Management and Decontamination
  • Containment: If a liquid spill occurs (e.g., Bouchardatine in DMSO), immediately cover the spill with absorbent chemical pads. Do not wipe, as wiping spreads the solvent.

  • Neutralization: Flood the absorbed area with a 10% bleach solution or an appropriate organic solvent neutralizer, leaving it for 15 minutes.

  • Extraction: Remove the pads using tongs (never hands, even gloved) and place them in a hazardous waste bag. Wash the surface with laboratory-grade detergent and water.

Workflow PREP 1. Setup Negative Pressure WEIGH 2. Weighing Anti-Static Tools PREP->WEIGH DMSO 3. Reconstitution DMSO Handling WEIGH->DMSO ASSAY 4. Application In Vitro / In Vivo DMSO->ASSAY WASTE 5. Disposal Incineration ASSAY->WASTE

Figure 2: Standardized operational workflow for the safe handling of Bouchardatine.

Logistical Disposal Plan

Improper disposal of metabolic modulators can lead to environmental contamination. Bouchardatine waste must be segregated from standard biohazardous waste.

  • Solid Waste (Tubes, Pipette Tips, Gloves): All solid consumables that have come into contact with Bouchardatine must be placed in a rigid, puncture-proof container labeled "Toxic Chemical Waste - Alkaloids". This must be routed for high-temperature chemical incineration, not standard autoclaving. Autoclaving will not reliably destroy the chemical structure of synthetic N-acylhydrazone derivatives[3].

  • Liquid Waste (Media, DMSO Stocks): Collect in a designated, chemically compatible high-density polyethylene (HDPE) carboy. Label clearly with "Bouchardatine / DMSO / Cell Media". Ensure the container is kept in secondary containment to prevent leaks.

References

  • Natural alkaloid bouchardatine ameliorates metabolic disorders in high‐fat diet‐fed mice by stimulating the sirtuin 1/liver kinase B‐1/AMPK axis. British Journal of Pharmacology (via PMC). 1

  • Design and Synthesis of Bouchardatine Derivatives as a Novel AMP-Activated Protein Kinase Activator for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. 2

  • Development of Novel N-Acylhydrazone Derivatives with High Anti-obesity Activity and Improved Safety by Exploring the Pharmaceutical Properties of Aldehyde Group. Journal of Medicinal Chemistry - ACS Publications. 3

Sources

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